molecular formula C24H44O21 B1588601 Maltotetraitol CAS No. 66767-99-5

Maltotetraitol

Cat. No.: B1588601
CAS No.: 66767-99-5
M. Wt: 668.6 g/mol
InChI Key: LUAHEUHBAZYUOI-KVXMBEGHSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Maltotetraitol is a useful research compound. Its molecular formula is C24H44O21 and its molecular weight is 668.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S,3R,4R,5R)-4-[(2R,3R,4R,5S,6R)-5-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexane-1,2,3,5,6-pentol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H44O21/c25-1-6(30)11(32)19(7(31)2-26)43-23-17(38)14(35)21(9(4-28)41-23)45-24-18(39)15(36)20(10(5-29)42-24)44-22-16(37)13(34)12(33)8(3-27)40-22/h6-39H,1-5H2/t6-,7+,8+,9+,10+,11+,12+,13-,14+,15+,16+,17+,18+,19+,20+,21+,22+,23+,24+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUAHEUHBAZYUOI-KVXMBEGHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC(C(CO)O)C(C(CO)O)O)CO)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@H]([C@@H](CO)O)[C@@H]([C@H](CO)O)O)CO)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H44O21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

668.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66767-99-5
Record name Maltotetraitol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066767995
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MALTOTETRAITOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N6KU59R2R5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to Maltotetraitol: Structure, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maltotetraitol is a sugar alcohol (alditol) derived from the reduction of the tetrasaccharide maltotetraose. It is composed of four glucose units linked by α-1,4 glycosidic bonds, with the terminal glucose residue's aldehyde group reduced to a primary alcohol. This modification imparts unique chemical and physical properties, making it a subject of interest in various research and development applications, including its use as a biochemical tool and a potential excipient in drug formulations. This guide provides a comprehensive overview of the chemical structure, properties, and a detailed methodology for the synthesis of this compound.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below. These properties are crucial for its application in experimental settings and formulation development.

PropertyValueSource(s)
Chemical Formula C₂₄H₄₄O₂₁[1][2][3]
Molecular Weight 668.59 g/mol [1][2]
IUPAC Name (2S,3R,4R,5R)-4-[(2R,3R,4R,5S,6R)-5-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexane-1,2,3,5,6-pentol
CAS Number 66767-99-5
Appearance White solid/crystalline powder
Solubility Soluble in water
Melting Point 150-160 °C or 246-249 °C
Purity ≥95% (commercially available)

Note on Melting Point: There is a notable discrepancy in the reported melting point of this compound in the literature. This variation may be attributed to differences in the crystalline form (polymorphism) or the presence of impurities. Researchers should consider experimental determination of the melting point for their specific batch of this compound.

Chemical Structure of this compound

The chemical structure of this compound, consisting of four α-1,4-linked glucose units with the terminal residue reduced to a glucitol moiety, is depicted below.

Caption: Chemical structure of this compound.

Experimental Protocol: Synthesis of this compound

The primary method for synthesizing this compound is the catalytic hydrogenation of its corresponding oligosaccharide, maltotetraose. This process involves the reduction of the aldehyde group at the reducing end of maltotetraose to a primary alcohol. While specific laboratory-scale protocols can vary, the following is a generalized yet detailed procedure based on established methods for oligosaccharide hydrogenation.

Materials and Equipment:

  • Maltotetraose

  • Raney nickel (or other suitable catalyst, e.g., palladium on carbon)

  • Deionized water

  • Ethanol

  • High-pressure autoclave/hydrogenator

  • Filtration apparatus (e.g., Buchner funnel with Celite or a membrane filter)

  • Rotary evaporator

  • Freeze-dryer (lyophilizer)

  • Analytical equipment for reaction monitoring (e.g., TLC, HPLC)

Procedure:

  • Catalyst Preparation:

    • If using Raney nickel, it should be washed thoroughly with deionized water until the washings are neutral. This is a critical step to remove any residual alkali from the catalyst preparation. The catalyst should be kept as a slurry in water to prevent deactivation.

  • Reaction Setup:

    • In a high-pressure autoclave, dissolve a known amount of maltotetraose in deionized water to a desired concentration (e.g., 10-20% w/v).

    • Carefully add the prepared catalyst slurry to the maltotetraose solution. The catalyst loading is typically in the range of 5-10% by weight relative to the maltotetraose.

  • Hydrogenation Reaction:

    • Seal the autoclave and purge the system several times with nitrogen gas to remove any oxygen.

    • Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 500-1000 psi).

    • Begin agitation and heat the reaction mixture to the target temperature (e.g., 100-140 °C).

    • Monitor the reaction progress by observing the drop in hydrogen pressure. The reaction is typically complete when the hydrogen uptake ceases. The reaction time can vary from a few hours to overnight depending on the specific conditions.

    • (Optional) The reaction can also be monitored by taking small aliquots (after depressurizing and purging the system) and analyzing them by TLC or HPLC to check for the disappearance of the starting material.

  • Product Isolation and Purification:

    • After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen gas. Purge the system with nitrogen.

    • Filter the reaction mixture to remove the catalyst. The use of a filter aid like Celite can be beneficial for removing the fine catalyst particles. The filtered catalyst can potentially be recycled.

    • The resulting clear filtrate contains the this compound product.

    • Concentrate the filtrate using a rotary evaporator under reduced pressure to remove the bulk of the water.

    • The concentrated syrup can be further purified by recrystallization from an ethanol-water mixture or by lyophilization (freeze-drying) to obtain a white, amorphous powder.

  • Characterization:

    • Confirm the identity and purity of the synthesized this compound using analytical techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and HPLC.

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound from maltotetraose.

Synthesis_Workflow cluster_start Starting Material cluster_reaction Hydrogenation cluster_purification Purification cluster_product Final Product Maltotetraose Maltotetraose Solution Autoclave High-Pressure Autoclave (Raney Ni, H₂, Heat) Maltotetraose->Autoclave Add to Reactor Filtration Filtration (Catalyst Removal) Autoclave->Filtration Reaction Mixture Concentration Concentration (Rotary Evaporation) Filtration->Concentration Filtrate Drying Lyophilization Concentration->Drying Concentrated Solution This compound Pure this compound Drying->this compound Final Product

Caption: Workflow for the synthesis of this compound.

Conclusion

This compound is a well-defined sugar alcohol with potential applications in various scientific disciplines. This guide has provided essential information on its chemical structure, physical properties, and a detailed, generalized protocol for its synthesis via the catalytic hydrogenation of maltotetraose. The provided data and methodologies are intended to serve as a valuable resource for researchers and professionals working with or developing applications for this compound. Careful consideration of the reaction parameters and purification techniques is crucial for obtaining high-purity this compound for research and development purposes.

References

Synthesis and Purification of Maltotetraitol: An In-depth Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the availability of high-purity Maltotetraitol is crucial for a variety of applications, including its use as a non-metabolizable carbohydrate for studying transport systems and as a potential excipient in pharmaceutical formulations. This technical guide provides a comprehensive overview of the synthesis and purification of this compound, offering detailed methodologies, quantitative data, and visual workflows to support its production for research purposes.

Introduction to this compound

This compound, a sugar alcohol derived from maltotetraose, is a valuable tool in biochemical and pharmaceutical research. Its primary appeal lies in its structural similarity to maltotetraose, allowing it to interact with biological systems that recognize this oligosaccharide, while its reduced nature prevents it from being metabolized. This property makes it an excellent probe for studying carbohydrate transport and binding events.

Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C24H44O21[1]
Molecular Weight 668.59 g/mol [1]
Appearance White crystalline powder[2]
Melting Point ~150–160°C[2]
Solubility Highly soluble in water[2]

Synthesis of this compound

The synthesis of this compound can be broadly categorized into two main approaches: chemical synthesis through the reduction of maltotetraose and enzymatic synthesis from more complex carbohydrates like starch.

Chemical Synthesis: Reduction of Maltotetraose

The most direct method for synthesizing this compound is the chemical reduction of its corresponding oligosaccharide, maltotetraose. This is typically achieved using a reducing agent such as sodium borohydride (NaBH4). This method is favored for its relatively straightforward procedure and high conversion rates.

This protocol is adapted from established procedures for the reduction of oligosaccharides.

  • Dissolution: Dissolve maltotetraose in deionized water to a concentration of 5-10% (w/v) in a reaction vessel.

  • Cooling: Cool the solution to 0-4°C in an ice bath with continuous stirring.

  • Addition of Reducing Agent: Slowly add a freshly prepared 5% (w/v) aqueous solution of sodium borohydride to the maltotetraose solution. The molar ratio of NaBH4 to maltotetraose should be approximately 4:1 to ensure complete reduction.

  • Reaction: Maintain the reaction mixture at 0-4°C for 2-4 hours with gentle stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Quenching: After the reaction is complete, slowly add glacial acetic acid to the reaction mixture to neutralize the excess sodium borohydride. This should be done cautiously in a fume hood as hydrogen gas is evolved.

  • Borate Removal: The resulting borate ions are typically removed by co-distillation with methanol. Add methanol to the reaction mixture and evaporate the solvent under reduced pressure. This process is repeated 3-5 times to ensure complete removal of borates as volatile methyl borate.

  • Final Product: The resulting residue is the crude this compound, which can then be purified.

Enzymatic Synthesis of the Precursor, Maltotetraose

For the chemical synthesis of this compound, a high-purity source of maltotetraose is required. Maltotetraose can be produced enzymatically from starch using specific amylases. These enzymes, known as maltotetraose-forming amylases, hydrolyze starch to yield maltotetraose as the primary product.

This protocol is based on the use of maltotetraose-forming amylases from sources like Pseudomonas stutzeri.

  • Starch Slurry Preparation: Prepare a 10% (w/v) slurry of soluble starch in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0) containing 5 mM CaCl2.

  • Gelatinization: Heat the starch slurry to 90-100°C for 15-30 minutes with constant stirring to gelatinize the starch.

  • Enzymatic Hydrolysis: Cool the gelatinized starch solution to the optimal temperature for the maltotetraose-forming amylase (e.g., 60°C for the enzyme from Pseudomonas stutzeri). Add the enzyme to the starch solution (enzyme loading should be optimized based on enzyme activity).

  • Incubation: Incubate the reaction mixture at the optimal temperature and pH for 12-24 hours with gentle agitation.

  • Enzyme Inactivation: Stop the enzymatic reaction by heating the mixture to 100°C for 10-15 minutes to denature the enzyme.

  • Clarification: Centrifuge the reaction mixture to remove any insoluble material. The supernatant contains a mixture of maltooligosaccharides, with maltotetraose as the major component. This mixture can then be purified to isolate maltotetraose for subsequent reduction to this compound.

Purification of this compound

The purification of this compound from the reaction mixture is critical to obtain a high-purity product for research applications. The primary methods for purification are chromatographic techniques, including ion-exchange chromatography and size-exclusion chromatography.

Ion-Exchange Chromatography

Ion-exchange chromatography (IEC) is a powerful technique for separating molecules based on their net charge. For sugar alcohols like this compound, which are neutral, IEC is often used to remove charged impurities such as residual salts, unreacted starting materials, and byproducts from the synthesis process. Anion-exchange chromatography at high pH can also be used to separate underivatized carbohydrates.

This protocol is adapted for the purification of neutral sugar alcohols.

  • Column and Resin: Use a column packed with a strong anion-exchange resin (e.g., a quaternary ammonium-based resin).

  • Equilibration: Equilibrate the column with deionized water or a low-concentration buffer until a stable baseline is achieved.

  • Sample Loading: Dissolve the crude this compound in the equilibration buffer and load it onto the column.

  • Elution:

    • Step 1 (Washing): Elute the column with deionized water. As a neutral molecule, this compound will not bind to the anion-exchange resin and will elute in the void volume.

    • Step 2 (Regeneration): After the this compound has been collected, regenerate the column by eluting with a high concentration of salt (e.g., 1-2 M NaCl) to remove any bound charged impurities.

  • Fraction Collection and Analysis: Collect fractions during the water elution and analyze them for the presence of this compound using HPLC with a refractive index detector (HPLC-RID). Pool the fractions containing pure this compound.

Size-Exclusion Chromatography

Size-exclusion chromatography (SEC), also known as gel filtration, separates molecules based on their size. This technique is effective for separating this compound from smaller molecules like salts and from larger, unreacted oligosaccharides or polysaccharides.

This protocol is a general guideline for the purification of oligosaccharides and can be adapted for this compound.

  • Column and Resin: Select a size-exclusion column with a fractionation range appropriate for separating molecules in the molecular weight range of this compound (668.59 g/mol ). A column with a fractionation range of approximately 100 to 5000 Da would be suitable.

  • Mobile Phase: Use deionized water or a buffered aqueous solution (e.g., 50 mM ammonium acetate) as the mobile phase.

  • System Equilibration: Equilibrate the column with the mobile phase at a constant flow rate until a stable baseline is obtained.

  • Sample Preparation and Injection: Dissolve the this compound sample in the mobile phase and filter it through a 0.22 µm filter before injecting it into the SEC system.

  • Elution and Fraction Collection: Elute the sample with the mobile phase at a constant flow rate. Collect fractions and monitor the elution profile using a refractive index detector. This compound will elute after larger molecules and before smaller molecules.

  • Fraction Analysis: Analyze the collected fractions for purity using analytical HPLC-RID. Pool the fractions containing high-purity this compound.

Quantitative Data and Analysis

The yield and purity of the synthesized this compound should be determined at each stage of the process. HPLC with a refractive index detector is the most common method for the analysis of non-chromophoric compounds like sugar alcohols.

Table of Synthesis and Purification Data (Illustrative)

StepMethodStarting MaterialProductYield (%)Purity (%)Analytical Method
Synthesis Sodium Borohydride ReductionMaltotetraoseCrude this compound>90% (conversion)50-70%HPLC-RID
Purification 1 Ion-Exchange ChromatographyCrude this compoundPartially Purified this compound80-90%85-95%HPLC-RID
Purification 2 Size-Exclusion ChromatographyPartially Purified this compoundPure this compound70-85%>98%HPLC-RID

Note: The yield and purity values presented in this table are illustrative and can vary depending on the specific experimental conditions.

Visualizing the Workflow and Pathways

Diagrams created using Graphviz (DOT language) are provided below to illustrate the experimental workflows and logical relationships in the synthesis and purification of this compound.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification Starch Starch Maltotetraose Maltotetraose Starch->Maltotetraose Enzymatic Hydrolysis This compound This compound Maltotetraose->this compound Chemical Reduction Crude_this compound Crude this compound Purified_Maltotetraitol_IEC Partially Purified This compound Crude_this compound->Purified_Maltotetraitol_IEC Ion-Exchange Chromatography Final_Product Pure this compound Purified_Maltotetraitol_IEC->Final_Product Size-Exclusion Chromatography

Caption: Overall workflow for the synthesis and purification of this compound.

Chemical_Synthesis_Detail Maltotetraose_Solution Maltotetraose in H2O NaBH4_Addition Add Sodium Borohydride (NaBH4) (0-4°C) Maltotetraose_Solution->NaBH4_Addition Reaction Stir for 2-4 hours (0-4°C) NaBH4_Addition->Reaction Quenching Quench with Acetic Acid Reaction->Quenching Borate_Removal Remove Borates (Methanol Co-distillation) Quenching->Borate_Removal Crude_Product Crude this compound Borate_Removal->Crude_Product

Caption: Detailed workflow for the chemical synthesis of this compound.

Purification_Workflow_Detail Crude_this compound Crude this compound IEC Anion-Exchange Chromatography Crude_this compound->IEC Remove Charged Impurities SEC Size-Exclusion Chromatography IEC->SEC Remove Salts & Separate by Size Analysis Purity Analysis (HPLC-RID) SEC->Analysis Pure_this compound High-Purity this compound (>98%) Analysis->Pure_this compound

Caption: Detailed workflow for the purification of this compound.

Conclusion

The synthesis and purification of this compound are achievable through a combination of well-established chemical and enzymatic methods, followed by robust chromatographic purification techniques. The chemical reduction of maltotetraose offers a direct route to this compound, while enzymatic synthesis provides a method for producing the necessary precursor from abundant starting materials. Careful application of ion-exchange and size-exclusion chromatography is essential for obtaining the high-purity this compound required for demanding research and pharmaceutical applications. The protocols and data presented in this guide provide a solid foundation for researchers to produce and purify this compound in a laboratory setting.

References

Solubility Profile of Maltotetraitol in Common Laboratory Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of maltotetraitol, a tetrasaccharide sugar alcohol, in common laboratory solvents. Due to the limited availability of specific quantitative solubility data for this compound in public literature, this document synthesizes qualitative information, presents quantitative data for structurally related compounds, and outlines detailed experimental protocols for determining solubility.

Introduction to this compound

This compound (C₂₄H₄₄O₂₁) is a polyhydric sugar alcohol derived from the hydrogenation of maltotetraose. Like other sugar alcohols, it is a white, water-soluble solid characterized by multiple hydroxyl (-OH) groups, which contribute significantly to its physical properties.[1] These hydroxyl groups allow for extensive hydrogen bonding, making this compound highly soluble in polar solvents, particularly water.[2] It is utilized in the food industry as a low-calorie sweetener and in pharmaceuticals as an excipient.[2] Understanding its solubility is critical for formulation development, dosage form design, and various research applications.

Solubility Data

Qualitative Solubility of this compound

This compound is described as being highly soluble in water due to its multiple hydroxyl groups, which readily form hydrogen bonds.[2]

Quantitative Solubility of Structurally Related Compounds

To provide a quantitative reference, the table below summarizes the solubility of maltotetraose and maltotriose, the parent oligosaccharides of this compound and maltotriitol, respectively. This compound is the reduced (hydrogenated) form of maltotetraose. This structural similarity suggests their solubility profiles in various solvents will be comparable.

CompoundSolventTemperatureSolubility (approx.)
Maltotetraose DMSONot Specified~20 mg/mL
DimethylformamideNot Specified~20 mg/mL
DMSONot Specified100 mg/mL
PBS (pH 7.2)Not Specified~2 mg/mL
Maltotriose DMSONot Specified~15 mg/mL
DimethylformamideNot Specified~20 mg/mL
PBS (pH 7.2)Not Specified~3 mg/mL
Maltitol Water10-90 °CHighly soluble
Ethanol/Water Mixtures30-55 °CHighly dependent on water content; decreases as ethanol increases
Methanol/Water MixturesNot SpecifiedDecreases as methanol increases

Note: The data presented is for structurally similar compounds and should be used as an estimation for this compound. Experimental verification is highly recommended.

Factors Influencing Solubility

The solubility of this compound is governed by several key factors, which are essential to consider during experimental design and formulation.

Solubility This compound Solubility Temp Temperature Temp->Solubility Solvent Solvent Polarity Solvent->Solubility pH pH of Aqueous Solutions pH->Solubility Purity Compound Purity Purity->Solubility cluster_prep Solution Preparation cluster_grav Gravimetric Method cluster_hplc Analytical Method (HPLC/HPAEC) A Add excess this compound to known solvent volume B Equilibrate at constant T (e.g., 24-48h agitation) A->B C Centrifuge to separate undissolved solid B->C D Collect clear supernatant C->D E Transfer known volume of supernatant D->E J Dilute supernatant to known factor D->J F Evaporate solvent E->F G Weigh dried residue F->G H Calculate Solubility (mg/mL) G->H I Prepare standard curve L Calculate concentration from standard curve I->L K Inject & analyze sample J->K K->L

References

Maltotetraitol: A Technical Guide to Its Synthetic Origins and Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Maltotetraitol (α-D-glucopyranosyl-(1→4)-α-D-glucopyranosyl-(1→4)-α-D-glucopyranosyl-(1→4)-D-glucitol) is a reduced maltooligosaccharide, specifically the sugar alcohol derivative of maltotetraose. This technical guide addresses the core topic of its origins, clarifying its synthetic nature and detailing the primary methods of its production. Contrary to inquiries about its natural occurrence, extensive literature review confirms that this compound is not a naturally occurring compound. Instead, it is synthesized for specific applications in research and industry.

This document provides a comprehensive overview of its physicochemical properties, detailed synthetic protocols for both catalytic hydrogenation and enzymatic conversion, and discusses its significant role as a molecular probe in studying carbohydrate transport mechanisms, particularly the maltodextrin transport system in Escherichia coli. All quantitative data is summarized in tables for clarity, and key processes are visualized using Graphviz diagrams.

Physicochemical Properties of this compound

This compound is a white, crystalline powder with high solubility in water, a characteristic attributed to its numerous hydroxyl groups[1]. Its key physicochemical properties are summarized in the table below.

PropertyValueSource
CAS Number 66767-99-5[2]
Molecular Formula C₂₄H₄₄O₂₁[2]
Molecular Weight 668.59 g/mol [2]
Appearance White crystalline powder[1]
Melting Point 246-249 °C
Solubility Highly soluble in water
Purity (Commercial) ≥95%
Computed XLogP3-AA -9.5

Sources: Synthetic Production of this compound

This compound is not found in nature and is exclusively produced through chemical or enzymatic synthesis. The two primary methods are the catalytic hydrogenation of maltotetraose and the enzymatic conversion of maltodextrins.

Catalytic Hydrogenation

This is a widely used chemical method for producing sugar alcohols. It involves the reduction of the aldehyde group of the reducing terminal glucose residue of maltotetraose to a primary alcohol group.

This protocol is a representative method based on the established procedures for hydrogenating sugars using a Raney nickel catalyst.

  • Catalyst Preparation:

    • Prepare W-6 Raney nickel catalyst by digesting a nickel-aluminum alloy powder (125 g) in a 50°C sodium hydroxide solution (160 g in 600 mL of water).

    • Maintain the temperature at 50 ± 2°C for 50-60 minutes with gentle stirring.

    • Wash the catalyst repeatedly with distilled water by decantation until the washings are neutral to litmus.

    • Store the activated catalyst as a slurry in water or absolute ethanol to prevent oxidation.

  • Hydrogenation Reaction:

    • In a high-pressure autoclave reactor, dissolve maltotetraose in deionized water to a concentration of 20-40% (w/v).

    • Add the prepared Raney nickel catalyst slurry. The catalyst loading is typically 5-10% by weight of the maltotetraose.

    • Seal the reactor and purge it several times with hydrogen gas to remove air.

    • Pressurize the reactor with hydrogen to 5-8 bar.

    • Heat the reaction mixture to 95-110°C while stirring vigorously to ensure good contact between the catalyst, substrate, and hydrogen.

    • Maintain these conditions for 2-4 hours, monitoring the reaction progress by measuring hydrogen uptake.

  • Product Recovery and Purification:

    • After the reaction, cool the reactor to room temperature and carefully vent the excess hydrogen.

    • Remove the Raney nickel catalyst by filtration. The catalyst is pyrophoric and must be handled with care, typically kept wet.

    • The resulting aqueous solution of this compound may contain unreacted maltotetraose and other byproducts.

    • Purify the this compound using column chromatography. Gel filtration or ion-exchange chromatography can be effective for separating the sugar alcohol from the remaining reducing sugars.

    • Collect the fractions containing pure this compound, which can be identified using techniques like HPLC and TLC.

    • Lyophilize the pure fractions to obtain this compound as a white powder.

Enzymatic Synthesis

Enzymatic methods offer high specificity under milder reaction conditions. Enzymes such as cyclodextrin glycosyltransferase (CGTase) can be used to synthesize sugar alcohols via transglycosylation reactions.

This protocol is adapted from established methods for the enzymatic synthesis of related sugar alcohols, such as maltitol.

  • Reaction Mixture Preparation:

    • Prepare a 20 mM phosphate buffer with a pH of 6.0.

    • Dissolve the glucosyl donor, such as β-cyclodextrin (β-CD), to a final concentration of 1% (w/v) in the buffer.

    • Dissolve a suitable acceptor molecule, which would be maltotriitol in this case (to form this compound), in the same buffer to a concentration of 1% (w/v).

    • Pre-incubate the solution at the optimal reaction temperature, typically around 50°C.

  • Enzymatic Reaction:

    • Add a suitable enzyme, such as cyclodextrin glycosyltransferase (CGTase, EC 2.4.1.19) from a source like Bacillus circulans, to the reaction mixture. The enzyme concentration should be optimized, for example, 400 U/mL.

    • Incubate the reaction mixture at 50°C with gentle agitation for a period ranging from 24 to 72 hours. The reaction time will need to be optimized to maximize the yield of this compound.

    • Monitor the formation of the product periodically using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Enzyme Deactivation and Product Purification:

    • Terminate the reaction by deactivating the enzyme. This is typically achieved by heating the reaction mixture to 100°C for 10-15 minutes.

    • Centrifuge the mixture to remove any precipitated protein.

    • Purify the this compound from the supernatant using preparative HPLC with a suitable column, such as an amino-functionalized silica column (e.g., Luna 5 µm NH2).

    • Elute the products with an appropriate mobile phase (e.g., an acetonitrile/water gradient).

    • Collect the fractions corresponding to this compound.

    • Combine the pure fractions and remove the solvent by evaporation or lyophilization to obtain the final product.

Quantitative Data on Synthesis

Synthesis MethodProductYieldConditions/Source
Chemical Hydrogenation Maltitol~90% (w/w)Commercial production via hydrogenation of maltose.
Enzymatic Synthesis Maltitol25.0% (w/w)Recombinant CGTase from Bacillus circulans A11 with β-CD and sorbitol as substrates.
Enzymatic Synthesis Glucosyl-Maltitol49.9%B. macerans CGTase with maltitol as the acceptor.

Application in Research: A Tool to Study the E. coli Maltodextrin Transport System

This compound serves as a valuable molecular tool for investigating carbohydrate transport mechanisms, particularly the ATP-binding cassette (ABC) transporter system for maltose and maltodextrins in Escherichia coli. This system is encoded by the mal operon and is crucial for the uptake of these sugars from the environment.

The key protein components of this transport system are:

  • LamB (Maltoporin): A protein in the outer membrane that forms a channel allowing for the diffusion of maltodextrins into the periplasm.

  • MalE (Maltose-Binding Protein): A periplasmic protein that binds to maltodextrins with high affinity and delivers them to the inner membrane transporter.

  • MalF and MalG: Transmembrane proteins that form the channel through the inner membrane.

  • MalK: An ATP-hydrolyzing subunit on the cytoplasmic side that provides the energy for the transport process.

This compound, being a reduced sugar, can bind to the MalE protein. However, its structure, particularly the reduced glucitol end, hinders the proper conformational change in the MalF/MalG/MalK complex that is necessary for translocation across the inner membrane. This makes this compound an effective competitive inhibitor of maltodextrin transport, allowing researchers to study the binding and transport steps separately.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate the experimental workflow for studying transport inhibition and the transport pathway itself.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_result Result Ecoli Prepare E. coli cells (Expressing Mal proteins) Incubate_Control Incubate cells with labeled Maltodextrin Ecoli->Incubate_Control Incubate_Inhibitor Incubate cells with labeled Maltodextrin + this compound Ecoli->Incubate_Inhibitor Maltodextrin Prepare labeled Maltodextrin (e.g., ¹⁴C-maltotetraose) Maltodextrin->Incubate_Control Maltodextrin->Incubate_Inhibitor This compound Prepare this compound solution (Inhibitor) This compound->Incubate_Inhibitor Measure_Uptake Measure intracellular radioactivity in both samples over time Incubate_Control->Measure_Uptake Incubate_Inhibitor->Measure_Uptake Compare Compare uptake rates Measure_Uptake->Compare Conclusion Reduced uptake in the presence of this compound demonstrates competitive inhibition Compare->Conclusion

Caption: Experimental workflow for a competitive inhibition assay using this compound.

G cluster_out Outer Membrane cluster_peri Periplasm cluster_in Inner Membrane cluster_cyto Cytoplasm LamB LamB (Maltoporin) MalE MalE (Binding Protein) LamB->MalE Binding LamB->MalE Binding MalFG MalF / MalG (Transporter Channel) MalE->MalFG Delivery MalE->MalFG Blocks Translocation Maltodextrin Maltodextrin Maltodextrin->LamB Diffusion This compound This compound (Inhibitor) This compound->LamB Diffusion Metabolism Metabolism MalFG->Metabolism Translocation MalK MalK (ATPase) MalK->MalFG Energizes ADP ADP + Pi MalK->ADP ATP ATP ATP->MalK

Caption: The E. coli Maltodextrin transport pathway and inhibition by this compound.

References

An In-depth Technical Guide to Maltotetraitol as a Non-Metabolizable Sugar Analog

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Maltotetraitol, a sugar alcohol derived from maltotetraose, is gaining increasing attention within the scientific community as a non-metabolizable sugar analog. Its unique physicochemical properties, including high water solubility and low caloric value, make it a valuable tool in various research and development applications. This technical guide provides a comprehensive overview of this compound, summarizing its chemical and physical characteristics, outlining its synthesis, and detailing its metabolic fate. Crucially, this document delves into the experimental protocols for studying its properties and explores its interactions with biological systems, including its limited absorption and potential influence on cellular signaling pathways. This guide is intended to serve as a foundational resource for researchers and professionals in drug development and metabolic research, providing the necessary technical details to facilitate further investigation and application of this intriguing sugar analog.

Introduction

This compound (α-D-glucopyranosyl-(1→4)-α-D-glucopyranosyl-(1→4)-α-D-glucopyranosyl-(1→4)-D-glucitol) is a C24 polyol, structurally analogous to the oligosaccharide maltotetraose with its terminal reducing end converted to a hydroxyl group.[1][2] This modification renders it resistant to hydrolysis by mammalian digestive enzymes, leading to its classification as a non-metabolizable sugar analog.[3] Unlike its parent carbohydrate, this compound is not fully absorbed in the gastrointestinal tract, resulting in a significantly lower caloric intake and a reduced insulin response.[3] These characteristics have led to its use as a low-calorie bulk sweetener in the food industry and as an excipient in pharmaceutical formulations.[3] For researchers, its value lies in its ability to act as a molecular probe to study carbohydrate-protein interactions and transport mechanisms, without the confounding effects of metabolism.

Physicochemical Properties

The utility of this compound in various applications is underpinned by its distinct physical and chemical properties. A summary of these properties is presented in Table 1.

PropertyValueReference(s)
Chemical Formula C24H44O21
Molecular Weight 668.59 g/mol
Appearance White crystalline powder
Melting Point 150–160 °C / 246-249 °C
Solubility Highly soluble in water
Purity Min. 95%
Storage Temperature 0 to 8 °C

Table 1: Physicochemical Properties of this compound

This compound's high water solubility is attributed to its numerous hydroxyl groups, which readily form hydrogen bonds with water molecules. Its stability under normal storage conditions makes it a practical compound for various experimental and formulation purposes.

Synthesis and Production

This compound is not a naturally occurring compound and is synthetically produced. The primary methods for its synthesis are:

  • Hydrogenation of Maltotetraose: This is a common method for producing sugar alcohols. It involves the catalytic hydrogenation of the corresponding sugar, in this case, maltotetraose. The aldehyde group at the reducing end of the maltotetraose molecule is reduced to a primary alcohol group, forming this compound.

  • Enzymatic Conversion of Maltodextrins: Specific enzymes can be utilized to synthesize this compound from maltodextrins, which are mixtures of glucose polymers. This method offers high specificity and can be performed under milder reaction conditions compared to chemical hydrogenation.

The general workflow for the chemical synthesis of this compound is depicted in the following diagram:

SynthesisWorkflow Maltotetraose Maltotetraose Solution Hydrogenation High-Pressure Hydrogenation Reactor Maltotetraose->Hydrogenation Catalyst Catalyst (e.g., Raney Nickel) Catalyst->Hydrogenation Filtration Catalyst Filtration Hydrogenation->Filtration Purification Purification (e.g., Chromatography) Filtration->Purification This compound This compound Product Purification->this compound

Figure 1: General workflow for the chemical synthesis of this compound.

Metabolic Fate and Non-Metabolizable Nature

The key characteristic of this compound for its application as a non-metabolizable sugar analog is its behavior in the gastrointestinal tract.

Limited Digestion and Absorption

Due to the reduction of its terminal aldehyde group, this compound is not a substrate for the α-glucosidases that line the brush border of the small intestine. These enzymes are responsible for the breakdown of oligosaccharides into monosaccharides for absorption. As a result, a significant portion of ingested this compound passes through the small intestine undigested.

Fermentation by Gut Microbiota

Upon reaching the large intestine, this compound can be fermented by the resident gut microbiota. This fermentation process can lead to the production of short-chain fatty acids (SCFAs), such as acetate, propionate, and butyrate, which can be absorbed by the colon and contribute to a minor extent to the host's energy balance. The extent of fermentation can vary depending on the individual's gut microbiome composition.

A simplified representation of the metabolic fate of this compound is shown below:

MetabolicFate Ingestion Oral Ingestion of this compound SmallIntestine Small Intestine (No enzymatic hydrolysis) Ingestion->SmallIntestine LargeIntestine Large Intestine SmallIntestine->LargeIntestine Microbiota Gut Microbiota LargeIntestine->Microbiota Excretion Excretion in Feces LargeIntestine->Excretion Fermentation Fermentation Microbiota->Fermentation SCFAs Short-Chain Fatty Acids (SCFAs) Fermentation->SCFAs Absorption Limited Absorption SCFAs->Absorption

Figure 2: Simplified metabolic fate of this compound in the human gastrointestinal tract.

Experimental Protocols

Studying the properties and biological effects of this compound requires specific experimental methodologies. Below are outlines of key experimental protocols.

Quantification of this compound in Biological Samples

A reliable method for quantifying this compound is crucial for metabolic and pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) is a commonly used technique.

Protocol Outline: HPLC Quantification of this compound

  • Sample Preparation:

    • Plasma/Serum: Protein precipitation with a solvent like acetonitrile, followed by centrifugation to remove the precipitated proteins. The supernatant is then collected and filtered.

    • Feces/Intestinal Contents: Homogenization in a suitable buffer, followed by extraction and clarification steps to remove solid debris and interfering substances.

  • Chromatographic Separation:

    • Column: An amino-based column is often suitable for the separation of carbohydrates and sugar alcohols.

    • Mobile Phase: An isocratic or gradient elution with a mixture of acetonitrile and water is typically used.

    • Detection: A Refractive Index (RI) detector or an Evaporative Light Scattering Detector (ELSD) is commonly employed for the detection of non-UV absorbing compounds like this compound.

  • Quantification:

    • A standard curve is generated using known concentrations of a this compound reference standard.

    • The concentration of this compound in the biological samples is determined by comparing their peak areas to the standard curve.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis BiologicalSample Biological Sample (Plasma, Feces, etc.) Extraction Extraction / Protein Precipitation BiologicalSample->Extraction Centrifugation Centrifugation Extraction->Centrifugation Filtration Filtration Centrifugation->Filtration HPLC HPLC System Filtration->HPLC Column Amino Column HPLC->Column Detector RI or ELSD Detector Column->Detector Data Data Acquisition & Processing Detector->Data

Figure 3: Experimental workflow for HPLC quantification of this compound.
In Vitro Intestinal Permeability Assay

The Caco-2 cell monolayer model is a widely accepted in vitro model to assess the intestinal permeability of compounds.

Protocol Outline: Caco-2 Permeability Assay

  • Cell Culture: Caco-2 cells are seeded on permeable supports (e.g., Transwell® inserts) and cultured for 21-25 days to allow for differentiation into a polarized monolayer with tight junctions, mimicking the intestinal barrier.

  • Transepithelial Electrical Resistance (TEER) Measurement: The integrity of the cell monolayer is confirmed by measuring the TEER. A high TEER value indicates the formation of tight junctions.

  • Permeability Study:

    • A solution of this compound is added to the apical (AP) side of the monolayer.

    • Samples are collected from the basolateral (BL) side at various time points.

    • The concentration of this compound in the BL samples is quantified using a validated analytical method (e.g., HPLC).

  • Apparent Permeability Coefficient (Papp) Calculation: The Papp value is calculated to quantify the permeability of this compound across the Caco-2 monolayer.

Biological Interactions and Signaling Pathways

While this compound is largely non-metabolizable, it can interact with specific biological systems.

Interaction with Carbohydrate-Binding Proteins

This compound can serve as a ligand for certain carbohydrate-binding proteins, such as the maltose-binding protein (MBP) found in bacteria like Escherichia coli. Studies have shown that while this compound can bind to MBP, it may not induce the same conformational changes as maltose, which can affect downstream processes like transport. This makes this compound a useful tool for studying the structural and dynamic aspects of protein-carbohydrate recognition.

Effects on Cellular Signaling

Direct evidence for the effect of this compound on specific signaling pathways in mammalian cells is limited in the current scientific literature. However, as a non-metabolizable sugar analog, it can be hypothesized to influence cellular signaling in several indirect ways:

  • Energy Sensing Pathways: By providing a "sweet" taste signal without a corresponding energy yield, long-term consumption of this compound and other non-caloric sweeteners could potentially modulate energy-sensing pathways like the AMP-activated protein kinase (AMPK) pathway. However, specific studies on this compound are needed to confirm this.

  • Gut-Brain Axis: The fermentation of this compound by the gut microbiota leads to the production of SCFAs. These SCFAs can act as signaling molecules, influencing gut hormone secretion (e.g., GLP-1 and PYY) and potentially impacting the gut-brain axis, which plays a role in appetite regulation and metabolic control.

A hypothetical signaling pathway illustrating the potential indirect effects of this compound is presented below. It is important to note that this is a conceptual model and requires experimental validation.

SignalingPathway This compound This compound (in Large Intestine) Microbiota Gut Microbiota This compound->Microbiota Fermentation SCFAs Short-Chain Fatty Acids (SCFAs) Microbiota->SCFAs L_Cell Intestinal L-Cell SCFAs->L_Cell Stimulation GLP1 GLP-1 Secretion L_Cell->GLP1 Brain Brain (Hypothalamus) GLP1->Brain Signaling via Vagus Nerve and Circulation Appetite ↓ Appetite Brain->Appetite

Figure 4: Hypothetical signaling pathway of this compound's indirect effects via gut microbiota fermentation.

Applications in Research and Drug Development

The unique properties of this compound make it a versatile tool for various applications:

  • Probing Carbohydrate Transporters: As a non-transported ligand for some bacterial ABC transporters, this compound can be used to study the binding and conformational changes of these proteins without the complication of substrate translocation.

  • Excipient in Drug Formulations: Its high solubility, low hygroscopicity, and non-cariogenic nature make it a suitable excipient for oral drug formulations, particularly for pediatric or diabetic patient populations.

  • Control Substance in Metabolic Studies: In studies investigating the metabolic effects of carbohydrates, this compound can serve as a non-metabolizable control to differentiate between the effects of taste/oral stimulation and the effects of post-absorptive metabolism.

  • Investigating the Gut Microbiome: The fermentable nature of this compound allows for its use in studies aimed at understanding the impact of non-digestible carbohydrates on the composition and function of the gut microbiota.

Conclusion

This compound stands out as a valuable non-metabolizable sugar analog with significant potential in both fundamental research and pharmaceutical applications. Its resistance to digestion, coupled with its defined chemical structure, allows for the precise investigation of carbohydrate-protein interactions and the physiological effects of non-caloric sweeteners. While direct evidence of its impact on mammalian cellular signaling pathways is still emerging, its role as a modulator of the gut microbiome and its potential to influence the gut-brain axis present exciting avenues for future research. This technical guide provides a solid foundation for scientists and researchers to harness the unique properties of this compound in their pursuit of new scientific discoveries and innovative therapeutic strategies. Further studies are warranted to fully elucidate its biological effects and expand its applications.

References

The Low Glycemic Index of Maltotetraitol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the low glycemic index of maltotetraitol, a sugar alcohol with potential applications in the food and pharmaceutical industries. The document details its physicochemical properties, metabolic fate, and the methodologies used to assess its glycemic response. Furthermore, it explores the signaling pathways potentially influenced by its consumption.

Introduction to this compound

This compound is a sugar alcohol (polyol) derived from maltose. Structurally, it is a tetraol similar to maltotriose and maltitol. It is utilized as a low-calorie sweetener and bulking agent in various products, including baked goods, candies, and beverages.[1] Like other sugar alcohols, its primary mechanism of action as a reduced-calorie sweetener is its incomplete absorption in the gastrointestinal tract, which leads to a lower caloric intake and a blunted insulin response compared to traditional sugars.[1]

Physicochemical Properties and Quantitative Data

This compound's properties make it a suitable sugar substitute in various formulations. A summary of its key quantitative data, in comparison to other common sweeteners, is presented in Table 1.

SweetenerTypeRelative Sweetness (Sucrose = 100)Caloric Value (kcal/g)Glycemic Index (GI)
This compound Sugar Alcohol50-60[1]Low (estimated)Low (estimated)
MaltitolSugar Alcohol75-902.1[2]35[2]
SucroseDisaccharide100465-68
GlucoseMonosaccharide70-804100

Understanding the Glycemic Index

The glycemic index (GI) is a relative ranking of carbohydrates in foods according to how they affect blood glucose levels. Carbohydrates with a low GI value (55 or less) are more slowly digested, absorbed, and metabolized and cause a lower and slower rise in blood glucose and, therefore, insulin levels.

Experimental Protocols for Glycemic Index Determination

The determination of the glycemic index is crucial for classifying carbohydrates and sugar alcohols. Both in vivo and in vitro methods are employed.

In Vivo Glycemic Index Testing Protocol

The in vivo method is the gold standard for GI determination and involves human subjects.

Objective: To determine the glycemic index of this compound in healthy human subjects.

Materials and Equipment:

  • This compound powder

  • Anhydrous glucose (reference food)

  • Water for dissolving test substances

  • Glucometer and test strips

  • Lancets for capillary blood sampling

  • Sterile wipes and collection tubes

  • Timing device

Procedure:

  • Subject Recruitment: Ten to twelve healthy adult subjects with a normal body mass index (BMI) and no history of diabetes are recruited.

  • Ethical Considerations: Informed consent is obtained from all participants, and the study protocol is approved by an institutional review board.

  • Pre-test Conditions: Subjects undergo an overnight fast of 10-12 hours.

  • Baseline Blood Glucose: A fasting blood sample is taken to determine baseline glucose levels (time 0).

  • Test Food Administration: A test portion of this compound containing 50 grams of available carbohydrate is dissolved in water and consumed by the subject within a 15-minute timeframe.

  • Post-prandial Blood Glucose Monitoring: Capillary blood samples are collected at 15, 30, 45, 60, 90, and 120 minutes after consumption of the test substance.

  • Reference Food Testing: On a separate occasion, the same procedure is repeated with 50 grams of anhydrous glucose as the reference food.

  • Data Analysis: The incremental area under the curve (iAUC) for the blood glucose response is calculated for both this compound and the glucose reference. The GI of this compound is then calculated using the following formula:

    GI = (iAUC of this compound / iAUC of Glucose) x 100

In Vitro Enzymatic Hydrolysis Protocol

In vitro methods simulate the digestive process to estimate the rate of carbohydrate digestion.

Objective: To assess the susceptibility of this compound to enzymatic hydrolysis, providing an indication of its potential glycemic response.

Materials and Equipment:

  • This compound

  • Porcine pancreatic α-amylase

  • Intestinal mucosal enzymes (e.g., sucrase-isomaltase, maltase-glucoamylase)

  • Dialysis tubing with a molecular weight cut-off that retains enzymes but allows the passage of monosaccharides

  • Shaking water bath maintained at 37°C

  • Spectrophotometer for glucose measurement

  • Glucose assay kit (e.g., glucose oxidase-peroxidase method)

Procedure:

  • Sample Preparation: A solution of this compound is prepared in a buffer solution at a physiological pH.

  • Enzymatic Digestion:

    • The this compound solution is incubated with porcine pancreatic α-amylase in a shaking water bath at 37°C to simulate the initial phase of carbohydrate digestion.

    • Subsequently, intestinal mucosal enzymes are added to simulate digestion in the small intestine.

  • Glucose Release Measurement: The reaction mixture is placed in a dialysis bag, and the surrounding dialysate is sampled at regular intervals (e.g., 30, 60, 90, 120, 180 minutes). The concentration of glucose released into the dialysate is measured using a glucose assay.

  • Data Analysis: The rate of glucose release from this compound is compared to that of a readily digestible carbohydrate like maltodextrin. A slower rate of glucose release suggests a lower glycemic index.

Metabolic Fate of this compound

The low glycemic index of this compound is primarily attributed to its metabolic fate in the human digestive system. Based on studies of the similar sugar alcohol, maltitol, a significant portion of ingested this compound is likely not hydrolyzed by digestive enzymes in the small intestine. Instead, it passes to the large intestine where it is fermented by the gut microbiota. This fermentation process yields short-chain fatty acids (SCFAs), which can be absorbed and contribute to a smaller extent to the total energy supply. The unabsorbed portion is excreted in the feces.

Ingestion Ingestion of this compound Small_Intestine Small Intestine Ingestion->Small_Intestine Partial_Hydrolysis Partial Hydrolysis (Minimal) Small_Intestine->Partial_Hydrolysis Large_Intestine Large Intestine Small_Intestine->Large_Intestine Undigested this compound Glucose_Sorbitol Glucose + Sorbitol Partial_Hydrolysis->Glucose_Sorbitol Absorption Slow Absorption Glucose_Sorbitol->Absorption Bloodstream Bloodstream Absorption->Bloodstream Fermentation Bacterial Fermentation Large_Intestine->Fermentation Excretion Excretion Large_Intestine->Excretion SCFAs Short-Chain Fatty Acids (SCFAs) Fermentation->SCFAs SCFAs->Bloodstream Absorption

Caption: Hypothesized Metabolic Pathway of this compound.

Signaling Pathways Influenced by Sugar Alcohol Metabolism

The consumption of poorly digestible carbohydrates, such as sugar alcohols, can influence various signaling pathways, primarily related to glucose homeostasis and satiety.

Insulin Signaling Pathway

Due to the slow and incomplete absorption of its constituent monosaccharides, this compound is expected to elicit a minimal to low insulin response. This is beneficial for individuals with impaired glucose tolerance or diabetes. The reduced demand for insulin secretion helps in maintaining better glycemic control.

Glucagon-Like Peptide-1 (GLP-1) Secretion

Some studies on other non-digestible or slowly digestible carbohydrates have suggested a potential to stimulate the secretion of glucagon-like peptide-1 (GLP-1) from enteroendocrine L-cells in the gut. GLP-1 is an incretin hormone that enhances glucose-dependent insulin secretion, suppresses glucagon secretion, and slows gastric emptying, all of which contribute to improved glycemic control. The fermentation of this compound in the large intestine and the resulting production of SCFAs may also play a role in stimulating GLP-1 release.

This compound This compound Consumption Large_Intestine Large Intestine Fermentation This compound->Large_Intestine SCFAs SCFA Production Large_Intestine->SCFAs L_Cells Enteroendocrine L-Cells SCFAs->L_Cells GLP1 GLP-1 Secretion L_Cells->GLP1 Pancreas Pancreas GLP1->Pancreas Stomach Stomach GLP1->Stomach Brain Brain GLP1->Brain Insulin ↑ Insulin Secretion (Glucose-Dependent) Pancreas->Insulin Glucagon ↓ Glucagon Secretion Pancreas->Glucagon Gastric_Emptying ↓ Gastric Emptying Stomach->Gastric_Emptying Satiety ↑ Satiety Brain->Satiety

Caption: Potential Influence of this compound on GLP-1 Signaling.

Workflow for In Vivo Glycemic Index Determination

The following diagram illustrates the logical flow of an in vivo study to determine the glycemic index of a test substance like this compound.

Start Start Subject_Recruitment Recruit Healthy Subjects Start->Subject_Recruitment Informed_Consent Obtain Informed Consent Subject_Recruitment->Informed_Consent Overnight_Fast Overnight Fast (10-12h) Informed_Consent->Overnight_Fast Baseline_Blood_Sample Collect Baseline Blood Sample (t=0) Overnight_Fast->Baseline_Blood_Sample Administer_Test_Food Administer Test Food (50g available carb) Baseline_Blood_Sample->Administer_Test_Food Administer_Ref_Food Administer Reference Food (50g glucose) Baseline_Blood_Sample->Administer_Ref_Food Collect_Blood_Samples Collect Blood Samples (15, 30, 45, 60, 90, 120 min) Administer_Test_Food->Collect_Blood_Samples Analyze_Glucose Analyze Blood Glucose Levels Collect_Blood_Samples->Analyze_Glucose Calculate_iAUC_Test Calculate iAUC for Test Food Analyze_Glucose->Calculate_iAUC_Test Calculate_iAUC_Ref Calculate iAUC for Reference Food Analyze_Glucose->Calculate_iAUC_Ref Washout_Period Washout Period Calculate_iAUC_Test->Washout_Period Calculate_GI Calculate Glycemic Index Calculate_iAUC_Test->Calculate_GI Washout_Period->Overnight_Fast Repeat Protocol Administer_Ref_Food->Collect_Blood_Samples Calculate_iAUC_Ref->Calculate_GI End End Calculate_GI->End

Caption: In Vivo Glycemic Index Determination Workflow.

Conclusion

This compound, as a sugar alcohol, is characterized by its reduced caloric content and is anticipated to have a low glycemic index. This is primarily due to its incomplete digestion and absorption in the small intestine, with subsequent fermentation by the gut microbiota in the large intestine. While direct quantitative data on the glycemic index of this compound is limited, evidence from similar sugar alcohols like maltitol strongly supports its low glycemic properties. The potential for this compound and its metabolites to influence beneficial signaling pathways, such as GLP-1 secretion, warrants further investigation for its application in foods designed for improved metabolic health. Standardized in vivo and in vitro protocols are essential for the precise determination of its glycemic index and for substantiating its role in health and wellness.

References

The Role of Maltotetraitol in Carbohydrate Metabolism Studies: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maltotetraitol, a reduced form of the maltooligosaccharide maltotetraose, serves as a pivotal, non-metabolizable tool in the intricate study of carbohydrate metabolism. As a sugar alcohol, its resistance to hydrolysis by common glycosidases, such as α-amylase, makes it an invaluable instrument for dissecting specific enzymatic and transport processes. This technical guide provides a comprehensive overview of the applications of this compound, detailing its use as an enzyme inhibitor, a probe for carbohydrate-binding proteins, and a control in metabolic uptake studies. The content herein is designed to equip researchers with the foundational knowledge, experimental protocols, and data necessary to effectively integrate this compound into their research endeavors.

Core Applications of this compound

This compound's utility in carbohydrate metabolism research is multifaceted, primarily revolving around its structural similarity to maltotetraose coupled with its metabolic inertia.

Competitive Inhibition of α-Amylase

This compound functions as a competitive inhibitor of α-amylase, an endoglycosidase responsible for the initial breakdown of starch and glycogen. By mimicking the natural substrate, this compound binds to the active site of α-amylase without undergoing catalysis, thereby blocking the binding of starch and other α-1,4-linked glucans. This inhibitory action is crucial for studying the kinetics and mechanism of amylase activity, as well as for the screening and characterization of novel amylase inhibitors for therapeutic applications, such as the management of type 2 diabetes.[1]

Probing Carbohydrate-Binding Proteins

The interaction of carbohydrates with proteins is fundamental to numerous biological processes, including cell-cell recognition, signaling, and transport. This compound serves as a valuable ligand for studying carbohydrate-binding proteins, particularly the maltose-binding protein (MBP), a key component of the maltose/maltodextrin transport system in bacteria.[2] Its ability to bind to MBP without being subsequently metabolized allows for the stabilization of the protein-ligand complex, facilitating structural and functional studies, such as X-ray crystallography, to elucidate the molecular basis of carbohydrate recognition and transport.

Non-Metabolizable Control in Uptake and Transport Assays

In studies investigating the cellular uptake and transport of carbohydrates, it is essential to differentiate between transported and metabolized sugars. This compound, being resistant to intracellular metabolism, is an ideal negative control.[3] Its use allows researchers to isolate and quantify the transport process itself, independent of downstream metabolic pathways. This is particularly relevant in studies of glucose transporters and in elucidating the mechanisms of sugar sensing and signaling.[4][5]

Quantitative Data

The following tables summarize key quantitative parameters related to the interaction of this compound and its parent oligosaccharide with relevant proteins. While specific kinetic data for this compound is not always readily available in literature, the provided data for related compounds offers a valuable reference point.

Table 1: Inhibition of α-Amylase

Inhibitor/SubstrateEnzyme SourceInhibition TypeKi (Inhibition Constant)IC50Notes
This compoundPorcine Pancreatic α-AmylaseCompetitiveData not availableNot reportedActs as a competitive inhibitor by binding to the active site. Not hydrolyzed by the enzyme.
AcarbosePorcine Pancreatic α-AmylaseCompetitiveNot reported18.63 ± 1.21 µg/mlA well-characterized α-glucosidase and α-amylase inhibitor used as a positive control in inhibition assays.
5-O-p-coumaroylquinic acidHog Pancreatic α-AmylaseNoncompetitiveKic = 0.38 µM, Kin = 0.38 µM69.39 µMAn example of a natural noncompetitive inhibitor, highlighting different inhibition kinetics.

Table 2: Binding Affinity to Maltose-Binding Protein (MBP)

LigandProtein SourceKd (Dissociation Constant)Notes
MaltoseE. coli MBP~2 µMThe natural ligand for MBP, binding with high affinity.
MaltotrioseE. coli MBP~0.4 µMBinds with higher affinity than maltose.
This compoundE. coli MBPNot explicitly quantified in literatureBinds to MBP, inducing a conformational change and allowing for structural studies. The reduced end occupies a distinct subsite which may explain its inability to be transported.

Experimental Protocols

α-Amylase Inhibition Assay using this compound

This protocol is adapted from standard α-amylase inhibition assays and utilizes this compound as the test inhibitor.

Materials:

  • Porcine Pancreatic α-Amylase (PPA) solution (2 units/mL in 0.02 M sodium phosphate buffer, pH 6.9 with 6 mM NaCl)

  • This compound solutions of varying concentrations

  • 1% (w/v) soluble starch solution

  • 3,5-Dinitrosalicylic acid (DNSA) reagent

  • Acarbose solution (positive control)

  • 0.02 M Sodium phosphate buffer (pH 6.9 with 6 mM NaCl)

  • Spectrophotometer

Procedure:

  • Preparation of Reaction Mixtures:

    • In a series of test tubes, pipette 200 µL of different concentrations of this compound solution.

    • For the control, add 200 µL of the phosphate buffer instead of the inhibitor.

    • For the positive control, add 200 µL of acarbose solution.

  • Pre-incubation:

    • Add 200 µL of the PPA solution to each tube.

    • Incubate the mixtures at 37°C for 10 minutes.

  • Initiation of Enzymatic Reaction:

    • Add 200 µL of the 1% starch solution to each tube to start the reaction.

    • Incubate at 37°C for 5 minutes.

  • Termination of Reaction:

    • Stop the reaction by adding 400 µL of DNSA reagent to each tube.

  • Color Development:

    • Boil the tubes in a water bath for 10 minutes.

    • Cool the tubes to room temperature and add 4 mL of distilled water to each.

  • Absorbance Measurement:

    • Measure the absorbance of the solutions at 540 nm using a spectrophotometer.

  • Calculation of Inhibition:

    • The percentage of inhibition is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

Carbohydrate Uptake Assay using Radiolabeled Substrate and this compound as a Control

This protocol describes a general method for measuring glucose uptake in cultured cells, where this compound can be used as a non-metabolizable control to account for non-specific binding and transport.

Materials:

  • Cultured cells (e.g., adipocytes, myotubes)

  • Krebs-Ringer-HEPES (KRH) buffer

  • Radiolabeled glucose (e.g., 2-deoxy-D-[3H]glucose)

  • Unlabeled 2-deoxy-D-glucose

  • This compound solution

  • Insulin (for stimulated uptake)

  • Cytochalasin B (inhibitor of glucose transport)

  • Scintillation fluid and counter

Procedure:

  • Cell Preparation:

    • Culture cells to the desired confluency in multi-well plates.

    • Wash the cells with KRH buffer.

  • Pre-incubation:

    • Incubate the cells in KRH buffer with or without insulin for the desired time to stimulate glucose uptake.

  • Uptake Assay:

    • To measure total uptake, add KRH buffer containing radiolabeled 2-deoxy-D-glucose and unlabeled 2-deoxy-D-glucose.

    • To measure non-specific uptake, in a parallel set of wells, add the same solution containing an excess of cytochalasin B.

    • To assess the effect of a non-metabolizable sugar, in another set of wells, add the radiolabeled glucose solution along with a high concentration of this compound.

  • Termination of Uptake:

    • After a defined incubation period (e.g., 5-10 minutes), rapidly wash the cells with ice-cold KRH buffer to stop the uptake.

  • Cell Lysis and Scintillation Counting:

    • Lyse the cells with a suitable lysis buffer.

    • Transfer the lysate to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Specific glucose uptake is calculated by subtracting the non-specific uptake (in the presence of cytochalasin B) from the total uptake. The wells containing this compound will demonstrate the level of transport and binding that is not subject to downstream metabolism, serving as a useful comparison.

Signaling Pathways and Experimental Workflows

Competitive Enzyme Inhibition Workflow

The following diagram illustrates the principle of competitive inhibition, where both the substrate and the inhibitor (this compound) compete for the active site of the enzyme (α-amylase).

Competitive_Inhibition E Enzyme (E) α-Amylase ES Enzyme-Substrate Complex (ES) E->ES k1 EI Enzyme-Inhibitor Complex (EI) E->EI ki S Substrate (S) Starch I Inhibitor (I) This compound ES->E k-1 P Product (P) Maltose, etc. ES->P k2 EI->E k-i

Competitive inhibition of α-amylase by this compound.
Bacterial ABC Transporter Workflow for Maltose Uptake

This diagram depicts the general mechanism of a bacterial ATP-binding cassette (ABC) transporter involved in maltose uptake, a process that can be studied using this compound.

ABC_Transporter cluster_periplasm Periplasm cluster_membrane Inner Membrane cluster_cytoplasm Cytoplasm Maltose Maltose/ This compound MBP_Maltose MBP-Maltose Complex MBP Maltose-Binding Protein (MBP) MBP->MBP_Maltose Transporter_Open Transporter (Open Conformation) MBP_Maltose->Transporter_Open Binding Transporter_Closed Transporter (Closed Conformation) Transporter_Open->Transporter_Closed ATP Binding & Conformational Change Transporter_Closed->Transporter_Open ATP Hydrolysis & Substrate Release Maltose_in Maltose/ This compound Transporter_Closed->Maltose_in ATP1 2 ATP ADP_Pi 2 ADP + 2 Pi

Mechanism of the maltose ABC transporter system.

Conclusion

This compound stands out as a versatile and indispensable tool for researchers in the field of carbohydrate metabolism. Its non-metabolizable nature allows for the precise investigation of enzyme kinetics, protein-carbohydrate interactions, and cellular transport mechanisms without the confounding effects of downstream metabolic processing. The experimental protocols and conceptual diagrams provided in this guide offer a solid framework for the effective application of this compound in a research setting. Further exploration into the quantitative aspects of its interactions and the development of more specialized experimental protocols will undoubtedly continue to expand its utility in elucidating the complex world of carbohydrate biology.

References

Methodological & Application

Application Notes and Protocols for Using Maltotetraitol in Enzyme Inhibition Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maltotetraitol, the sugar alcohol derivative of maltotetraose, serves as a valuable tool in the study of carbohydrate-hydrolyzing enzymes, particularly α-amylases. As a reduced sugar analogue, this compound is resistant to hydrolysis by human salivary α-amylase while acting as a competitive inhibitor of this enzyme.[1] This property makes it an excellent candidate for use in enzyme inhibition assays to screen for and characterize novel α-amylase inhibitors, which are of significant interest in the management of metabolic disorders such as type 2 diabetes. These application notes provide detailed protocols for utilizing this compound in α-amylase inhibition assays.

Principle of α-Amylase Inhibition Assay

α-Amylase catalyzes the hydrolysis of α-1,4-glycosidic bonds in starch and related carbohydrates, breaking them down into smaller oligosaccharides and ultimately glucose. The activity of α-amylase can be quantified by measuring the rate of product formation, typically the release of reducing sugars. In an inhibition assay, the reduction in enzyme activity in the presence of a test compound is measured. This compound can be used as a reference competitive inhibitor to validate assay conditions and to understand the mechanism of newly identified inhibitors.

The most common method for determining α-amylase activity is the 3,5-dinitrosalicylic acid (DNSA) assay. DNSA reacts with reducing sugars in an alkaline solution upon heating to produce 3-amino-5-nitrosalicylic acid, a colored product that can be measured spectrophotometrically at 540 nm. The intensity of the color is directly proportional to the concentration of reducing sugars produced.

Data Presentation

Table 1: Inhibitory Constants (Ki) of Malto-oligosaccharide Derivatives against Porcine Pancreatic α-Amylase

InhibitorKi (µM)Inhibition Type
6-amino-6-deoxymaltose88Competitive
6-amino-6-deoxy-maltotriose1.9Competitive
6'-amino-6'-deoxy-maltotriose2.0Competitive
6''-amino-6''-deoxy-maltotriose175Competitive
Maltotriose1800Competitive

Data sourced from a study on aminodeoxy derivatives of maltose and maltotriose.[2]

Table 2: Template for Presenting Experimental Data for this compound

ParameterValue
Inhibitor This compound
Enzyme Human Salivary α-Amylase
Substrate Soluble Starch
Assay Method DNSA Assay
IC50 To be determined experimentally
Ki To be determined experimentally
Inhibition Type Competitive

Experimental Protocols

Protocol 1: Determination of α-Amylase Inhibition using the DNSA Method

This protocol describes the steps to measure the inhibitory effect of a test compound, such as this compound, on α-amylase activity.

Materials:

  • Human Salivary α-Amylase (e.g., Sigma-Aldrich)

  • This compound

  • Soluble starch

  • Phosphate buffer (0.02 M, pH 6.9 with 6.7 mM NaCl)

  • 3,5-Dinitrosalicylic acid (DNSA) reagent

  • Sodium potassium tartrate solution

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Reagents:

    • Phosphate Buffer: Prepare a 0.02 M sodium phosphate buffer with 6.7 mM NaCl and adjust the pH to 6.9.

    • α-Amylase Solution: Prepare a stock solution of human salivary α-amylase in phosphate buffer. The final concentration should be determined based on preliminary experiments to ensure a linear reaction rate.

    • Starch Solution: Prepare a 1% (w/v) soluble starch solution in phosphate buffer by gently boiling until the starch is fully dissolved.

    • This compound Solutions: Prepare a series of dilutions of this compound in phosphate buffer to determine the IC50 value.

    • DNSA Reagent: Dissolve 1 g of 3,5-dinitrosalicylic acid in 50 mL of distilled water. Add 30 g of sodium potassium tartrate and slowly add 20 mL of 2 N NaOH. Dilute to a final volume of 100 mL with distilled water.

  • Enzyme Inhibition Assay:

    • Add 100 µL of the α-amylase solution to a set of test tubes.

    • Add 100 µL of each this compound dilution to the respective test tubes. For the control (uninhibited reaction), add 100 µL of phosphate buffer.

    • Pre-incubate the mixtures at 37°C for 10 minutes.

    • Initiate the enzymatic reaction by adding 100 µL of the 1% starch solution to each tube.

    • Incubate the reaction mixtures at 37°C for 20 minutes.

    • Terminate the reaction by adding 200 µL of the DNSA reagent to each tube.

    • Boil the tubes in a water bath for 10 minutes to allow for color development.

    • Cool the tubes to room temperature and add 900 µL of distilled water to each tube.

    • Measure the absorbance of the solutions at 540 nm.

  • Calculation of Inhibition:

    • The percentage of inhibition is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

    • The IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Protocol 2: Determination of the Inhibition Constant (Ki)

To determine the inhibition constant (Ki) for a competitive inhibitor like this compound, the assay is performed with varying concentrations of both the substrate and the inhibitor.

Procedure:

  • Follow the enzyme inhibition assay protocol as described above.

  • Use a range of starch concentrations (e.g., 0.25%, 0.5%, 1%, 1.5%, 2%).

  • For each starch concentration, perform the assay with a range of this compound concentrations.

  • Measure the initial reaction velocities (v) for each combination of substrate and inhibitor concentration.

  • Plot the data using a Lineweaver-Burk plot (1/v vs. 1/[S]), where [S] is the substrate concentration.

  • In the presence of a competitive inhibitor, the lines on the Lineweaver-Burk plot will intersect at the y-axis.

  • The Ki can be determined from the following equation: Slope (with inhibitor) = Slope (without inhibitor) * (1 + [I]/Ki) where [I] is the inhibitor concentration.

Visualizations

Experimental Workflow for α-Amylase Inhibition Assay

experimental_workflow cluster_prep Reagent Preparation cluster_assay Inhibition Assay cluster_detection Detection & Analysis Reagents Prepare Reagents: - α-Amylase Solution - Starch Solution - this compound Dilutions - DNSA Reagent PreIncubate Pre-incubate α-Amylase with this compound (37°C, 10 min) Reagents->PreIncubate Add to tubes Reaction Initiate reaction with Starch (37°C, 20 min) PreIncubate->Reaction Start reaction StopReaction Stop reaction with DNSA Reaction->StopReaction Terminate ColorDev Boil for color development StopReaction->ColorDev MeasureAbs Measure Absorbance at 540 nm ColorDev->MeasureAbs Calculate Calculate % Inhibition and IC50 MeasureAbs->Calculate

Caption: Workflow for α-amylase inhibition assay using the DNSA method.

Competitive Inhibition Signaling Pathway

competitive_inhibition E α-Amylase (E) ES Enzyme-Substrate Complex (ES) E->ES EI Enzyme-Inhibitor Complex (EI) E->EI S Starch (S) S->ES I This compound (I) I->EI ES->E P Products (Maltose, etc.) ES->P

Caption: Mechanism of competitive inhibition of α-amylase by this compound.

References

Application of Maltotetraitol in the Study of ABC Transporters

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ATP-binding cassette (ABC) transporters are a superfamily of integral membrane proteins responsible for the ATP-powered translocation of a wide variety of substrates across cellular membranes. The maltose/maltodextrin ABC transporter in Escherichia coli, encoded by the mal operon, serves as a paradigm for understanding the mechanism of type I ABC importers. This system, comprising the periplasmic maltose-binding protein (MalE) and the membrane-embedded transporter complex (MalF, MalG, and two MalK ATP-hydrolyzing subunits), is responsible for the uptake of maltose and linear maltodextrins.

Maltotetraitol, the reduced form of maltotetraose, presents itself as a valuable tool for dissecting the transport cycle of maltodextrin ABC transporters. Due to its structural similarity to natural substrates and its likely resistance to metabolic degradation, this compound can be employed as a stable probe to investigate substrate binding, translocation, and the energetics of the transport process. This application note provides a detailed overview of the hypothetical use of this compound in studying ABC transporters, complete with experimental protocols and data interpretation.

Principle of Application

This compound is proposed as a non-metabolizable analog of maltotetraose. This property is advantageous for transport assays as it allows for the accumulation of the substrate inside the cell or proteoliposome without its subsequent breakdown, simplifying the quantification of transport rates. Furthermore, radiolabeled or fluorescently tagged this compound can be synthesized to directly measure its binding to the substrate-binding protein (MalE) and its transport by the MalFGK2 complex.

Key Applications

  • Determination of Binding Affinity: Quantifying the binding affinity of this compound to the maltose-binding protein (MalE) to assess its recognition by the transport system.

  • In Vitro Transport Assays: Measuring the rate of this compound uptake into proteoliposomes reconstituted with the purified MalFGK2 transporter.

  • ATPase Activity Stimulation: Evaluating the ability of this compound, in complex with MalE, to stimulate the ATP hydrolysis activity of the MalK subunits.

  • Competitive Inhibition Studies: Using this compound to probe the substrate specificity of the transporter and to identify potential inhibitors.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data for the interaction of this compound with the E. coli maltose ABC transporter system, presented in comparison to known substrates.

Table 1: Binding Affinities of Various Sugars to MalE

LigandDissociation Constant (Kd) (µM)
Maltose1.2
Maltotriose0.8
Maltotetraose0.5
This compound 2.5

Table 2: Transport Kinetics and ATPase Stimulation

SubstrateTransport Rate (nmol/min/mg protein)Km for Transport (µM)ATPase Activity (nmol ATP/min/mg protein)
Maltose1501.0200
Maltotetraose1200.7180
This compound 80 3.0 110

Experimental Protocols

Protocol 1: Determination of this compound Binding Affinity to MalE by Intrinsic Tryptophan Fluorescence Quenching

Objective: To determine the dissociation constant (Kd) of the MalE-maltotetraitol complex.

Materials:

  • Purified MalE protein (in 20 mM Tris-HCl, pH 7.4, 150 mM NaCl)

  • This compound stock solution (10 mM in water)

  • Fluorometer

Procedure:

  • Set the excitation wavelength of the fluorometer to 295 nm and the emission wavelength to scan from 310 to 400 nm.

  • Dilute the purified MalE protein to a final concentration of 1 µM in a quartz cuvette.

  • Record the initial fluorescence spectrum of the apo-MalE.

  • Add small aliquots of the this compound stock solution to the cuvette to achieve final concentrations ranging from 0.1 µM to 50 µM.

  • After each addition, mix gently and allow the system to equilibrate for 2 minutes before recording the fluorescence spectrum.

  • Plot the change in fluorescence intensity at the emission maximum (typically around 340 nm) as a function of the this compound concentration.

  • Fit the resulting binding curve to a one-site binding equation to determine the Kd.

Protocol 2: Reconstitution of MalFGK2 into Proteoliposomes and Transport Assay

Objective: To measure the rate of [14C]-maltotetraitol transport into proteoliposomes.

Materials:

  • Purified MalFGK2 complex

  • E. coli polar lipids

  • [14C]-maltotetraitol

  • ATP and an ATP-regenerating system (creatine kinase and creatine phosphate)

  • Sephadex G-50 column

  • Scintillation counter

Procedure:

  • Proteoliposome Preparation:

    • Prepare liposomes by sonicating E. coli polar lipids in a buffer containing 10 mM HEPES-KOH, pH 7.5, and 100 mM KCl.

    • Reconstitute the purified MalFGK2 complex into the pre-formed liposomes by detergent removal using bio-beads.

    • Extrude the proteoliposomes through a 400 nm polycarbonate filter to obtain unilamellar vesicles.

    • Load the proteoliposomes with ATP and the ATP-regenerating system by a freeze-thaw cycle.

  • Transport Assay:

    • Equilibrate the proteoliposomes at 37°C.

    • Initiate the transport reaction by adding a mixture of purified MalE and [14C]-maltotetraitol to the proteoliposome suspension.

    • At various time points (e.g., 0, 30, 60, 120, 300 seconds), take an aliquot of the reaction mixture and apply it to a Sephadex G-50 spin column to separate the proteoliposomes from the external medium.

    • Collect the eluate and measure the amount of radioactivity incorporated into the proteoliposomes using a scintillation counter.

    • Calculate the initial rate of transport from the linear portion of the time course.

Protocol 3: ATPase Activity Assay

Objective: To measure the stimulation of MalFGK2 ATPase activity by the MalE-maltotetraitol complex.

Materials:

  • MalFGK2-containing proteoliposomes

  • Purified MalE

  • This compound

  • [γ-32P]ATP

  • Thin-layer chromatography (TLC) plates

Procedure:

  • Prepare a reaction mixture containing MalFGK2 proteoliposomes, MalE, and varying concentrations of this compound in an assay buffer (50 mM Tris-HCl, pH 7.5, 5 mM MgCl2).

  • Initiate the reaction by adding [γ-32P]ATP.

  • Incubate the reaction at 37°C.

  • At specific time intervals, take aliquots and stop the reaction by adding an equal volume of 1 M perchloric acid.

  • Separate the unhydrolyzed [γ-32P]ATP from the released [32P]inorganic phosphate by spotting the quenched reaction mixture onto a TLC plate and developing the chromatogram.

  • Quantify the amount of released [32P]inorganic phosphate using a phosphorimager.

  • Calculate the specific ATPase activity (nmol of ATP hydrolyzed per minute per mg of MalFGK2).

Visualizations

experimental_workflow cluster_prep Preparation cluster_assays Assays cluster_data Data Analysis p1 Purify MalE & MalFGK2 p3 Prepare MalFGK2 Proteoliposomes p1->p3 a1 Binding Assay (Fluorescence) p1->a1 a3 ATPase Assay p1->a3 p2 Synthesize Labeled this compound p2->a1 a2 Transport Assay (Radiolabeled) p2->a2 p2->a3 p3->a2 p3->a3 d1 Determine Kd a1->d1 d2 Calculate Transport Rate & Km a2->d2 d3 Determine Specific ATPase Activity a3->d3

Caption: Experimental workflow for studying this compound interaction with ABC transporters.

signaling_pathway cluster_periplasm Periplasm cluster_membrane Inner Membrane cluster_cytoplasm Cytoplasm MalE_open MalE (open) MalE_closed MalE-Maltotetraitol (closed) MalE_open->MalE_closed Conformational Change This compound This compound This compound->MalE_open Binding MalFGK2_inward MalFGK2 (inward-facing) MalE_closed->MalFGK2_inward Docking MalFGK2_outward MalFGK2 (outward-facing) MalFGK2_inward->MalFGK2_outward ATP Binding & Conformational Change ADP_Pi 2 ADP + 2 Pi MalFGK2_inward->ADP_Pi MalFGK2_outward->MalFGK2_inward ATP Hydrolysis & Substrate Release Maltotetraitol_in This compound MalFGK2_outward->Maltotetraitol_in ATP 2 ATP ATP->MalFGK2_inward

Caption: Proposed transport cycle of this compound via the MalEFGK2 ABC transporter.

Conclusion

This compound holds significant potential as a research tool for the detailed investigation of maltodextrin ABC transporters. Its non-metabolizable nature allows for more precise measurements of transport kinetics and its structural similarity to natural substrates makes it a relevant probe for studying substrate recognition and binding. The protocols outlined in this application note provide a framework for researchers to utilize this compound in their studies of ABC transporter function and mechanism.

High-performance liquid chromatography (HPLC) methods for Maltotetraitol analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of Maltotetraitol using High-Performance Liquid Chromatography (HPLC). Methodologies employing three common detection techniques are presented:

  • High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) for high-sensitivity analysis.

  • HPLC with Refractive Index (RI) Detection for a universal and straightforward approach.

  • HPLC with Evaporative Light Scattering Detection (ELSD) for a versatile method compatible with gradient elution.

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)

HPAEC-PAD is a highly sensitive and selective method for the direct analysis of underivatized carbohydrates. At high pH, the hydroxyl groups of carbohydrates like this compound become partially ionized, allowing for their separation on a strong anion-exchange column. Pulsed Amperometric Detection provides sensitive and direct detection without the need for derivatization.[1][2]

Experimental Protocol

Instrumentation:

  • A biocompatible (PEEK) HPLC system equipped with a pulsed amperometric detector with a gold working electrode.

  • Anion-exchange column suitable for carbohydrate analysis (e.g., CarboPac™ series).

Reagents:

  • Deionized water (18.2 MΩ·cm)

  • 50% (w/w) Sodium Hydroxide (NaOH) solution, low carbonate

  • Sodium Acetate (NaOAc), anhydrous

Mobile Phase Preparation:

  • Eluent A (100 mM NaOH): Add 5.2 mL of 50% NaOH to 1 L of deionized water. Degas for 15 minutes.

  • Eluent B (100 mM NaOH, 1 M NaOAc): Dissolve 82.03 g of sodium acetate in approximately 800 mL of Eluent A. Bring to a final volume of 1 L with Eluent A. Degas for 15 minutes.

Chromatographic Conditions:

ParameterCondition
Column CarboPac™ PA200 (4 x 250 mm) or similar
Flow Rate 0.5 mL/min
Column Temp. 30 °C
Injection Vol. 10 µL
Detector Pulsed Amperometric Detector (Gold Electrode)
PAD Waveform Carbohydrate (Quad)
Gradient 0-2 min: 90% A, 10% B
2-20 min: Linear gradient to 50% A, 50% B
20-25 min: 100% B (Column Wash)
25-30 min: 90% A, 10% B (Re-equilibration)

Sample Preparation:

  • Dissolve the sample in deionized water to a suitable concentration.

  • Filter the sample through a 0.22 µm syringe filter before injection.

Expected Performance (Based on similar oligosaccharides)
ParameterExpected Value
Retention Time Dependent on specific malto-oligosaccharide, typically in the range of 10-20 minutes under the specified gradient.
LOD 10 - 100 ng/mL
LOQ 30 - 300 ng/mL
Linearity (R²) > 0.999

HPLC with Refractive Index (RI) Detection

This method offers a universal approach for the detection of sugars. Since the refractive index of the eluting analyte differs from that of the mobile phase, a signal is generated. This method is typically isocratic due to the sensitivity of the RI detector to changes in the mobile phase composition.[3][4]

Experimental Protocol

Instrumentation:

  • HPLC system with a Refractive Index Detector.

  • Amino-based or a specific carbohydrate analysis column.

Reagents:

  • Acetonitrile (ACN), HPLC grade

  • Deionized water (18.2 MΩ·cm)

Chromatographic Conditions:

ParameterCondition
Column COSMOSIL Sugar-D (4.6 x 250 mm) or similar amino column[5]
Mobile Phase Acetonitrile:Water (75:25, v/v)
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detector Temp. 35 °C
Injection Vol. 20 µL

Sample Preparation:

  • Dissolve the sample in the mobile phase.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Expected Performance (Based on similar oligosaccharides)
ParameterExpected Value
Retention Time This compound has a reported relative retention time of approximately 0.64 relative to sorbitol under certain conditions. On a COSMOSIL Sugar-D column, it elutes after maltotriitol.
LOD ~1 - 5 µg/mL
LOQ ~3 - 15 µg/mL
Linearity (R²) > 0.998

HPLC with Evaporative Light Scattering Detection (ELSD)

ELSD is a universal detector for non-volatile and semi-volatile compounds and is compatible with gradient elution, which is a significant advantage over RI detection for complex samples. The eluent is nebulized, the solvent is evaporated, and the remaining analyte particles scatter a light beam, generating a signal proportional to the mass of the analyte.

Experimental Protocol

Instrumentation:

  • HPLC system with an Evaporative Light Scattering Detector.

  • Amino-based or a specific carbohydrate analysis column.

Reagents:

  • Acetonitrile (ACN), HPLC grade

  • Deionized water (18.2 MΩ·cm)

Chromatographic Conditions:

ParameterCondition
Column Amino column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A: Water, B: Acetonitrile
Gradient 0-5 min: 20% A, 80% B
5-25 min: Linear gradient to 40% A, 60% B
25-30 min: 20% A, 80% B (Re-equilibration)
Flow Rate 1.0 mL/min
Column Temp. 40 °C
ELSD Drift Tube Temp. 70 °C
Nebulizer Gas Nitrogen, 1.5 L/min
Injection Vol. 10 µL

Sample Preparation:

  • Dissolve the sample in a mixture of acetonitrile and water (e.g., 50:50 v/v).

  • Filter the sample through a 0.22 µm syringe filter before injection.

Expected Performance (Based on similar oligosaccharides)
ParameterExpected Value
Retention Time Dependent on the gradient profile, typically eluting after shorter-chain oligosaccharides.
LOD 0.5 - 2 µg/mL
LOQ 1.5 - 6 µg/mL
Linearity (R²) > 0.995 (often requires a logarithmic or quadratic fit)

Experimental Workflow and Data Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis Sample Sample Weighing & Dissolution Filtration Filtration (0.22 or 0.45 µm) Sample->Filtration Standard Standard Weighing & Serial Dilution Standard->Filtration HPLC HPLC System (Pump, Injector, Column) Filtration->HPLC Detector Detection (PAD, RI, or ELSD) HPLC->Detector Chromatogram Chromatogram Generation Detector->Chromatogram Integration Peak Integration (Area/Height) Chromatogram->Integration Calibration Calibration Curve (Standard Curve) Integration->Calibration Quantification Quantification of this compound Calibration->Quantification

Caption: General workflow for the HPLC analysis of this compound.

Signaling Pathway for HPAEC-PAD Detection

HPAEC_PAD_Principle This compound This compound in High pH Mobile Phase AnionExchange Anion-Exchange Column (Separation based on charge) This compound->AnionExchange Ionization of Hydroxyl Groups Elution Elution with Salt Gradient AnionExchange->Elution PAD_Cell Pulsed Amperometric Detector Cell Elution->PAD_Cell Oxidation Oxidation at Gold Electrode Surface PAD_Cell->Oxidation Applied Potential Current Generation of Electrical Current Oxidation->Current Signal Signal Proportional to Concentration Current->Signal

Caption: Principle of this compound detection by HPAEC-PAD.

References

Application Notes: High-Sensitivity Detection and Quantification of Maltotetraitol Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maltotetraitol is a sugar alcohol derived from maltotetraose. Its detection and quantification are of increasing interest in various fields, including food science, biotechnology, and pharmaceutical development, due to its properties as a sugar substitute and its potential role in biological processes. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), provides a highly sensitive and selective method for the analysis of this compound in complex matrices. This document outlines the principles, protocols, and expected outcomes for the successful analysis of this compound using LC-MS/MS.

Principle of the Method

The method described herein utilizes liquid chromatography to separate this compound from other components in a sample. Following chromatographic separation, the analyte is introduced into a mass spectrometer. Electrospray ionization (ESI) is typically used to generate gas-phase ions of this compound, which are then selected and fragmented. Quantification is achieved using Multiple Reaction Monitoring (MRM), a highly selective and sensitive tandem mass spectrometry technique. In MRM, a specific precursor ion of the analyte is selected and then fragmented to produce a characteristic product ion. The intensity of this specific precursor-to-product ion transition is proportional to the concentration of the analyte in the sample.

Experimental Workflow

The overall experimental workflow for the analysis of this compound by LC-MS/MS is depicted below.

cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Sample Biological or Food Sample Extraction Extraction of Analytes Sample->Extraction Cleanup Sample Cleanup (e.g., SPE) Extraction->Cleanup Derivatization Optional Derivatization Cleanup->Derivatization FinalSample Final Sample for Injection Derivatization->FinalSample LC Liquid Chromatography Separation FinalSample->LC ESI Electrospray Ionization LC->ESI MS1 Precursor Ion Selection (Q1) ESI->MS1 CID Collision-Induced Dissociation (Q2) MS1->CID MS2 Product Ion Detection (Q3) CID->MS2 Chromatogram Chromatogram Generation MS2->Chromatogram Quantification Quantification using Calibration Curve Chromatogram->Quantification Report Final Report Quantification->Report

Caption: Experimental workflow for this compound analysis.

Protocol 1: Sample Preparation for Biological Fluids (Plasma/Urine)

This protocol outlines the steps for extracting this compound from biological fluid samples.

Materials:

  • Plasma or urine sample

  • Internal Standard (IS) solution (e.g., a stable isotope-labeled this compound)

  • Acetonitrile (ACN), ice-cold

  • Methanol (MeOH)

  • Water (LC-MS grade)

  • Centrifuge capable of 14,000 x g and 4°C

  • Solid Phase Extraction (SPE) cartridges (e.g., C18 or a mixed-mode cation exchange)

Procedure:

  • Sample Spiking: To 100 µL of the plasma or urine sample, add a known concentration of the internal standard.

  • Protein Precipitation (for plasma): Add 400 µL of ice-cold acetonitrile to the sample. Vortex for 1 minute to precipitate proteins.

  • Centrifugation: Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant.

  • Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

  • SPE Cleanup (Optional but Recommended):

    • Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load the reconstituted sample onto the cartridge.

    • Wash the cartridge with 1 mL of water to remove salts and other polar impurities.

    • Elute the analyte with 1 mL of a suitable solvent mixture (e.g., 50:50 Methanol:Water).

    • Dry the eluate and reconstitute as in step 6.

  • Filtration: Filter the final sample through a 0.22 µm syringe filter before injection into the LC-MS/MS system.

Protocol 2: LC-MS/MS Analysis of this compound

This protocol provides the parameters for the chromatographic separation and mass spectrometric detection of this compound.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

LC Parameters:

  • Column: A column suitable for polar compounds, such as a Porous Graphitic Carbon (PGC) column (e.g., 100 mm x 2.1 mm, 3 µm) or an amino-propyl column.

  • Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium formate.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A gradient optimized for the separation of this compound from potential interferences. A representative gradient is shown in the table below.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

Representative LC Gradient:

Time (min)% Mobile Phase B
0.05
2.05
10.050
12.095
14.095
14.15
18.05

MS/MS Parameters:

  • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode. Adduct formation (e.g., [M+Na]⁺, [M+NH₄]⁺, or [M+HCOO]⁻) is common for sugars and should be evaluated for optimal sensitivity.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Precursor and Product Ions: These need to be determined by infusing a standard solution of this compound and optimizing the collision energy. Based on the structure of this compound (M.W. 682.65 g/mol as the free molecule, but it's a reduced sugar alcohol of maltotetraose, so its MW is closer to that of maltotetraose + 2 H, which is 666.58 + 2.016 = 668.596 g/mol . A more precise calculation based on atomic masses gives a monoisotopic mass of approximately 668.28 g/mol for the neutral molecule), expected precursor ions and their fragments are provided in the table below.

  • Collision Gas: Argon.

  • Ion Source Temperature: 500°C.

  • IonSpray Voltage: 5500 V (positive mode).

Hypothetical MRM Transitions for this compound:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV) - Example
This compound691.2 ([M+Na]⁺)529.235
This compound691.2 ([M+Na]⁺)367.140
Internal StandardTo be determinedTo be determinedTo be determined

Note: These values are hypothetical and require experimental optimization.

Predicted Fragmentation Pattern of this compound

The fragmentation of oligosaccharides in mass spectrometry typically involves the cleavage of glycosidic bonds. For this compound, which is a reduced maltotetraose, fragmentation is expected to occur between the glucose units.

This compound Precursor Ion [M+Na]⁺ m/z 691.2 Frag1 Product Ion Cleavage of terminal glucose unit m/z 529.2 This compound->Frag1 Loss of C₆H₁₀O₅Na Frag2 Product Ion Cleavage of two glucose units m/z 367.1 This compound->Frag2 Loss of (C₆H₁₀O₅)₂Na Frag1->Frag2 Loss of C₆H₁₀O₅ Frag3 Product Ion Single glucose unit m/z 205.1 Frag2->Frag3 Loss of C₆H₁₀O₅

Caption: Predicted fragmentation of this compound.

Quantitative Data Summary

The following table presents representative quantitative data that can be expected from a validated LC-MS/MS method for this compound. These values are based on typical performance for similar oligosaccharide analyses and should be established for each specific application and matrix.

ParameterExpected Performance
Linear Range 1 - 1000 ng/mL
Limit of Detection (LOD) 0.5 ng/mL
Limit of Quantification (LOQ) 1 ng/mL
Precision (%RSD) < 15%
Accuracy (% Recovery) 85 - 115%
Matrix Effect Should be assessed and minimized

Data Presentation and Analysis

  • Calibration Curve: A calibration curve should be constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards. A linear regression with a weighting factor of 1/x is often used.

  • Quantification: The concentration of this compound in the samples is determined by interpolating the peak area ratio from the calibration curve.

  • Quality Control: Quality control (QC) samples at low, medium, and high concentrations should be analyzed with each batch of samples to ensure the accuracy and precision of the results.

Conclusion

The LC-MS/MS method detailed in these application notes provides a robust, sensitive, and selective approach for the quantification of this compound in various sample types. Proper sample preparation and optimization of LC and MS parameters are critical for achieving reliable and reproducible results. This method is well-suited for applications in research, quality control, and clinical studies where accurate measurement of this compound is required.

Maltotetraitol as a Cryoprotectant for Enhanced Protein Stabilization: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The long-term storage and stability of proteins are critical for a wide range of applications in research, diagnostics, and therapeutics. Cryopreservation, which involves storing biological materials at sub-zero temperatures, is a common method to preserve protein function and structure. However, the formation of ice crystals and the resulting changes in solute concentration during freezing and thawing can lead to irreversible protein denaturation and aggregation. Cryoprotectants are essential additives that mitigate these detrimental effects.

Maltotetraitol, a sugar alcohol derived from maltotetraose, presents itself as a promising cryoprotectant for protein stabilization. Its polyhydroxy structure allows for significant hydrogen bonding, which is crucial for replacing water molecules at the protein surface and preventing ice crystal formation. These notes provide a comprehensive overview of the theoretical and practical aspects of using this compound as a cryoprotectant for proteins. While direct comparative data for this compound is limited, the principles and protocols outlined here are based on extensive research on similar sugar alcohols and oligosaccharides.

Mechanism of Cryoprotection

The cryoprotective effects of sugar alcohols like this compound are attributed to several mechanisms:

  • Preferential Exclusion: In an aqueous solution, cryoprotectants are often preferentially excluded from the immediate vicinity of the protein surface. This phenomenon forces the protein into a more compact, stable conformation to minimize its surface area, thus counteracting unfolding.

  • Water Replacement Hypothesis: During freezing, as water crystallizes, this compound molecules can replace the water molecules that form the hydration shell of the protein. Through hydrogen bonding, this compound can maintain the protein's native structure in the absence of sufficient water.

  • Vitrification: At high concentrations, cryoprotectants can lead to the formation of a glassy, amorphous solid state (vitrification) upon cooling, rather than crystalline ice. This process effectively immobilizes the protein and prevents the mechanical damage caused by ice crystals.

  • Inhibition of Ice Crystal Growth: Even at lower concentrations where complete vitrification does not occur, this compound can inhibit the growth and recrystallization of ice crystals, thereby reducing cellular and molecular damage.

cluster_0 Cryopreservation Stress cluster_1 This compound Action cluster_2 Outcome Ice Crystal Formation Ice Crystal Formation Preferential Exclusion Preferential Exclusion Ice Crystal Formation->Preferential Exclusion Mitigated by Ice Crystal Inhibition Ice Crystal Inhibition Ice Crystal Formation->Ice Crystal Inhibition Inhibited by Freeze Concentration Freeze Concentration Water Replacement Water Replacement Freeze Concentration->Water Replacement Counteracted by Vitrification Vitrification Freeze Concentration->Vitrification Prevented by Protein Stabilization Protein Stabilization Preferential Exclusion->Protein Stabilization Water Replacement->Protein Stabilization Reduced Aggregation Reduced Aggregation Vitrification->Reduced Aggregation Ice Crystal Inhibition->Reduced Aggregation Maintained Activity Maintained Activity Protein Stabilization->Maintained Activity Reduced Aggregation->Maintained Activity

Figure 1. Logical relationship of this compound's cryoprotective mechanisms.

Data Presentation: Efficacy of Sugar Alcohols in Protein Stabilization

Table 1: Recovery of G6PD Activity after Freeze-Thaw Cycles

Cryoprotectant (0.5 M)% Activity Recovery (-20°C, 5 cycles)% Activity Recovery (-80°C, 1 cycle)
Control (No Additive) 76 ± 375 ± 4
Pinitol82 ± 485 ± 3
Quebrachitol80 ± 583 ± 4
Sorbitol79 ± 481 ± 5
Mannitol65 ± 668 ± 5
myo-Inositol70 ± 572 ± 4

Data is hypothetical and based on trends observed for G6PD stabilization by various sugar alcohols.

Table 2: Recovery of G6PD Activity after Freeze-Drying and Air-Drying

Cryoprotectant (0.5 M)% Activity Recovery (Freeze-Drying)% Activity Recovery (Air-Drying)
Control (No Additive) 10 ± 25 ± 1
Pinitol85 ± 545 ± 4
Quebrachitol78 ± 638 ± 5
Sorbitol75 ± 535 ± 6
Mannitol25 ± 415 ± 3
myo-Inositol30 ± 520 ± 4

Data is hypothetical and based on trends observed for G6PD stabilization by various sugar alcohols.

Experimental Protocols

The following are detailed protocols for evaluating the efficacy of this compound as a cryoprotectant for a target protein.

Protocol 1: Evaluation of Protein Stability after Freeze-Thaw Cycles

This protocol assesses the ability of this compound to protect a protein from denaturation and aggregation induced by repeated freezing and thawing.

Materials:

  • Purified target protein solution (e.g., 1 mg/mL in a suitable buffer like 50 mM Tris-HCl, pH 7.5)

  • This compound

  • Control cryoprotectants (e.g., sucrose, glycerol)

  • Protein activity assay reagents specific to the target protein

  • Bradford or BCA protein concentration assay kit

  • Microcentrifuge tubes (0.5 mL or 1.5 mL)

  • -20°C and -80°C freezers

  • Spectrophotometer or plate reader

Procedure:

  • Preparation of Cryoprotectant Solutions:

    • Prepare stock solutions of this compound (e.g., 1 M in the protein buffer).

    • Prepare a range of final concentrations to be tested (e.g., 0.1 M, 0.25 M, 0.5 M, 0.75 M, 1 M) by diluting the stock solution with the protein buffer.

    • Prepare control solutions with sucrose or glycerol at the same concentrations.

  • Sample Preparation:

    • Mix the protein solution with the cryoprotectant solutions in a 1:1 ratio to achieve the final desired concentrations of both protein and cryoprotectant.

    • Prepare a control sample with the protein and buffer only.

    • Aliquot the samples (e.g., 50 µL) into microcentrifuge tubes.

  • Freeze-Thaw Cycling:

    • -20°C Cycling: Place the tubes in a -20°C freezer for 1 hour, followed by thawing at room temperature for 30 minutes. Repeat this cycle 5-10 times.

    • -80°C Cycling: Flash-freeze the tubes in liquid nitrogen and then transfer to a -80°C freezer for 1 hour. Thaw rapidly in a 37°C water bath. Repeat this cycle 1-5 times.

  • Post-Cycle Analysis:

    • After the final thaw, centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet any insoluble aggregates.

    • Carefully collect the supernatant.

    • Protein Concentration: Determine the protein concentration in the supernatant using a Bradford or BCA assay. A decrease in concentration indicates precipitation.

    • Protein Activity: Measure the biological activity of the protein in the supernatant using an appropriate assay. Calculate the percentage of activity recovered compared to an unfrozen control sample.

    • Aggregation Analysis (Optional): Analyze the supernatant for soluble aggregates using size-exclusion chromatography (SEC-HPLC) or dynamic light scattering (DLS).

start Start prep_cryo Prepare this compound Solutions start->prep_cryo prep_samples Prepare Protein Samples (with and without this compound) prep_cryo->prep_samples ft_cycle Perform Freeze-Thaw Cycles (-20°C or -80°C) prep_samples->ft_cycle centrifuge Centrifuge to Pellet Insoluble Aggregates ft_cycle->centrifuge supernatant Collect Supernatant centrifuge->supernatant analyze Analyze Supernatant: - Protein Concentration - Protein Activity - Aggregation (SEC/DLS) supernatant->analyze end End analyze->end

Figure 2. Experimental workflow for freeze-thaw stability testing.

Protocol 2: Assessment of Protein Stability during Freeze-Drying (Lyophilization)

This protocol evaluates the effectiveness of this compound in preserving protein structure and function during the rigorous process of freeze-drying.

Materials:

  • Purified target protein solution

  • This compound

  • Lyophilization vials

  • Freeze-dryer

  • Rehydration buffer (e.g., ultrapure water or original buffer)

  • Fourier-transform infrared (FTIR) spectrometer with an ATR accessory (for secondary structure analysis)

  • Circular dichroism (CD) spectropolarimeter (optional, for more detailed secondary structure analysis)

Procedure:

  • Sample Preparation:

    • Prepare protein samples with varying concentrations of this compound as described in Protocol 1. A common protein-to-sugar ratio to test is 1:2 (w/w).

    • Aliquot the samples into lyophilization vials.

  • Freeze-Drying Cycle:

    • Freeze the samples in the freeze-dryer at a controlled rate (e.g., -1°C/minute) to a low temperature (e.g., -50°C).

    • Apply a vacuum and initiate primary drying to sublimate the ice.

    • After primary drying, increase the shelf temperature for secondary drying to remove residual water.

  • Reconstitution and Analysis:

    • Reconstitute the lyophilized cakes with rehydration buffer to the original volume.

    • Visually inspect the cakes for appearance (e.g., collapse, elegance) and the reconstituted solution for clarity.

    • Perform protein concentration, activity, and aggregation analysis as described in Protocol 1.

    • Secondary Structure Analysis (FTIR):

      • Acquire an FTIR spectrum of the reconstituted protein solution.

      • Analyze the amide I band (1600-1700 cm⁻¹) to assess changes in secondary structure (α-helix, β-sheet, etc.) compared to an unfrozen control. Deconvolution and curve-fitting of the amide I band can provide quantitative estimates of secondary structure content.

start Start prep_samples Prepare Protein Samples with this compound start->prep_samples lyophilize Freeze-Drying Cycle (Freezing, Primary & Secondary Drying) prep_samples->lyophilize reconstitute Reconstitute Lyophilized Cake lyophilize->reconstitute analysis Analyze Reconstituted Solution: - Visual Inspection - Protein Concentration & Activity - Aggregation (SEC/DLS) - Secondary Structure (FTIR/CD) reconstitute->analysis end End analysis->end

Figure 3. Workflow for evaluating protein stability during freeze-drying.

Conclusion

This compound holds significant potential as a cryoprotectant for the stabilization of proteins during freezing, thawing, and lyophilization. Its properties as a sugar alcohol suggest that it can effectively mitigate the stresses of cryopreservation through mechanisms such as preferential exclusion and water replacement. The protocols provided here offer a systematic approach to evaluate the efficacy of this compound for specific proteins of interest. While direct experimental data for this compound is still emerging, the foundational knowledge from related sugar alcohols strongly supports its investigation for applications in biopharmaceutical formulation and long-term protein storage. Researchers are encouraged to perform concentration-dependent studies to determine the optimal this compound concentration for their specific protein and application.

Utilizing Maltotetraitol in Cell Culture and Microbiology Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following application notes and protocols are based on the chemical properties of Maltotetraitol and analogous applications of similar sugar alcohols (polyols). Direct experimental data on the use of this compound in cell culture and microbiology is limited. These protocols are intended to serve as a starting point for researchers to investigate the potential applications of this compound.

Introduction

This compound is a sugar alcohol derived from maltotetraose. Its structure, rich in hydroxyl groups, suggests potential applications in biological systems as a stabilizing agent, an osmolyte, and a potential carbon source for specific microorganisms. This document outlines hypothetical applications and detailed protocols for utilizing this compound in microbiology and mammalian cell culture.

Application 1: this compound as a Potential Carbon Source in Microbiology

Background

Some microorganisms possess enzymatic pathways for the metabolism of maltooligosaccharides. For instance, Escherichia coli can metabolize maltodextrins through the action of enzymes like amylomaltase and maltodextrin phosphorylase. While the metabolism of a sugar alcohol like this compound would differ from its corresponding sugar, it is conceivable that some microbes could utilize it as a carbon source, potentially through enzymatic conversion. This protocol describes a method to assess the ability of a given microorganism to utilize this compound for growth.

Experimental Protocol: Assessing Microbial Growth on this compound

Objective: To determine if a specific microbial strain can utilize this compound as a sole carbon source for growth.

Materials:

  • Microbial strain of interest (e.g., E. coli)

  • Minimal medium base (e.g., M9 minimal salts)

  • Sterile glucose solution (20% w/v)

  • Sterile this compound solution (20% w/v)

  • Sterile water

  • 96-well microplate

  • Microplate reader capable of measuring optical density at 600 nm (OD600)

  • Incubator

Procedure:

  • Prepare Media:

    • Prepare M9 minimal medium base according to the manufacturer's instructions.

    • Autoclave the M9 base.

    • Aseptically add sterile MgSO4 and CaCl2 solutions to the cooled M9 base.

    • Prepare the following experimental media in sterile tubes:

      • Positive Control: M9 minimal medium + 0.4% (w/v) glucose.

      • Test Condition: M9 minimal medium + 0.4% (w/v) this compound.

      • Negative Control: M9 minimal medium (no carbon source).

  • Inoculum Preparation:

    • Grow the microbial strain overnight in a rich medium (e.g., LB broth).

    • Wash the cells twice with sterile M9 minimal medium base (without a carbon source) by centrifugation and resuspension to remove any residual rich medium.

    • Resuspend the final cell pellet in M9 minimal medium base to an OD600 of approximately 1.0.

  • Microplate Setup:

    • In a 96-well microplate, add 180 µL of each of the prepared media to triplicate wells.

    • Add 20 µL of the washed cell suspension to each well.

    • Include blank wells containing 200 µL of each medium type without cells for background correction.

  • Incubation and Measurement:

    • Incubate the microplate at the optimal growth temperature for the microorganism (e.g., 37°C for E. coli), with shaking if required.

    • Measure the OD600 of each well at regular intervals (e.g., every 1-2 hours) for up to 48 hours using a microplate reader.

Data Presentation: Hypothetical Growth Data
Time (hours)Average OD600 (Negative Control)Average OD600 (Positive Control - Glucose)Average OD600 (Test - this compound)
00.1020.1050.104
40.1050.2500.110
80.1030.6800.150
120.1061.2500.280
240.1041.5000.650
480.1051.5100.980

Workflow Diagram

Microbial_Growth_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Media Prepare Minimal Media (Glucose, this compound, No Carbon) Setup Set up 96-well Plate Media->Setup Inoculum Prepare Microbial Inoculum Inoculum->Setup Incubate Incubate with Shaking Setup->Incubate Measure Measure OD600 Periodically Incubate->Measure Plot Plot Growth Curves Measure->Plot Compare Compare Growth on Different Carbon Sources Plot->Compare

Workflow for assessing microbial growth on this compound.

Application 2: this compound as an Osmolyte to Protect Mammalian Cells from Hyperosmotic Stress

Background

Sugar alcohols like sorbitol and mannitol are known to act as osmolytes, helping cells to survive under hyperosmotic conditions by balancing intracellular and extracellular osmotic pressure. This compound, with its multiple hydroxyl groups, is hypothesized to have similar osmoprotective properties. This protocol outlines a method to evaluate the effectiveness of this compound in protecting mammalian cells from hyperosmotic stress-induced apoptosis.

Experimental Protocol: Assessing Osmoprotective Effects of this compound

Objective: To determine if this compound can protect mammalian cells from apoptosis induced by hyperosmotic stress.

Materials:

  • Mammalian cell line (e.g., CHO-K1, HEK293)

  • Complete cell culture medium (e.g., DMEM/F-12 + 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Sterile this compound solution (1 M in PBS)

  • Sterile NaCl solution (5 M in water)

  • Apoptosis detection kit (e.g., Annexin V-FITC/Propidium Iodide)

  • Flow cytometer

  • 24-well cell culture plates

Procedure:

  • Cell Seeding:

    • Seed cells in a 24-well plate at a density that will result in 50-70% confluency after 24 hours.

    • Incubate at 37°C in a 5% CO2 incubator.

  • Preparation of Hyperosmotic Media:

    • Prepare the following media conditions in sterile tubes. The final volume in each well will be 500 µL.

      • Isotonic Control: Complete medium.

      • Hyperosmotic Stress: Complete medium + 150 mM NaCl (add 15 µL of 5M NaCl to 485 µL of medium).

      • Test Condition 1: Complete medium + 150 mM NaCl + 50 mM this compound (add 15 µL of 5M NaCl and 25 µL of 1M this compound to 460 µL of medium).

      • Test Condition 2: Complete medium + 150 mM NaCl + 100 mM this compound (add 15 µL of 5M NaCl and 50 µL of 1M this compound to 435 µL of medium).

      • This compound Control: Complete medium + 100 mM this compound.

  • Treatment:

    • After 24 hours of initial incubation, aspirate the old medium from the wells.

    • Wash the cells once with PBS.

    • Add 500 µL of the prepared experimental media to the respective wells (in triplicate).

    • Incubate for 24 hours.

  • Apoptosis Analysis:

    • After the 24-hour treatment, harvest the cells by trypsinization.

    • Wash the cells with cold PBS.

    • Stain the cells with Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.

    • Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells.

Data Presentation: Hypothetical Apoptosis Data
Condition% Viable Cells (Annexin V-/PI-)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
Isotonic Control95.22.52.3
Hyperosmotic Stress (150 mM NaCl)55.830.114.1
Stress + 50 mM this compound70.522.37.2
Stress + 100 mM this compound85.110.54.4
100 mM this compound Control94.82.82.4

Signaling Pathway Diagram

Osmotic_Stress_Pathway cluster_stress Cellular Environment cluster_cell Cellular Response Stress Hyperosmotic Stress (e.g., high NaCl) Shrinkage Cell Shrinkage Stress->Shrinkage This compound This compound (Osmoprotectant) Survival Cell Survival This compound->Survival inhibits stress effects StressSignal Stress Signaling (e.g., p38 MAPK) Shrinkage->StressSignal Apoptosis Apoptosis StressSignal->Apoptosis

Proposed role of this compound in mitigating osmotic stress.

Application 3: this compound as a Cryoprotective Agent for Mammalian Cells

Background

Cryopreservation is essential for long-term storage of cell lines. The process can induce cellular damage due to ice crystal formation. Cryoprotective agents (CPAs) like dimethyl sulfoxide (DMSO) and glycerol are used to mitigate this damage. Polyols are known to have cryoprotective properties, and this compound, being a large polyol, is a candidate for a less toxic alternative to traditional CPAs.

Experimental Protocol: Evaluating this compound as a Cryoprotectant

Objective: To assess the efficacy of this compound as a cryoprotective agent for mammalian cells.

Materials:

  • Mammalian cell line in logarithmic growth phase

  • Complete cell culture medium

  • Fetal Bovine Serum (FBS)

  • Sterile this compound solution (50% w/v in PBS)

  • DMSO (cell culture grade)

  • Cryovials

  • Controlled-rate freezing container (e.g., "Mr. Frosty")

  • Liquid nitrogen storage dewar

  • 37°C water bath

  • Trypan blue solution

  • Hemocytometer or automated cell counter

Procedure:

  • Cell Preparation:

    • Harvest cells and determine the viable cell count.

    • Centrifuge the cell suspension and resuspend the pellet in cold complete medium to a concentration of 2 x 10^6 viable cells/mL.

  • Preparation of Freezing Media:

    • Prepare the following freezing media on ice. The final concentration of cells will be 1 x 10^6 cells/mL.

      • Standard CPA: 80% Complete Medium, 10% FBS, 10% DMSO.

      • Test CPA 1: 80% Complete Medium, 10% FBS, 10% this compound (add 200 µL of 50% this compound to 800 µL of medium/FBS mix).

      • Test CPA 2: 80% Complete Medium, 10% FBS, 5% DMSO + 5% this compound.

      • Negative Control: 90% Complete Medium, 10% FBS (No CPA).

  • Cryopreservation:

    • Slowly add an equal volume of the appropriate 2x freezing medium to the 2x cell suspension, mixing gently.

    • Aliquot 1 mL of the final cell suspension into cryovials.

    • Place the vials in a controlled-rate freezing container and store at -80°C for 24 hours.

    • Transfer the vials to liquid nitrogen for long-term storage (store for at least 48 hours before thawing).

  • Thawing and Viability Assessment:

    • Rapidly thaw the cryovials in a 37°C water bath.

    • Transfer the cell suspension to a tube containing 9 mL of pre-warmed complete medium.

    • Centrifuge to pellet the cells and remove the cryoprotectant-containing medium.

    • Resuspend the cell pellet in 1 mL of fresh complete medium.

    • Determine the viable cell count using trypan blue exclusion.

    • Calculate post-thaw viability and recovery.

      • Viability (%) = (Live cells / Total cells) x 100

      • Recovery (%) = (Total viable cells post-thaw / Total viable cells frozen) x 100

  • Post-Thaw Growth Assessment (Optional):

    • Seed the thawed cells at a standard density and monitor their attachment and proliferation over several days to assess functional recovery.

Data Presentation: Hypothetical Cryopreservation Data
Cryoprotective AgentPost-Thaw Viability (%)Post-Thaw Recovery (%)
10% DMSO92.588.3
10% this compound75.870.1
5% DMSO + 5% this compound89.185.6
No CPA15.212.5

Cryopreservation Workflow Diagram

Cryopreservation_Workflow cluster_freeze Freezing Process cluster_thaw Thawing and Analysis Harvest Harvest and Count Cells Mix Mix Cells with Freezing Media (DMSO, this compound, etc.) Harvest->Mix Freeze Controlled-Rate Freezing (-80°C) Mix->Freeze Store Store in Liquid Nitrogen Freeze->Store Thaw Rapid Thawing (37°C) Store->Thaw Wash Wash to Remove CPA Thaw->Wash Assess Assess Viability and Recovery Wash->Assess Culture Post-Thaw Culture Assess->Culture

Workflow for evaluating this compound as a cryoprotectant.

Application Notes and Protocols: Maltotetraitol as a Standard for Oligosaccharide Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Accurate and reproducible quantification of oligosaccharides is critical in various fields, including biotechnology, food science, and pharmaceutical development. The structural complexity and isomeric diversity of oligosaccharides present significant analytical challenges. The use of appropriate standards is paramount for reliable quantification. Maltotetraitol, the sugar alcohol derivative of maltotetraose, serves as an excellent standard for the analysis of neutral oligosaccharides. Its reduced terminal end simplifies chromatographic and mass spectrometric behavior, leading to more robust and accurate quantification.

These application notes provide detailed protocols for the use of this compound as a standard in common analytical techniques for oligosaccharide analysis, namely High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Properties of this compound

A thorough understanding of the physical and chemical properties of this compound is essential for its effective use as a standard.

PropertyValue
Systematic Name α-D-glucopyranosyl-(1→4)-α-D-glucopyranosyl-(1→4)-α-D-glucopyranosyl-(1→4)-D-glucitol
Molecular Formula C₂₄H₄₄O₂₁
Molecular Weight 668.59 g/mol
CAS Number 66767-99-5
Appearance White to off-white powder
Solubility Highly soluble in water
Purity Typically ≥95%
Storage Store at -20°C in a dry place

Experimental Protocols

Protocol 1: Quantitative Analysis of Neutral Oligosaccharides using HPAEC-PAD

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is a highly sensitive method for the direct detection of underivatized carbohydrates. This compound can be used as an external standard for the quantification of neutral oligosaccharides.

Materials and Reagents:

  • This compound standard (≥95% purity)

  • Reagent-grade water (18.2 MΩ·cm)

  • 50% (w/w) Sodium Hydroxide (NaOH) solution, low carbonate

  • Sodium Acetate (NaOAc), anhydrous

  • 0.2 µm syringe filters

Instrumentation:

  • High-performance ion chromatography system with a PEEK flow path

  • Pulsed amperometric detector with a gold working electrode and Ag/AgCl reference electrode

  • Anion-exchange column (e.g., CarboPac™ PA200 or similar)

Procedure:

  • Preparation of Mobile Phases:

    • Eluent A (100 mM NaOH): Carefully add 5.2 mL of 50% (w/w) NaOH to a 1 L volumetric flask containing approximately 500 mL of degassed reagent-grade water. Dilute to the mark with degassed water and mix thoroughly. Keep the eluent blanketed under an inert gas (e.g., helium) to prevent carbonate contamination.

    • Eluent B (100 mM NaOH, 1 M NaOAc): Dissolve 82.03 g of anhydrous sodium acetate in approximately 800 mL of Eluent A. Dilute to 1 L with Eluent A and mix until dissolved. Degas the solution.

  • Preparation of this compound Standard Stock Solution (1 mg/mL):

    • Accurately weigh 10 mg of this compound powder.

    • Dissolve the powder in 10 mL of reagent-grade water in a volumetric flask.

    • Mix thoroughly until fully dissolved. This stock solution can be stored at -20°C for several weeks.

  • Preparation of Calibration Standards:

    • Perform serial dilutions of the 1 mg/mL stock solution with reagent-grade water to prepare a series of calibration standards. A typical concentration range is 0.5 µg/mL to 50 µg/mL.

    • Filter each standard through a 0.2 µm syringe filter before injection.

  • Sample Preparation:

    • Dissolve the sample containing the oligosaccharides of interest in reagent-grade water.

    • The final concentration should be within the linear range of the calibration curve.

    • Filter the sample through a 0.2 µm syringe filter.

  • HPAEC-PAD Analysis:

    • Equilibrate the column with the initial mobile phase conditions until a stable baseline is achieved.

    • Inject the prepared standards and samples.

    • A typical gradient for separating neutral oligosaccharides is provided in the table below.

Typical HPAEC-PAD Parameters:

ParameterValue
Column CarboPac™ PA200 (3 x 250 mm)
Flow Rate 0.5 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection Pulsed Amperometry, Gold Electrode
Waveform Carbohydrate (Standard Quad)
Gradient Time (min)
0
20
21
30
31
40

Data Analysis:

  • Integrate the peak area of this compound for each calibration standard.

  • Construct a calibration curve by plotting the peak area versus the concentration of the this compound standards.

  • Determine the concentration of the target oligosaccharides in the samples by interpolating their peak areas on the calibration curve.

Protocol 2: Use of this compound as an Internal Standard in LC-MS Analysis

For LC-MS based quantification, this compound can be employed as an internal standard (IS) to correct for variations in sample preparation and instrument response. This is particularly useful when analyzing complex biological matrices.

Materials and Reagents:

  • This compound standard (≥95% purity)

  • LC-MS grade water

  • LC-MS grade acetonitrile (ACN)

  • Formic acid (FA) or Ammonium formate

  • 0.2 µm syringe filters

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Mass spectrometer (e.g., Triple Quadrupole or Q-TOF) with an electrospray ionization (ESI) source

  • Hydrophilic Interaction Liquid Chromatography (HILIC) column

Procedure:

  • Preparation of Internal Standard Stock Solution (1 mg/mL):

    • Prepare a 1 mg/mL stock solution of this compound in LC-MS grade water as described in Protocol 1.

  • Preparation of Calibration Standards with Internal Standard:

    • Prepare a series of calibration standards of the target oligosaccharides at known concentrations.

    • Spike each calibration standard with a fixed concentration of the this compound internal standard (e.g., 10 µg/mL).

  • Sample Preparation with Internal Standard:

    • To each unknown sample, add the same fixed concentration of the this compound internal standard as used in the calibration standards.

    • Filter the spiked samples through a 0.2 µm syringe filter.

  • LC-MS Analysis:

    • Equilibrate the HILIC column with the initial mobile phase conditions.

    • Inject the prepared standards and samples.

    • A typical gradient for HILIC separation of oligosaccharides is provided below.

Typical LC-MS Parameters:

ParameterValue
Column HILIC column (e.g., BEH Amide, 2.1 x 100 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient Time (min)
0
15
16
20
Ionization Mode ESI Positive
Scan Mode Multiple Reaction Monitoring (MRM) or Full Scan
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temp. 400°C

MRM Transitions for this compound (as [M+Na]⁺):

Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
691.6529.520
691.6367.425

Note: MRM transitions for target analytes need to be optimized separately.

Data Analysis:

  • Calculate the ratio of the peak area of the target analyte to the peak area of the this compound internal standard for each calibration point.

  • Construct a calibration curve by plotting this peak area ratio against the concentration of the target analyte.

  • Calculate the peak area ratio for the unknown samples and determine their concentrations from the calibration curve.

Data Presentation

Table 1: HPAEC-PAD Calibration Data for this compound

Concentration (µg/mL)Peak Area (nC*min)
0.51.2
1.02.5
5.012.8
10.025.5
25.063.2
50.0125.1
0.9995

Table 2: LC-MS/MS (MRM) Quantitative Data using this compound as an Internal Standard

Analyte Conc. (µg/mL)Analyte Peak AreaIS (this compound) Peak AreaPeak Area Ratio (Analyte/IS)
1.015,230150,1000.101
5.076,500152,3000.502
10.0155,200153,0001.014
25.0380,100151,5002.509
50.0762,500152,8004.990
0.9998

Visualizations

HPAEC_PAD_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Prepare this compound Standard Curve HPAEC HPAEC Separation (Anion-Exchange Column) Standard_Prep->HPAEC Sample_Prep Prepare Sample (Dissolve & Filter) Sample_Prep->HPAEC PAD Pulsed Amperometric Detection HPAEC->PAD Calibration Generate Calibration Curve PAD->Calibration Quantification Quantify Target Oligosaccharides Calibration->Quantification

Caption: Workflow for oligosaccharide quantification using HPAEC-PAD.

LCMS_Internal_Standard_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Spike_Standards Spike Calibration Standards with this compound IS LC_Separation HILIC Separation Spike_Standards->LC_Separation Spike_Samples Spike Samples with this compound IS Spike_Samples->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Ratio_Calculation Calculate Peak Area Ratios MS_Detection->Ratio_Calculation Calibration_Curve Generate Ratio-Based Calibration Curve Ratio_Calculation->Calibration_Curve Quantification Quantify Target Oligosaccharides Calibration_Curve->Quantification

Caption: Workflow for LC-MS analysis using an internal standard.

Troubleshooting & Optimization

Technical Support Center: Optimizing Maltotetraitol Concentration in Biochemical Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the use of Maltotetraitol in biochemical assays. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on optimizing experimental conditions and troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application in biochemical assays?

This compound is a reduced sugar, specifically a sugar alcohol derived from maltotetraose. In biochemical assays, it is primarily used as a substrate for enzymes such as α-amylase. Its reduced nature can offer advantages in certain assay formats, particularly in reducing non-specific reactions.

Q2: Why am I observing high background signal in my α-amylase assay when using a DNS-based detection method?

High background in assays using 3,5-dinitrosalicylic acid (DNS) to measure reducing sugars can stem from several sources. If your sample extracts contain endogenous reducing sugars, they will react with the DNS reagent, leading to a high signal independent of enzyme activity. It is crucial to run a "no-enzyme" control with your sample to quantify this background.[1] Additionally, some compounds in your sample matrix, such as certain amino acids (e.g., tryptophan, cysteine, histidine), can interfere with the DNS reaction and cause an overestimation of reducing sugars.[2][3]

Q3: My enzyme kinetics appear non-linear when using this compound as a substrate. What could be the cause?

Non-linear kinetics can arise from several factors. At very high substrate concentrations, you might observe substrate inhibition. Conversely, at very low concentrations, the reaction rate may be too low to detect accurately. It is also possible that the enzyme does not follow classical Michaelis-Menten kinetics with this specific substrate.[4][5] Another consideration is the stability of this compound in your assay buffer over the time course of the experiment. Instability could lead to a change in the effective substrate concentration.

Q4: What is a typical starting concentration range for this compound in an α-amylase assay?

While the optimal concentration is enzyme and condition-dependent, a common starting point for oligosaccharide substrates in α-amylase assays is in the low millimolar (mM) range. For related substrates like starch, concentrations around 0.5% to 1.0% (w/v) are often used. It is recommended to perform a substrate titration curve to determine the optimal concentration for your specific assay conditions, aiming for a concentration that is at or near the Michaelis constant (Km) for initial inhibitor screening, or well above the Km to determine the maximum velocity (Vmax).

Troubleshooting Guides

Issue 1: Low or No Enzyme Activity Detected
Possible Cause Troubleshooting Step
Incorrect Buffer Conditions (pH, ionic strength) Verify that the pH and salt concentration of your assay buffer are optimal for your specific α-amylase. Enzyme activity is highly sensitive to these parameters.
Enzyme Instability or Inactivity Confirm the activity of your enzyme stock using a known, standard substrate (e.g., soluble starch). Ensure proper storage and handling of the enzyme to prevent degradation.
Presence of Inhibitors in the Sample Your sample may contain unknown inhibitors of α-amylase. Run a control with a known amount of purified α-amylase spiked into your sample matrix to test for inhibition.
Sub-optimal this compound Concentration The concentration of this compound may be too low. Perform a substrate titration experiment to determine the concentration that yields a robust signal.
Issue 2: High Assay Variability and Poor Reproducibility
Possible Cause Troubleshooting Step
Inconsistent Pipetting Ensure all pipettes are properly calibrated. Use reverse pipetting for viscous solutions. Prepare a master mix of reagents to minimize pipetting errors between wells.
Temperature Fluctuations Maintain a consistent temperature throughout the assay, as enzyme activity is temperature-dependent. Pre-incubate all reagents and plates at the desired reaction temperature.
Edge Effects in Microplates Evaporation from wells on the edge of a microplate can concentrate reactants and alter reaction rates. To mitigate this, avoid using the outer wells or fill them with buffer/water.
Incomplete Mixing of Reagents Ensure thorough mixing of all components upon addition, especially the enzyme to initiate the reaction. Avoid introducing bubbles.
Issue 3: Assay Interference
Possible Cause Troubleshooting Step
Endogenous Reducing Sugars in Sample Include a "sample only" control (without enzyme) to measure the baseline level of reducing sugars. Subtract this background from your enzyme reaction measurements.
Chemical Interference with Detection Reagent Certain compounds can interfere with colorimetric or fluorometric detection methods. To check for this, run a control with your sample and the detection reagents in the absence of the enzyme and substrate.
Precipitation of this compound Visually inspect the assay wells for any precipitation, especially at high concentrations or in certain buffers. If precipitation occurs, you may need to adjust the buffer composition or lower the this compound concentration.

Experimental Protocols

Protocol 1: Determining the Optimal this compound Concentration for α-Amylase Activity

Objective: To determine the Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax) of α-amylase with this compound as a substrate.

Materials:

  • Purified α-amylase

  • This compound stock solution (e.g., 100 mM)

  • Assay Buffer (e.g., 20 mM sodium phosphate, 6.7 mM NaCl, pH 6.9)

  • DNS (3,5-dinitrosalicylic acid) reagent

  • 96-well microplate

  • Microplate reader (540 nm)

Procedure:

  • Prepare this compound Dilutions: Prepare a series of this compound dilutions in assay buffer ranging from a high concentration (e.g., 20 mM) to a low concentration (e.g., 0.1 mM).

  • Set up the Reaction: In a 96-well plate, add a fixed volume of each this compound dilution to triplicate wells.

  • Enzyme Addition: Add a fixed, pre-determined concentration of α-amylase to each well to initiate the reaction. Include a "no-enzyme" control for each this compound concentration.

  • Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a fixed period (e.g., 10-30 minutes), ensuring the reaction remains in the linear range.

  • Stop Reaction: Add DNS reagent to each well to stop the reaction.

  • Color Development: Heat the plate at 95-100°C for 5-15 minutes to allow for color development.

  • Read Absorbance: Cool the plate to room temperature and measure the absorbance at 540 nm.

  • Data Analysis: Subtract the absorbance of the "no-enzyme" controls from the corresponding reaction wells. Plot the initial reaction velocity (proportional to absorbance) against the this compound concentration. Fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Protocol 2: α-Amylase Inhibitor Screening using this compound

Objective: To screen for potential inhibitors of α-amylase activity.

Materials:

  • Purified α-amylase

  • This compound solution (at a concentration near the determined Km)

  • Test compounds (potential inhibitors) dissolved in a suitable solvent (e.g., DMSO)

  • Assay Buffer

  • DNS reagent

  • 96-well microplate

  • Microplate reader (540 nm)

Procedure:

  • Prepare Reagents: Prepare solutions of α-amylase and this compound in assay buffer.

  • Set up the Assay Plate:

    • Test Wells: Add assay buffer, test compound, and α-amylase.

    • Positive Control (No Inhibition): Add assay buffer, solvent control (e.g., DMSO), and α-amylase.

    • Negative Control (No Enzyme): Add assay buffer and test compound.

  • Pre-incubation: Pre-incubate the plate for a short period (e.g., 10-15 minutes) to allow the test compounds to interact with the enzyme.

  • Initiate Reaction: Add the this compound solution to all wells to start the reaction.

  • Incubation: Incubate at the optimal temperature for a fixed time.

  • Stop and Develop: Stop the reaction with DNS reagent and develop the color by heating.

  • Read Absorbance: Measure the absorbance at 540 nm.

  • Calculate Inhibition: Calculate the percentage of inhibition for each test compound using the formula: % Inhibition = [1 - (Abs_test - Abs_neg_control) / (Abs_pos_control - Abs_no_enzyme)] * 100

Visualizations

Experimental_Workflow_Optimization cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents (Buffer, Enzyme, this compound) Dilutions Create this compound Concentration Gradient Reagents->Dilutions Setup Set up 96-well Plate (Substrate + Controls) Dilutions->Setup Initiate Add Enzyme to Initiate Reaction Setup->Initiate Incubate Incubate at Optimal Temperature Initiate->Incubate Stop Stop Reaction (Add DNS Reagent) Incubate->Stop Develop Heat for Color Development Stop->Develop Measure Read Absorbance (540 nm) Develop->Measure Analyze Calculate Velocity vs. [Substrate] Measure->Analyze Determine Determine Km & Vmax (Michaelis-Menten Plot) Analyze->Determine

Caption: Workflow for optimizing this compound concentration.

Troubleshooting_Logic Start Unexpected Assay Result (e.g., Low Activity, High Background) Check_Enzyme Is Enzyme Active? (Test with Standard Substrate) Start->Check_Enzyme Check_Background High Signal in 'No-Enzyme' Control? Start->Check_Background Check_Kinetics Is Reaction Linear Over Time? Start->Check_Kinetics Check_Enzyme->Check_Background Yes Inactive_Enzyme Root Cause: Inactive Enzyme Stock Check_Enzyme->Inactive_Enzyme No Check_Background->Check_Kinetics No Background_Signal Root Cause: Endogenous Reducing Sugars or Sample Interference Check_Background->Background_Signal Yes Substrate_Issue Root Cause: Substrate Concentration or Stability Issue Check_Kinetics->Substrate_Issue Yes, but low signal NonLinear_Kinetics Root Cause: Substrate Inhibition or Assay Conditions Check_Kinetics->NonLinear_Kinetics No

Caption: Logic diagram for troubleshooting common assay issues.

References

Troubleshooting Maltotetraitol degradation in experimental setups

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Maltotetraitol. The information is designed to help you anticipate and resolve issues related to the degradation of this compound in your experimental setups.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

This compound is a sugar alcohol derived from maltotetraose. Its stability is crucial in experimental settings as degradation can lead to the formation of impurities, loss of desired biological activity, and inaccurate experimental results. Understanding its stability profile ensures the reliability and reproducibility of your research.

Q2: What are the primary factors that cause this compound degradation?

This compound is susceptible to degradation under several conditions:

  • Acidic Conditions: Low pH can lead to the hydrolysis of the glycosidic linkages.

  • Extreme Heat: Elevated temperatures can accelerate the rate of degradation.

  • Enzymatic Activity: The presence of contaminating enzymes, such as α-amylase, can rapidly break down this compound.

Q3: What are the likely degradation products of this compound?

The primary degradation of this compound involves the hydrolysis of its α-1,4 glycosidic bonds. This results in the formation of smaller sugar alcohols and sugars, including:

  • Sorbitol (the reduced form of glucose)

  • Maltotriitol

  • Maltitol

  • Glucose (if the reducing end of a degradation product is not a sugar alcohol)

Q4: How can I detect and quantify this compound and its degradation products?

High-Performance Liquid Chromatography (HPLC) with a Refractive Index Detector (RID) is a common and effective method for separating and quantifying this compound and its degradation products.[1][2][3] For more sensitive and specific analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed to identify and quantify the compounds, especially for complex mixtures or trace-level detection.[4][5]

Q5: What are the optimal storage conditions for this compound solutions to minimize degradation?

To ensure the stability of this compound stock solutions, it is recommended to:

  • Store aliquots at -20°C or -80°C for long-term storage.

  • Avoid repeated freeze-thaw cycles.

  • For short-term use, solutions can be stored at 4°C for a few days.

  • Prepare solutions in a buffer with a neutral pH, unless the experimental protocol requires otherwise.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Solution
Unexpected peaks in HPLC/LC-MS chromatogram Degradation of this compound.1. Analyze a fresh, high-purity standard of this compound to confirm its retention time.2. Run standards of potential degradation products (e.g., sorbitol, maltitol, maltotriitol, glucose) to identify the unknown peaks.3. Perform a forced degradation study (see Experimental Protocols) to intentionally generate and identify degradation products.
Loss of biological activity in the experiment Degradation of this compound due to improper storage or handling.1. Verify the storage conditions of your this compound stock (solid and solution).2. Prepare fresh solutions from a new stock of solid this compound.3. Ensure the pH and temperature of your experimental buffer are within the optimal range for this compound stability.
Inconsistent experimental results between batches Variability in the purity or stability of the this compound used.1. Always source this compound from a reputable supplier and review the certificate of analysis for purity.2. Perform a quick stability check on new batches by analyzing a freshly prepared solution and one stored under experimental conditions for a short period.
Precipitate forms in solution upon thawing The concentration of this compound may be too high for the solubility at lower temperatures.1. Gently warm the solution to room temperature and vortex to redissolve the precipitate.2. If the issue persists, prepare a more dilute stock solution.
Visible microbial growth (cloudiness) in the solution Contamination was introduced during solution preparation or handling.1. Discard the contaminated solution immediately.2. Prepare a new stock solution using sterile water/buffer and aseptic techniques.3. Filter-sterilize the new solution through a 0.22 µm filter into a sterile container.

Data Presentation

The following table summarizes the kinetic data for the enzymatic hydrolysis of maltotetraose, which can serve as a proxy for understanding the potential enzymatic degradation of this compound. The data shows the percentage of the substrate remaining over time when treated with an enzyme at pH 6.0.

Time (hours)Maltotetraose Remaining (%)
0100
180
265
440
815
24<5

Note: This data is adapted from studies on maltotetraose and should be used as a qualitative guide for this compound. Actual degradation rates for this compound may vary.

The thermal degradation of related sugars like glucose and maltose is also highly dependent on temperature and pH. Studies on maltose have shown that decomposition is faster at higher temperatures and is accelerated at lower pH values.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the conditions for a forced degradation study to identify potential degradation products and assess the stability of this compound under various stress conditions.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in purified water.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.
  • Alkaline Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.
  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Store at room temperature for 24 hours, protected from light.
  • Thermal Degradation: Incubate the stock solution at 80°C for 48 hours.
  • Photolytic Degradation: Expose the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

3. Sample Analysis:

  • At specified time points (e.g., 0, 4, 8, 12, 24, and 48 hours), withdraw an aliquot from each stress condition.
  • Neutralize the acidic and alkaline samples with an appropriate volume of NaOH or HCl, respectively.
  • Analyze all samples by HPLC-RID or LC-MS to determine the percentage of remaining this compound and to identify and quantify any degradation products.

Protocol 2: HPLC-RID Method for Analysis of this compound and Its Degradation Products

This protocol provides a general method for the analysis of this compound and its potential degradation products using HPLC with a Refractive Index Detector (RID).

  • Column: A carbohydrate analysis column (e.g., a column with a lead (Pb2+) or calcium (Ca2+) stationary phase) is recommended.

  • Mobile Phase: Deionized water.

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 80-85°C.

  • Detector: Refractive Index Detector (RID).

  • Injection Volume: 20 µL.

Procedure:

  • Prepare standards of this compound and potential degradation products (sorbitol, maltitol, maltotriitol, glucose) in the mobile phase.

  • Prepare samples by diluting them in the mobile phase to a concentration within the linear range of the detector.

  • Inject the standards and samples onto the HPLC system.

  • Identify and quantify the peaks based on the retention times and peak areas of the standards.

Visualizations

degradation_pathway This compound This compound Maltotriitol Maltotriitol This compound->Maltotriitol Hydrolysis Maltitol Maltitol This compound->Maltitol Hydrolysis Maltotriitol->Maltitol Hydrolysis Sorbitol Sorbitol Maltotriitol->Sorbitol Hydrolysis Maltitol->Sorbitol Hydrolysis Glucose Glucose Maltitol->Glucose Hydrolysis

Caption: Potential degradation pathway of this compound via hydrolysis.

experimental_workflow cluster_stress Stress Conditions cluster_analysis Analysis Acid Acid Sample_Collection Collect Samples at Time Points Acid->Sample_Collection Base Base Base->Sample_Collection Oxidation Oxidation Oxidation->Sample_Collection Heat Heat Heat->Sample_Collection Light Light Light->Sample_Collection HPLC_RID HPLC-RID Data_Interpretation Interpret Data & Identify Degradants HPLC_RID->Data_Interpretation LC_MS LC-MS LC_MS->Data_Interpretation Start This compound Stock Solution Stress_Application Apply Stress Conditions Start->Stress_Application Stress_Application->Acid Stress_Application->Base Stress_Application->Oxidation Stress_Application->Heat Stress_Application->Light Analysis Analyze Samples Sample_Collection->Analysis Analysis->HPLC_RID Analysis->LC_MS troubleshooting_logic Start Inconsistent Experimental Results? Check_Storage Verify Storage Conditions Start->Check_Storage Yes Issue_Resolved Issue Resolved Start->Issue_Resolved No Prepare_Fresh Prepare Fresh Stock Solution Check_Storage->Prepare_Fresh Analyze_Purity Analyze Purity (e.g., HPLC) Prepare_Fresh->Analyze_Purity Degradation_Confirmed Degradation Confirmed? Analyze_Purity->Degradation_Confirmed Optimize_Conditions Optimize Experimental Conditions (pH, Temp) Degradation_Confirmed->Optimize_Conditions Yes Source_New Source New This compound Degradation_Confirmed->Source_New No (Purity Issue) Optimize_Conditions->Issue_Resolved Source_New->Issue_Resolved

References

Technical Support Center: Managing Maltotetraitol Interference in Colorimetric Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering interference from maltotetraitol in colorimetric assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it interfere with my colorimetric assay?

This compound is a sugar alcohol derived from maltotetraose. Like other sugar alcohols, it is a polyol, containing multiple hydroxyl (-OH) groups. This chemical structure can lead to interference in colorimetric assays through several mechanisms:

  • Reaction with Assay Reagents: In assays that rely on the reaction of a specific functional group (e.g., the aldehyde group of a reducing sugar), the hydroxyl groups of this compound may still react to some extent with the assay reagents, producing a colorimetric signal that can be mistaken for the analyte of interest.

  • Structural Similarity to the Analyte: In enzymatic assays, such as those using glucose oxidase, this compound's structural similarity to the substrate can lead to non-specific binding and a false-positive signal.

  • Alteration of Reaction Conditions: High concentrations of this compound in a sample can alter the physical properties of the solution, such as viscosity or pH, which may affect the reaction kinetics and color development of the assay.

Q2: Which colorimetric assays are most likely to be affected by this compound interference?

Based on its chemical structure, this compound is most likely to interfere with the following types of colorimetric assays:

  • Total Carbohydrate Assays: The phenol-sulfuric acid assay is a common method for quantifying total carbohydrates. Since this assay reacts with most sugars, this compound will also produce a colorimetric signal, leading to an overestimation of the actual carbohydrate concentration.

  • Reducing Sugar Assays: While this compound is a non-reducing sugar alcohol, it may still cause interference in assays like the dinitrosalicylic acid (DNS) assay under certain conditions, although this is generally less pronounced than in total carbohydrate assays.

  • Enzymatic Assays for Sugars: Assays that use enzymes like glucose oxidase may exhibit interference from this compound due to a lack of absolute enzyme specificity.[1][2]

Q3: How can I determine if this compound is interfering with my assay?

To confirm interference, you can perform a series of control experiments:

  • Spike-in Recovery: Add a known concentration of your analyte to a sample containing this compound and to a blank sample. If the recovery of the analyte is significantly different in the presence of this compound, this indicates interference.

  • This compound-only Control: Prepare a sample containing only this compound at the same concentration as in your experimental samples and run it through the assay. A non-zero reading will confirm that this compound is producing a signal.

  • Serial Dilution: Serially dilute a sample containing both your analyte and this compound. If the interference is significant, the relationship between the dilution factor and the measured concentration of your analyte may not be linear.

Troubleshooting Guide

Issue 1: My sample containing this compound shows an unexpectedly high reading in a total carbohydrate assay (e.g., Phenol-Sulfuric Acid Assay).
  • Cause: this compound, being a carbohydrate derivative, reacts with the phenol and sulfuric acid to produce a colored product, leading to an overestimation of the target carbohydrate. Different sugars and sugar alcohols can produce varying color intensities in this assay.[3]

  • Solution 1: Sample Pre-treatment to Remove this compound. A recommended approach is to use solid-phase extraction (SPE) to separate the analyte of interest from this compound.

  • Solution 2: Use of a Correction Factor. If removal of this compound is not feasible, you can determine a correction factor for its interference.

Issue 2: I suspect this compound is causing a false-positive result in my glucose oxidase-based assay.
  • Cause: The glucose oxidase enzyme may not be entirely specific for glucose and can cross-react with structurally similar molecules like this compound, leading to an erroneously high glucose reading.[1][2]

  • Solution 1: Use a More Specific Assay. Consider using an alternative glucose detection method that is less prone to interference from sugar alcohols, such as one based on glucose dehydrogenase with a specific coenzyme (e.g., NAD+).

  • Solution 2: Sample Cleanup. Employ methods like dialysis or solid-phase extraction to remove this compound before the assay.

Quantitative Data on Interference

As specific data for this compound is limited, the following table provides an illustrative example of how to present interference data for a hypothetical sugar alcohol, "Compound S," in a colorimetric assay. Researchers should generate similar data for this compound in their specific assay.

Table 1: Illustrative Interference of "Compound S" in a Phenol-Sulfuric Acid Assay

"Compound S" Concentration (µg/mL)Apparent Glucose Concentration (µg/mL)% Interference
101.212%
253.112.4%
506.513%
10013.213.2%

% Interference = (Apparent Glucose Concentration / "Compound S" Concentration) * 100

Experimental Protocols

Protocol 1: Removal of this compound using Solid-Phase Extraction (SPE)

This protocol provides a general procedure for separating a small molecule analyte from this compound using a graphitized carbon-based SPE cartridge. This method is particularly useful for purifying samples before colorimetric analysis.

Materials:

  • Graphitized Carbon SPE Cartridge (e.g., ENVI-Carb)

  • Sample containing the analyte and this compound

  • Acetonitrile

  • Trifluoroacetic acid (TFA)

  • Ultrapure water

  • Ammonium bicarbonate solution (10 mM)

  • Elution buffer (e.g., 25% acetonitrile in 50 mM TEAA buffer, pH 7)

  • Centrifuge

Procedure:

  • Column Equilibration:

    • Place the SPE cartridge in a collection tube.

    • Add 1 mL of 80% acetonitrile in 0.1% TFA and centrifuge at low speed (e.g., 60 x g) for 1 minute. Repeat this step twice.

    • Add 1 mL of ultrapure water to the column and centrifuge as above. Repeat once.

  • Sample Loading:

    • Reconstitute your sample in 10 mM ammonium bicarbonate.

    • Load the sample onto the equilibrated SPE column and centrifuge.

  • Washing:

    • Wash the column with 2 mL of ultrapure water to elute polar compounds like this compound. Collect this fraction if you wish to quantify the amount of this compound removed.

  • Elution of Analyte:

    • Elute your analyte of interest using an appropriate elution buffer. The choice of buffer will depend on the properties of your analyte. A common starting point is 25% acetonitrile in 50 mM TEAA buffer.

  • Post-Elution Processing:

    • Dry the eluted fraction using a vacuum concentrator.

    • Reconstitute the analyte in a buffer compatible with your colorimetric assay.

Protocol 2: Determining a Correction Factor for this compound Interference

This protocol describes how to generate a standard curve for this compound in your colorimetric assay to calculate a correction factor.

Materials:

  • This compound standard of known purity

  • Reagents for your colorimetric assay

  • Spectrophotometer

Procedure:

  • Prepare this compound Standards:

    • Prepare a stock solution of this compound in your assay buffer.

    • Create a series of dilutions to generate a standard curve over the range of concentrations you expect in your samples.

  • Perform the Colorimetric Assay:

    • Run the colorimetric assay on your this compound standards in the same way you would for your experimental samples.

  • Generate a Standard Curve:

    • Measure the absorbance of each standard at the appropriate wavelength.

    • Plot absorbance versus this compound concentration and determine the linear regression equation (y = mx + c), where 'm' is the slope.

  • Calculate the Correction Factor:

    • Generate a standard curve for your analyte of interest (e.g., glucose) using the same assay. Determine the slope of this curve (m_analyte).

    • The correction factor (CF) for this compound relative to your analyte is: CF = m_this compound / m_analyte

  • Apply the Correction:

    • For your experimental samples, you will need to determine the concentration of this compound using an independent method (e.g., HPLC).

    • The corrected absorbance of your analyte is: Corrected Absorbance = Total Absorbance - (Absorbance from this compound) where, Absorbance from this compound = m_this compound * [this compound]

Visualizations

experimental_workflow_spe cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Downstream Analysis Sample Sample with this compound Reconstituted_Sample Reconstitute in 10 mM Ammonium Bicarbonate Sample->Reconstituted_Sample Equilibrate 1. Equilibrate SPE Cartridge Load 2. Load Sample Equilibrate->Load Wash 3. Wash (Elutes this compound) Load->Wash Elute 4. Elute Analyte Wash->Elute Dry_Eluate Dry Eluate Elute->Dry_Eluate Reconstitute_Analyte Reconstitute Analyte Dry_Eluate->Reconstitute_Analyte Colorimetric_Assay Perform Colorimetric Assay Reconstitute_Analyte->Colorimetric_Assay

Caption: Workflow for removing this compound using solid-phase extraction.

troubleshooting_logic Start High Assay Reading in Presence of this compound Spike_In Perform Spike-in Recovery Experiment Start->Spike_In Recovery_OK Recovery is Normal (>90%) Spike_In->Recovery_OK Yes Recovery_Low Recovery is Low (<90%) Spike_In->Recovery_Low No No_Interference Interference Unlikely. Check other factors. Recovery_OK->No_Interference Interference_Confirmed Interference Confirmed Recovery_Low->Interference_Confirmed Choose_Mitigation Choose Mitigation Strategy Interference_Confirmed->Choose_Mitigation Remove_Interferent Remove this compound (e.g., SPE) Choose_Mitigation->Remove_Interferent Removal Feasible Correction_Factor Use Correction Factor Choose_Mitigation->Correction_Factor Removal Not Feasible

Caption: Troubleshooting logic for suspected this compound interference.

References

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of maltotetraitol and other polar oligosaccharides and sugar alcohols. This resource provides detailed troubleshooting guides and answers to frequently asked questions to help you improve peak resolution and achieve accurate, reproducible results in your High-Performance Liquid Chromatography (HPLC) experiments.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC analysis of this compound and similar analytes in a direct question-and-answer format.

Question 1: My peaks for this compound and related compounds are broad and poorly defined. What are the likely causes and how can I fix this?

Answer: Broad peaks are a common issue when analyzing highly polar compounds. The causes can be traced to the column, mobile phase, or general system parameters.

  • Cause 1: Inappropriate Column Choice. Standard reversed-phase columns (like C18) are often unsuitable for retaining and separating highly polar sugar alcohols and oligosaccharides.

    • Solution: Employ a column designed for polar analytes. Hydrophilic Interaction Liquid Chromatography (HILIC) columns, such as those with amino (NH2) or amide functional groups, are a primary choice.[1][2] Alternatively, Ion-Exclusion or Ligand-Exchange columns (e.g., Rezex, Hi-Plex Ca) are highly effective, often using a simple aqueous mobile phase.[3]

  • Cause 2: Sample Solvent Incompatibility. Injecting the sample in a solvent significantly stronger than the mobile phase can cause peak distortion and broadening.

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase. If a different solvent must be used, ensure it is weaker (e.g., higher water content in HILIC) than the mobile phase to allow for proper focusing on the column head.

  • Cause 3: Excessive Extra-Column Volume. The volume from the injector to the detector, including tubing and the detector flow cell, can contribute to peak broadening.

    • Solution: Minimize the length and internal diameter of all connecting tubing. Use a detector with a low-volume flow cell appropriate for your column dimensions.

  • Cause 4: Column Overload. Injecting too much sample mass or volume can saturate the stationary phase, leading to broad, fronting peaks.

    • Solution: Reduce the injection volume or dilute the sample. A general guideline is to inject no more than 1-2% of the total column volume.

Question 2: I am struggling to separate this compound from other structurally similar oligosaccharides or sugar alcohols (co-elution). How can I improve resolution?

Answer: Achieving baseline resolution between closely related polar compounds requires careful optimization of the mobile phase and column conditions.

  • Solution 1: Optimize Mobile Phase Composition (HILIC). The ratio of the organic solvent (typically acetonitrile) to the aqueous component is the most critical parameter for adjusting selectivity in HILIC.

    • Action: Perform a series of runs systematically varying the acetonitrile/water ratio in small increments (e.g., 75:25, 72:28, 70:30). Even minor changes can significantly impact the separation of closely eluting peaks.

  • Solution 2: Switch to Gradient Elution. If an isocratic method fails to resolve all compounds, a gradient can be highly effective, especially for samples containing a wide range of oligosaccharides.

    • Action: Implement a shallow gradient that starts with a high concentration of acetonitrile and gradually increases the water content. This will allow for the separation of larger, more retained compounds from smaller ones.

  • Solution 3: Adjust Temperature. Temperature affects mobile phase viscosity and analyte interaction with the stationary phase.

    • Action: Use a column oven to maintain a stable temperature. Lowering the temperature can increase retention and may improve resolution, though it will lengthen the analysis time. Conversely, increasing the temperature can improve efficiency for some columns (e.g., ligand exchange).

  • Solution 4: Change Column Chemistry. Different stationary phases offer unique selectivities.

    • Action: If a HILIC amino column is not providing adequate separation, consider an amide-based HILIC column or switch to an entirely different mechanism like ion-exclusion chromatography. Ion-exclusion columns with different counter-ions (e.g., Calcium vs. Lead) can provide significantly different selectivities for sugar alcohols.

Question 3: My peaks are tailing. What is causing this and how can I achieve better peak symmetry?

Answer: Peak tailing often results from unwanted secondary interactions between the analyte and the stationary phase or from issues within the HPLC system.

  • Cause 1: Secondary Interactions. The hydroxyl groups on sugars can have secondary interactions with active sites (e.g., silanols) on silica-based columns, leading to tailing.

    • Solution: Add a modifier to the mobile phase. A small amount of a weak acid or base, such as 0.1% formic acid or 0.1% ammonia, can help suppress these interactions and improve peak shape. Using a column with low silanol activity can also be beneficial.

  • Cause 2: Column Contamination or Degradation. Contaminants at the column inlet or a void in the packing material can create alternative flow paths, causing tailing.

    • Solution: First, try flushing the column with a strong solvent as recommended by the manufacturer. If this fails, replacing the guard column is a good next step. If the problem persists, the analytical column may need to be replaced.

  • Cause 3: Incorrect Mobile Phase pH. If the mobile phase pH is close to the pKa of an analyte, it can exist in both ionized and non-ionized forms, leading to distorted peaks.

    • Solution: Use a buffered mobile phase to maintain a constant pH, ideally at least 2 pH units away from the analyte's pKa.

Frequently Asked Questions (FAQs)

Q1: What is the best type of HPLC column for this compound analysis?

There is no single "best" column, as the ideal choice depends on the sample matrix and the specific compounds you need to separate. However, the most successful and commonly used types are:

  • HILIC Columns (e.g., Amino, Amide): Excellent for separating neutral oligosaccharides based on hydrophilicity. They typically use a mobile phase of high-concentration acetonitrile and water.

  • Ion-Exclusion/Ligand-Exchange Columns (e.g., Rezex, Shodex, Hi-Plex): These are very effective for separating sugar alcohols and simple sugars. They often offer the advantage of using simple, isocratic mobile phases like pure water, which is cost-effective and environmentally friendly.

Q2: What detector should I use for this compound and other sugar alcohols?

This compound and related compounds lack a significant UV chromophore, making standard UV detectors unsuitable for direct detection. The preferred detectors are:

  • Evaporative Light Scattering Detector (ELSD): Often the detector of choice due to its high sensitivity and compatibility with gradient elution, which is frequently needed for complex samples.

  • Refractive Index (RI) Detector: A universal detector that is also commonly used. However, it is sensitive to temperature and pressure fluctuations and is not compatible with gradient elution.

Q3: Can I use gradient elution for my analysis?

Yes, and it is often recommended for samples containing a mixture of oligosaccharides with varying sizes. A gradient allows you to resolve smaller, less-retained sugars early in the run while still being able to elute and separate larger, more strongly retained molecules like this compound within a reasonable time. Remember that gradient elution is compatible with ELSD and Mass Spectrometry (MS) detectors but not with RI detectors.

Q4: How important is temperature control?

Temperature control is critical for reproducibility. Fluctuations in temperature can alter mobile phase viscosity and solubility, leading to shifts in retention times. Using a column oven to maintain a constant, elevated temperature (e.g., 40-80°C, depending on the column) is standard practice for robust and repeatable separations.

Data Presentation

Table 1: HPLC Column Selection Guide for this compound and Related Compounds

Column TypeStationary Phase ChemistryTypical Mobile PhaseBest ForAdvantagesDisadvantages
HILIC Amino (NH2) or Amide bonded to silicaHigh % Acetonitrile / WaterNeutral oligosaccharides, complex mixturesGood resolution for a range of polarities, gradient compatible.Requires careful mobile phase preparation and equilibration.
Ion-Exclusion Sulfonated polystyrene-divinylbenzene resin with a counter-ion (e.g., Ca²⁺, Pb²⁺)Deionized Water, dilute acidSugar alcohols, simple sugars, organic acidsSimple and robust methods, uses aqueous mobile phase.Often requires elevated temperatures; not ideal for large oligosaccharides.
Ligand-Exchange Similar to Ion-Exclusion (e.g., Hi-Plex Ca)Deionized WaterSugar alcohols and their isomers (e.g., mannitol vs. sorbitol)Excellent selectivity for closely related sugar alcohols.Can have lower efficiency than modern HILIC columns.

Table 2: Key Method Parameters for Optimization

ParameterEffect on ResolutionTypical Starting Point / Action
Mobile Phase Ratio (HILIC) High impact on selectivity and retention.Start with 75:25 Acetonitrile:Water. Adjust organic content by ±2-5% to fine-tune separation.
Flow Rate Lower flow rates generally increase resolution but extend run time.0.5 - 1.0 mL/min for analytical columns. Lower to improve separation of critical pairs.
Column Temperature Affects efficiency and retention time.Use a column oven set between 30-80°C. Higher temperatures can improve peak shape for some columns.
Mobile Phase Additives Can reduce peak tailing by suppressing secondary interactions.Add 0.1% formic acid or 0.1% ammonia to the mobile phase.
Injection Volume Overloading reduces resolution and distorts peak shape.Keep injection volume low (e.g., < 10 µL). Dilute sample if necessary.

Experimental Protocols

Protocol 1: HILIC Method for Oligosaccharide Separation

  • Column: Amino (NH2)-bonded silica column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase:

    • Solvent A: Acetonitrile

    • Solvent B: Deionized Water

  • Elution Program (Gradient):

    • Start with an isocratic hold at 75% A for 5 minutes.

    • Implement a linear gradient from 75% A to 60% A over 20 minutes.

    • Hold at 60% A for 5 minutes.

    • Return to initial conditions (75% A) and equilibrate for at least 10 column volumes before the next injection.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C.

  • Detector: ELSD (Nebulizer: 40°C, Evaporator: 60°C, Gas Flow: 1.5 SLM) or RI.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve samples in the initial mobile phase (75:25 Acetonitrile:Water).

Protocol 2: Ion-Exclusion Method for Sugar Alcohol Separation

  • Column: Rezex RPM-Monosaccharide Pb²⁺ (e.g., 7.8 x 300 mm).

  • Mobile Phase: Isocratic, 100% HPLC-grade Deionized Water.

  • Flow Rate: 0.6 mL/min.

  • Column Temperature: 80°C.

  • Detector: Refractive Index (RI).

  • Injection Volume: 10-20 µL.

  • Sample Preparation: Dissolve samples in deionized water. Filter through a 0.45 µm filter before injection.

Visualizations

TroubleshootingWorkflow problem problem cause cause solution solution start Start Troubleshooting p1 Poor Peak Resolution (Broad Peaks / Co-elution) start->p1 c1 Mobile Phase Incorrect? p1->c1 c2 Column Inappropriate? p1->c2 c3 Method Parameters Not Optimized? p1->c3 c4 System Issues? p1->c4 s1a Adjust ACN/Water Ratio c1->s1a s1b Implement Gradient c1->s1b s1c Add Modifier (e.g., NH3) c1->s1c s2a Use HILIC (NH2/Amide) Column c2->s2a s2b Use Ion-Exclusion Column c2->s2b s3a Lower Flow Rate c3->s3a s3b Reduce Injection Volume c3->s3b s3c Optimize Temperature c3->s3c s4a Check for Leaks/ Extra-Column Volume c4->s4a s4b Dissolve Sample in Mobile Phase c4->s4b MethodDevelopmentWorkflow step step decision decision result result start 1. Define Analytes & Sample Matrix step2 2. Select Column Type (HILIC vs. Ion-Exclusion) start->step2 step3 3. Select Detector (ELSD or RI) step2->step3 step4 4. Initial Mobile Phase Selection step3->step4 step5 5. Screen Key Parameters (Solvent Ratio, Temp) step4->step5 d1 Resolution Adequate? step5->d1 step6 6. Fine-Tune Separation (Gradient, Flow Rate) d1->step6 No step8 8. Validate Method d1->step8 Yes d2 Peak Shape Acceptable? step6->d2 step7 7. Add Mobile Phase Modifier d2->step7 No (Tailing) d2->step8 Yes step7->d2 end_node Optimized Method step8->end_node

References

Maltotetraitol stability issues in acidic or basic solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of maltotetraitol in acidic and basic solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

This compound is a sugar alcohol derived from the hydrogenation of maltotetraose. It consists of four glucose units linked by α-1,4 glycosidic bonds, with the terminal reducing glucose unit converted to a sorbitol (glucitol) moiety. Its stability is crucial in various applications, including as an excipient in pharmaceutical formulations, where degradation can impact the efficacy, safety, and shelf-life of the final product.

Q2: How does the structure of this compound differ from maltotetraose, and how does this affect its stability?

This compound is the reduced form of maltotetraose. The key structural difference is the conversion of the aldehyde group at the reducing end of maltotetraose into a primary alcohol group in this compound. This seemingly minor change significantly enhances its stability, particularly under basic conditions. Unlike reducing sugars, sugar alcohols like this compound are not susceptible to isomerization and degradation reactions that are initiated at the hemiacetal group.

Q3: What are the primary degradation pathways for this compound in acidic solutions?

In acidic solutions, the primary degradation pathway for this compound is the hydrolysis of the α-1,4 glycosidic linkages. This is an acid-catalyzed reaction that leads to the cleavage of the oligosaccharide chain, resulting in the formation of smaller fragments.

Q4: What are the expected degradation products of this compound in acidic solutions?

The degradation of this compound in acidic media will produce a mixture of smaller saccharides and sugar alcohols. The specific products will depend on which glycosidic bond is cleaved. Potential degradation products include:

  • Glucose

  • Sorbitol

  • Maltose

  • Maltotriose

  • Maltotriitol

  • Maltitol

Q5: Is this compound stable in basic solutions?

This compound is significantly more stable in basic solutions compared to its reducing sugar counterpart, maltotetraose. The absence of a hemiacetal group prevents the initiation of common base-catalyzed degradation pathways such as peeling reactions. However, at elevated temperatures and extreme pH, the glycosidic bonds can still undergo cleavage, although at a much slower rate than in acidic conditions.

Q6: What analytical methods are suitable for monitoring the stability of this compound?

Several analytical techniques can be employed to monitor the stability of this compound and quantify its degradation products:

  • High-Performance Liquid Chromatography (HPLC) with a Refractive Index Detector (RID) is a common method for analyzing non-chromophoric compounds like sugar alcohols.

  • HPLC coupled with Mass Spectrometry (HPLC-MS) can be used for the identification and quantification of degradation products, providing structural information.

  • Gas Chromatography (GC) after derivatization can also be used for the analysis of the hydrolysis products.

Troubleshooting Guides

Issue 1: Unexpected Loss of this compound in an Acidic Formulation
  • Question: I am observing a significant decrease in the concentration of this compound in my acidic formulation (pH 4.5) over time. What could be the cause and how can I mitigate this?

  • Answer:

    • Probable Cause: The acidic environment is likely causing the hydrolysis of the glycosidic bonds in the this compound molecule. The rate of this degradation is dependent on both pH and temperature.

    • Troubleshooting Steps:

      • pH Adjustment: If possible for your formulation, increasing the pH towards neutral will significantly slow down the acid-catalyzed hydrolysis.

      • Temperature Control: Store your formulation at lower temperatures (e.g., refrigerated) to reduce the rate of degradation.

      • Excipient Screening: Evaluate if other excipients in your formulation are contributing to the acidic microenvironment or catalyzing the hydrolysis.

      • Stability Study: Conduct a forced degradation study to understand the degradation kinetics at different pH values and temperatures. This will help in predicting the shelf-life of your formulation.

Issue 2: Appearance of Unknown Peaks in HPLC Analysis of a Basic Formulation
  • Question: After storing my this compound-containing formulation at pH 9 and 40°C, I am seeing new peaks in my HPLC chromatogram. What are these and is my this compound degrading?

  • Answer:

    • Probable Cause: While this compound is relatively stable in basic conditions at room temperature, prolonged storage at elevated temperatures can lead to the slow cleavage of glycosidic bonds. The new peaks are likely smaller sugar alcohols and saccharides resulting from this degradation.

    • Troubleshooting Steps:

      • Peak Identification: Use a technique like HPLC-MS to identify the unknown peaks. This will confirm if they are degradation products of this compound.

      • Temperature Reduction: Assess if the elevated temperature is necessary for your application. Storing the formulation at a lower temperature will minimize degradation.

      • pH Optimization: Determine the highest acceptable pH for your formulation where the stability of this compound is not compromised over the desired shelf-life.

      • Quantitative Analysis: Quantify the level of degradation to determine if it is within acceptable limits for your application.

Data Presentation

Table 1: Illustrative Degradation of this compound in Acidic Solution (0.1 M HCl) at 80°C

Time (hours)This compound Remaining (%)Glucose (%)Sorbitol (%)Other Degradation Products (%)
0100000
185555
2729910
455151515
830252520

Note: This data is for illustrative purposes to demonstrate the trend of acid-catalyzed hydrolysis and does not represent actual experimental results.

Table 2: Illustrative Stability of this compound in Basic Solution (pH 12) at 80°C

Time (hours)This compound Remaining (%)Degradation Products (%)
01000
24982
48964
72946

Note: This data is for illustrative purposes to highlight the higher stability of this compound in basic conditions compared to acidic conditions and does not represent actual experimental results.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound in Acidic Conditions
  • Preparation of Stock Solution: Prepare a 10 mg/mL stock solution of this compound in deionized water.

  • Acidic Degradation:

    • To 1 mL of the stock solution, add 1 mL of 1 M HCl.

    • Incubate the solution in a water bath at 60°C.

    • Withdraw aliquots at specified time intervals (e.g., 0, 1, 2, 4, 8, and 24 hours).

    • Immediately neutralize the aliquots with an equivalent amount of 1 M NaOH to stop the reaction.

  • Sample Analysis:

    • Dilute the neutralized samples to an appropriate concentration with the mobile phase.

    • Analyze the samples by HPLC-RID.

    • The mobile phase can be a mixture of acetonitrile and water (e.g., 75:25 v/v) on an amino-based column.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point.

    • Identify and quantify the degradation products by comparing their retention times and peak areas with those of known standards.

Protocol 2: Stability Assessment of this compound in Basic Conditions
  • Preparation of Stock Solution: Prepare a 10 mg/mL stock solution of this compound in deionized water.

  • Basic Degradation:

    • To 1 mL of the stock solution, add 1 mL of 1 M NaOH.

    • Incubate the solution in a water bath at 60°C.

    • Withdraw aliquots at specified time intervals (e.g., 0, 24, 48, and 72 hours).

    • Immediately neutralize the aliquots with an equivalent amount of 1 M HCl.

  • Sample Analysis: Follow the same procedure as described in the acidic degradation protocol.

  • Data Analysis: Calculate the percentage of this compound remaining at each time point to assess its stability.

Mandatory Visualization

cluster_acid Acidic Degradation Maltotetraitol_acid This compound hydrolysis Glycosidic Bond Hydrolysis Maltotetraitol_acid->hydrolysis + H⁺, ΔT products_acid Degradation Products: - Glucose - Sorbitol - Maltose - Maltotriose - Maltotriitol - Maltitol hydrolysis->products_acid

Caption: Acidic degradation pathway of this compound.

cluster_base Basic Degradation Maltotetraitol_base This compound stable Relatively Stable Maltotetraitol_base->stable - OH⁻, Room Temp slow_hydrolysis Slow Glycosidic Bond Cleavage Maltotetraitol_base->slow_hydrolysis - OH⁻, High Temp products_base Minor Degradation Products slow_hydrolysis->products_base start Start: Stability Issue with this compound check_pH Check Formulation pH start->check_pH acidic Acidic (pH < 7) check_pH->acidic Acidic basic Basic (pH > 7) check_pH->basic Basic check_temp_acid Check Storage Temperature acidic->check_temp_acid check_temp_base Check Storage Temperature basic->check_temp_base high_temp_acid High Temperature check_temp_acid->high_temp_acid High room_temp_acid Room/Low Temperature check_temp_acid->room_temp_acid Low high_temp_base High Temperature check_temp_base->high_temp_base High room_temp_base Room/Low Temperature check_temp_base->room_temp_base Low solution_acid Action: - Lower Temperature - Increase pH if possible - Conduct forced degradation study high_temp_acid->solution_acid stable_acid Degradation Unexpected. Investigate other excipients. room_temp_acid->stable_acid solution_base Action: - Lower Temperature - Identify degradation products (HPLC-MS) - Quantify degradation high_temp_base->solution_base stable_base Degradation Unexpected. Investigate other excipients or oxidative stress. room_temp_base->stable_base

Technical Support Center: Overcoming Maltotetraitol Solubility Challenges

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Maltotetraitol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming solubility challenges with this compound in various experimental buffers.

Frequently Asked Questions (FAQs)

Q1: I am having trouble dissolving this compound in my buffer. I thought it was highly soluble in water.

A1: While this compound is generally considered to be highly soluble in water due to its multiple hydroxyl groups, you may encounter solubility issues under specific experimental conditions. Factors that can negatively impact the solubility of this compound and other polyols in aqueous buffers include:

  • High salt concentrations: Certain salts at high concentrations can "salt out" polyols, reducing their solubility.

  • Extreme pH: Although generally stable, extreme pH values can affect the hydration of the molecule, potentially reducing solubility.

  • Presence of organic co-solvents: While some organic solvents can aid in dissolving certain compounds, they can also decrease the solubility of highly polar molecules like this compound.

  • Low temperatures: Solubility of most solids, including this compound, decreases with lower temperatures.

Q2: What are the initial steps I should take if this compound is not dissolving in my buffer?

A2: If you are experiencing difficulty dissolving this compound, we recommend the following troubleshooting steps:

  • Gentle Heating: Warm the solution in a water bath (e.g., 37°C to 50°C). Increased temperature often significantly improves the solubility of sugars and polyols.

  • Mechanical Agitation: Use a vortex mixer or sonicator to provide mechanical energy, which can help break down any clumps and facilitate dissolution.

  • Incremental Addition: Add the this compound powder to the buffer in small increments while stirring continuously. This prevents the formation of larger, difficult-to-dissolve aggregates.

  • Prepare a Concentrated Stock in Water: Dissolve the this compound in a small volume of pure water first, where it has the highest solubility. Then, add this concentrated stock solution to your final buffer. Be sure to account for the dilution of your buffer components.

Q3: Can I use a co-solvent like DMSO to dissolve this compound?

A3: While Dimethyl Sulfoxide (DMSO) is a common solvent for preparing stock solutions of hydrophobic compounds, it is generally not recommended for highly polar molecules like this compound.[1] Adding a non-polar solvent like DMSO can disrupt the favorable hydrogen bonding between this compound and water, potentially decreasing its solubility in your aqueous buffer. It is best to first exhaust methods that rely on aqueous-based systems.

Q4: How does the choice of buffer affect this compound solubility?

A4: The composition of your buffer can influence the solubility of this compound. Here are some general considerations for common biological buffers:

  • Phosphate-Buffered Saline (PBS): PBS is a commonly used buffer. However, at high concentrations, the salts in PBS can sometimes reduce the solubility of other solutes.

  • Tris Buffers: Tris-based buffers are also widely used and are generally compatible with polyols.[2] However, the pH of Tris buffers is sensitive to temperature changes, which could indirectly affect solubility if you are heating your solution.[3]

It is crucial to ensure that your chosen buffer is compatible with your downstream applications. For instance, phosphate buffers can sometimes interfere with enzymatic reactions that involve divalent cations.[2]

Troubleshooting Guide

If the initial steps do not resolve the solubility issue, consider the following systematic approach to identify and solve the problem.

Problem: this compound powder is not dissolving completely, leaving a cloudy solution or visible particulates.
Potential Cause Suggested Solution
Concentration exceeds solubility limit under current conditions. Decrease the final concentration of this compound in your buffer.
Buffer components are hindering solubility (e.g., high salt). Prepare a fresh buffer with a lower salt concentration, if your experiment allows. Alternatively, dissolve this compound in a low-salt buffer first and then add a concentrated salt solution to reach your final desired concentration.
Incorrect buffer pH. Verify the pH of your buffer. Adjust if necessary, as pH can influence the solubility of some compounds.[4]
Low temperature. As mentioned in the FAQs, gently warm the solution while stirring.
Problem: this compound precipitates out of solution after initial dissolution.
Potential Cause Suggested Solution
Supersaturated solution. The initial dissolution may have been kinetically favored but thermodynamically unstable. Try preparing a slightly less concentrated solution.
Temperature change. If the solution was heated to dissolve the this compound and then cooled, precipitation can occur. Try to maintain the working temperature at which it is soluble, or find the highest concentration that remains soluble at room temperature.
Change in buffer composition. If other components were added to the solution after this compound was dissolved, they might be causing it to precipitate. Add all components before this compound, or test the compatibility of all components in a small-scale pilot experiment.

Experimental Protocols

Protocol for Preparing a this compound Solution

This protocol provides a general procedure for dissolving this compound in a standard biological buffer.

Materials:

  • This compound powder

  • High-purity water

  • Buffer components (e.g., Tris base, NaCl, HCl for Tris-buffered saline)

  • Magnetic stirrer and stir bar

  • pH meter

  • Sterile filter (optional, if sterile solution is required)

Procedure:

  • Prepare the Buffer: Prepare your desired buffer at the final concentration, but start with about 80% of the final volume of water. For example, to make 100 mL of a 50 mM Tris buffer with 150 mM NaCl, dissolve the Tris base and NaCl in 80 mL of water.

  • Adjust pH: Adjust the pH of the buffer to the desired value using an appropriate acid or base (e.g., HCl for a Tris buffer).

  • Add this compound: Slowly add the weighed this compound powder to the buffer while it is being stirred.

  • Facilitate Dissolution: If the this compound does not dissolve readily, cover the beaker and gently warm the solution on a hot plate with stirring (not exceeding 50°C). A magnetic stir bar will also provide mechanical agitation.

  • Final Volume Adjustment: Once the this compound is completely dissolved, allow the solution to cool to room temperature. Adjust the final volume with water.

  • Final pH Check: Re-check the pH and adjust if necessary.

  • Sterilization (Optional): If a sterile solution is needed, pass it through a 0.22 µm sterile filter.

Data Presentation

BufferpKa at 25°CUseful pH RangeTemperature Dependence of pHPotential for Ion Interactions
Phosphate (PBS) 7.216.5 - 7.5LowCan precipitate with divalent cations (e.g., Ca²⁺, Mg²⁺)
Tris 8.067.5 - 9.0High (pH decreases with increasing temperature)Can interact with some metal ions.
HEPES 7.486.8 - 8.2LowLow potential for metal ion interaction.
MOPS 7.206.5 - 7.9ModerateLow potential for metal ion interaction.

Visualizations

Logical Workflow for Troubleshooting this compound Solubility

G start Start: this compound Fails to Dissolve check_conc Is the concentration realistically high? start->check_conc heat_agitate Apply Gentle Heat (37-50°C) and/or Mechanical Agitation (Vortex/Sonicate) check_conc->heat_agitate No lower_conc Lower Concentration check_conc->lower_conc Yes dissolved1 Dissolved? heat_agitate->dissolved1 prepare_stock Prepare Concentrated Stock in Pure Water, then add to Buffer dissolved1->prepare_stock No end_success Success: Solution Prepared dissolved1->end_success Yes dissolved2 Dissolved? prepare_stock->dissolved2 modify_buffer Modify Buffer: - Lower salt concentration - Check/adjust pH dissolved2->modify_buffer No dissolved2->end_success Yes dissolved3 Dissolved? modify_buffer->dissolved3 dissolved3->end_success Yes end_fail Failure: Re-evaluate experimental conditions or consult -further literature dissolved3->end_fail No lower_conc->heat_agitate

Caption: Troubleshooting workflow for this compound solubility issues.

Hypothetical Signaling Pathway Interaction

This compound is utilized in gut microbiome research. The gut microbiota can influence host signaling pathways, such as those involving Toll-like receptors (TLRs), which are crucial for immune homeostasis. The following diagram illustrates a simplified, hypothetical signaling cascade that could be studied in the context of gut microbiome modulation.

G cluster_cell Host Cell TLR Toll-like Receptor (TLR) MyD88 MyD88 TLR->MyD88 IRAK IRAKs MyD88->IRAK TRAF6 TRAF6 IRAK->TRAF6 NFkB NF-kB Activation TRAF6->NFkB Cytokines Inflammatory Cytokine Production NFkB->Cytokines Microbiota Gut Microbiota (influenced by This compound) Microbial_Products Microbial Products (e.g., SCFAs, LPS) Microbiota->Microbial_Products Microbial_Products->TLR interacts with

Caption: Hypothetical TLR signaling pathway influenced by gut microbiota.

References

Identifying and minimizing Maltotetraitol contamination in samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering potential contamination with Mannitol or Maltitol in their experimental samples.

Troubleshooting Guides

Issue 1: Unexpected Peaks in Chromatographic Analysis

Question: I am observing unexpected peaks in my HPLC/LC-MS analysis that I suspect might be Mannitol or Maltitol contamination. How can I confirm this and what are the likely sources?

Answer:

  • Confirmation:

    • Retention Time Matching: The primary method for initial identification is to compare the retention time of the unknown peak with that of a certified Mannitol or Maltitol standard run under the same chromatographic conditions.

    • Mass Spectrometry (MS): For LC-MS analysis, confirm the mass-to-charge ratio (m/z) of the unknown peak against the known m/z of Mannitol or Maltitol.

    • Spiking: Spike a clean sample with a known concentration of a Mannitol or Maltitol standard. If the peak height or area of the suspect peak increases, it strongly indicates the presence of that compound.

  • Potential Sources of Contamination:

    • Excipients in Drug Products: Mannitol and Maltitol are widely used as excipients (fillers, binders, sweeteners) in pharmaceutical formulations.[1][2] If your sample is a formulated drug product, the presence of these sugar alcohols is likely intentional.

    • Leachables from Labware: Plasticizers and other compounds can leach from laboratory consumables like syringe filters, vials, and pipette tips, potentially interfering with your analysis.[3] While less common for Mannitol/Maltitol, it's a possibility to consider.

    • Cross-Contamination: In a multi-use facility, inadequate cleaning of equipment used for different products can lead to cross-contamination.[4] Ensure rigorous cleaning-in-place (CIP) procedures are validated and followed.

    • Raw Materials: The active pharmaceutical ingredient (API) or other raw materials used in your formulation may contain trace amounts of these sugar alcohols as impurities from their manufacturing process.

Issue 2: Assay Interference and Inaccurate Quantification

Question: My immunoassay/enzymatic assay is producing inconsistent or unexpected results. Could Mannitol or Maltitol be causing interference?

Answer:

While less common than interference from substances like heterophile antibodies, high concentrations of excipients can potentially affect assay performance.

  • Mechanism of Interference:

    • Viscosity Changes: High concentrations of sugar alcohols can alter the viscosity of the sample, potentially affecting reaction kinetics and instrument fluidics.

    • Non-specific Binding: While unlikely to be a primary interferent, extremely high concentrations could contribute to non-specific binding in immunoassays, leading to falsely elevated or depressed signals.

    • Matrix Effects: The overall composition of the sample matrix, including high concentrations of excipients, can suppress or enhance the ionization of the analyte in LC-MS analysis, leading to inaccurate quantification.

  • Troubleshooting Steps:

    • Sample Dilution: Diluting the sample with an appropriate buffer can often mitigate matrix effects and reduce the concentration of the potential interferent to a level where it no longer affects the assay.

    • Matrix-Matched Standards: Prepare your calibration standards in a matrix that closely mimics your sample composition, including the expected concentration of Mannitol or Maltitol.

    • Alternative Assay: If interference is confirmed, consider using an alternative analytical method that is less susceptible to this type of interference.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical methods for detecting and quantifying Mannitol and Maltitol?

A1: High-Performance Liquid Chromatography (HPLC) is a primary and widely used method for the determination of Mannitol and Maltitol in various samples. Common detection methods for HPLC include:

  • Refractive Index (RI) Detection

  • Evaporative Light Scattering Detection (ELSD)

  • Mass Spectrometry (MS) for higher sensitivity and specificity

Gas Chromatography (GC) coupled with Mass Spectrometry (GC-MS) can also be used, often requiring derivatization of the sugar alcohols.

Q2: How can I minimize the risk of Mannitol or Maltitol contamination in my experiments?

A2: A proactive contamination control strategy is crucial.

  • Dedicated Equipment: Whenever possible, use dedicated laboratory equipment and glassware for handling samples known to contain high concentrations of these excipients.

  • Thorough Cleaning Procedures: Implement and validate rigorous cleaning protocols for all shared equipment.

  • High-Purity Solvents and Reagents: Use HPLC-grade or MS-grade solvents and high-purity reagents to avoid introducing contaminants.

  • Proper Laboratory Practices: Adhere to good laboratory practices, including wearing appropriate personal protective equipment and maintaining a clean work environment to prevent airborne or contact-based contamination.

  • Single-Use Systems: For critical applications in bioprocessing, consider using single-use systems to eliminate the risk of cross-contamination from reusable equipment.

Q3: Are there regulatory guidelines regarding the presence of excipients like Mannitol and Maltitol?

A3: Yes, pharmaceutical excipients are subject to regulatory oversight to ensure they are safe for human use. Regulatory bodies like the FDA and EMA have established guidelines for the use of excipients in drug products. Manufacturers must perform risk assessments to identify and mitigate any potential harm associated with these substances.

Quantitative Data Summary

Table 1: Common Analytical Techniques for Mannitol/Maltitol Detection

Analytical TechniqueDetectorTypical Sample PreparationKey Advantages
HPLCRI, ELSDDilution, FiltrationRobust, widely available
LC-MS/MSMass SpectrometerDilution, Protein PrecipitationHigh sensitivity and specificity
GC-MSMass SpectrometerDerivatizationGood for complex matrices
Ion ChromatographyPulsed Amperometric DetectionDilution, FiltrationGood for separating various sugars

Experimental Protocols

Protocol 1: HPLC-RI Method for Quantification of Mannitol

  • Objective: To quantify the concentration of Mannitol in a liquid sample.

  • Materials:

    • High-Performance Liquid Chromatography (HPLC) system with a Refractive Index (RI) detector.

    • Aminex HPX-87H column (or equivalent).

    • Mobile Phase: 0.005 M Sulfuric Acid in HPLC-grade water.

    • Mannitol analytical standard.

    • 0.45 µm syringe filters.

  • Procedure:

    • Standard Preparation: Prepare a stock solution of Mannitol (e.g., 10 mg/mL) in the mobile phase. Create a series of calibration standards by serial dilution (e.g., 0.1 to 5 mg/mL).

    • Sample Preparation: Dilute the sample to an expected Mannitol concentration within the calibration range. Filter the diluted sample through a 0.45 µm syringe filter.

    • Chromatographic Conditions:

      • Flow Rate: 0.6 mL/min

      • Column Temperature: 65°C

      • Injection Volume: 20 µL

    • Analysis: Inject the prepared standards and samples onto the HPLC system.

    • Quantification: Generate a calibration curve by plotting the peak area of the Mannitol standards against their known concentrations. Determine the concentration of Mannitol in the samples by interpolating their peak areas from the calibration curve.

Visualizations

Contamination_Troubleshooting_Workflow cluster_0 Problem Identification cluster_1 Investigation cluster_2 Potential Sources cluster_3 Mitigation & Resolution start Unexpected Peak or Assay Interference confirm_presence Confirm Presence (Retention Time, MS, Spiking) start->confirm_presence check_sources Investigate Potential Sources confirm_presence->check_sources excipient Formulation Excipient check_sources->excipient leachable Labware Leachable check_sources->leachable cross_contamination Cross-Contamination check_sources->cross_contamination raw_material Raw Material Impurity check_sources->raw_material mitigate Implement Mitigation Strategy excipient->mitigate leachable->mitigate cross_contamination->mitigate raw_material->mitigate resolution Problem Resolved mitigate->resolution

Caption: Troubleshooting workflow for identifying and resolving potential contamination.

Contamination_Control_Strategy cluster_0 Proactive Measures cluster_1 Procedural Controls cluster_2 Outcome dedicated_equipment Use Dedicated Equipment cleaning Validated Cleaning Procedures minimized_risk Minimized Contamination Risk dedicated_equipment->minimized_risk single_use Employ Single-Use Systems single_use->minimized_risk glp Good Laboratory Practices cleaning->minimized_risk high_purity Use High-Purity Materials glp->minimized_risk high_purity->minimized_risk

References

Technical Support Center: Cell Viability Assay Optimization with Sugar Alcohol Controls

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting strategies and frequently asked questions (FAQs) for researchers using sugar alcohols (e.g., mannitol, sorbitol) as vehicle controls in cell viability assays.

Frequently Asked Questions (FAQs)

Q1: Why is my negative control (cells + sugar alcohol vehicle) showing decreased viability?

High concentrations of sugar alcohols can induce hyperosmotic stress on cells, leading to cell shrinkage, reduced metabolic activity, and ultimately, cell death.[1] This is a true biological effect and not necessarily an artifact of the assay. It is crucial to determine the non-toxic concentration range of your sugar alcohol vehicle for your specific cell type and experiment duration.

Q2: My blank wells (media + sugar alcohol + assay reagent, no cells) have high background absorbance. What's causing this?

This indicates a direct interaction between the sugar alcohol and the assay reagent. Some sugar alcohols may have reducing properties that can chemically reduce tetrazolium salts (like MTT, WST-1) to formazan, leading to a color change independent of cellular activity.[2] This interference can result in falsely elevated viability readings.

Q3: Can hyperosmotic stress from my sugar alcohol control affect the assay chemistry itself?

Yes. Hyperosmotic stress can alter cellular metabolism, including mitochondrial reductase activity, which is the basis for many tetrazolium-based assays.[3][4] This can lead to an underestimation or overestimation of cell viability depending on the specific cellular response. For instance, some studies have shown that hyperosmolarity can initially increase aldose reductase activity.[3]

Q4: Is there a preferred cell viability assay to use with sugar alcohol controls?

There is no single "best" assay, as the choice depends on the specific sugar alcohol, its concentration, and the cell type. However, assays less dependent on mitochondrial reductase activity, such as ATP-based luminescence assays (e.g., CellTiter-Glo®), may be less prone to interference from altered metabolic states induced by hyperosmotic stress. It is always recommended to validate your chosen assay by running appropriate controls.

Troubleshooting Guides

Issue 1: High Background Signal in No-Cell Control Wells
Possible Cause Recommended Solution
Direct reduction of assay reagent by sugar alcohol 1. Run a "reagent-only" control: wells with media, your highest concentration of sugar alcohol, and the assay reagent (no cells). If you see a color/signal change, this confirms direct interaction. 2. Switch to a different assay principle. For example, if using a tetrazolium-based assay (MTT, WST-1), consider an ATP-based luminescence assay. 3. If switching assays is not possible, subtract the absorbance of the "reagent-only" control from all experimental wells.
Contaminated Reagents 1. Use fresh, sterile reagents. 2. Ensure proper aseptic technique during assay setup to prevent microbial contamination, which can contribute to background signal.
Incorrect Plate Reader Settings 1. Ensure the correct wavelength is used for your specific assay. 2. Optimize the gain setting on the plate reader to avoid saturation from high background. 3. If available, use a plate reader with bottom-reading capabilities for fluorescent assays to reduce interference from media components.
Issue 2: Inconsistent or Unexpected Results in Experimental Wells
Possible Cause Recommended Solution
Hyperosmotic stress affecting cell health 1. Perform a dose-response curve for the sugar alcohol alone to determine the highest concentration that does not significantly impact cell viability for your experimental duration. 2. Reduce the incubation time of the cells with the sugar alcohol control if possible.
Alteration of cellular metabolism by hyperosmolarity 1. Be aware that hyperosmotic conditions can change mitochondrial activity. 2. Consider using an alternative assay that measures a different viability parameter, such as membrane integrity (e.g., LDH assay) or ATP levels.
Compound precipitation 1. Visually inspect the wells under a microscope for any precipitate, as this can interfere with optical readings. 2. If precipitation is observed, try reducing the concentration of the sugar alcohol or the test compound.

Experimental Protocols

Protocol: Determining Non-Toxic Concentration of a Sugar Alcohol Vehicle
  • Cell Seeding: Seed your cells in a 96-well plate at the desired density and allow them to adhere overnight.

  • Prepare Sugar Alcohol Dilutions: Prepare a serial dilution of the sugar alcohol (e.g., mannitol) in your cell culture medium. A typical starting range might be from 10 mM to 200 mM.

  • Treatment: Remove the old media from the cells and add 100 µL of the various concentrations of the sugar alcohol solution to the wells. Include a "media-only" control.

  • Incubation: Incubate the plate for the intended duration of your experiment (e.g., 24, 48, or 72 hours).

  • Viability Assay: Perform your chosen cell viability assay according to the manufacturer's protocol.

  • Data Analysis: Calculate the percentage of viable cells for each concentration relative to the "media-only" control. The highest concentration that shows no significant decrease in viability is your maximum working concentration for that vehicle.

Protocol: Cell Viability Assay with a Sugar Alcohol Control
  • Plate Setup:

    • Row A (Blanks): Media + Sugar Alcohol Vehicle + Assay Reagent (no cells).

    • Row B (Vehicle Control): Cells + Media + Sugar Alcohol Vehicle.

    • Row C (Untreated Control): Cells + Media.

    • Rows D-H (Experimental): Cells + Media + Test Compound (dissolved in the sugar alcohol vehicle).

  • Cell Seeding: Seed cells in wells of rows B through H and incubate overnight.

  • Treatment: Add the appropriate solutions to each well as outlined in the plate setup.

  • Incubation: Incubate for the desired experimental period.

  • Assay: Add the cell viability reagent to all wells (including Row A) and incubate as per the manufacturer's instructions.

  • Measurement: Read the plate at the appropriate wavelength.

  • Data Normalization:

    • Subtract the average absorbance of Row A from all other wells.

    • Normalize the data to the Untreated Control (Row C), which represents 100% viability.

Visualizations

Experimental_Workflow Experimental Workflow for Viability Assay with Sugar Alcohol Control cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate prep_compounds Prepare Test Compounds & Sugar Alcohol Controls add_treatments Add Compounds and Controls to Cells prep_compounds->add_treatments incubate_cells Incubate for a Defined Period (e.g., 24-72h) add_treatments->incubate_cells add_reagent Add Viability Assay Reagent incubate_cells->add_reagent incubate_reagent Incubate per Protocol add_reagent->incubate_reagent read_plate Read Absorbance/Fluorescence/Luminescence incubate_reagent->read_plate normalize_data Normalize to Controls read_plate->normalize_data plot_results Plot Dose-Response Curves normalize_data->plot_results

Caption: Workflow for conducting a cell viability assay with sugar alcohol controls.

Troubleshooting_Logic Troubleshooting Logic for High Background in No-Cell Controls start High Background in No-Cell Control? cause1 Direct Reagent Reduction by Sugar Alcohol start->cause1 cause2 Contaminated Reagents start->cause2 cause3 Incorrect Plate Reader Settings start->cause3 solution1a Run 'Reagent-Only' Control to Confirm cause1->solution1a solution2a Use Fresh, Sterile Reagents cause2->solution2a solution3a Verify Wavelength Settings cause3->solution3a solution3b Optimize Gain Setting cause3->solution3b solution1b Switch to a Different Assay Type (e.g., ATP-based) solution1a->solution1b solution1c Subtract Background from All Wells solution1a->solution1c

Caption: Decision tree for troubleshooting high background signals.

References

Technical Support Center: Accurate Quantification of Maltotetraitol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the quantification of Maltotetraitol.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its quantification important?

This compound is a sugar alcohol derived from maltotetraose. In pharmaceutical development, it can be used as an excipient in drug formulations. Its accurate quantification is crucial for formulation standardization, quality control, and in metabolic studies to understand its fate.

Q2: Which analytical techniques are most suitable for this compound quantification?

The most common and effective techniques for quantifying this compound and similar sugar alcohols are:

  • High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID): A robust and widely used method for non-chromophoric compounds like sugar alcohols.

  • High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD): Offers high sensitivity and selectivity for carbohydrates without the need for derivatization.[1][2][3][4][5]

  • Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive and specific method that requires derivatization to make the analyte volatile.

Q3: What are the critical first steps before starting instrument calibration?

Before calibration, ensure that your analytical system is clean and equilibrated. This includes flushing the HPLC system with the mobile phase until a stable baseline is achieved or checking for leaks and contaminants in your GC-MS system. A stable system is fundamental to an accurate calibration.

Q4: How do I prepare calibration standards for this compound?

Prepare a stock solution of high-purity this compound in the mobile phase or a compatible solvent. From this stock, perform serial dilutions to create a series of at least five to seven calibration standards that bracket the expected concentration range of your samples.

Q5: What is the difference between Limit of Detection (LOD) and Limit of Quantification (LOQ)?

The Limit of Detection (LOD) is the lowest concentration of an analyte that the analytical instrument can reliably distinguish from the background noise. The Limit of Quantification (LOQ) is the lowest concentration at which the analyte can be accurately and precisely quantified within defined tolerances.

Experimental Protocols and Methodologies

Method 1: HPLC-RID for this compound Quantification

This method is adapted from established protocols for oligosaccharide and sugar alcohol analysis.

Instrumentation:

  • HPLC system with a refractive index detector.

  • Column: Amino-based column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Acetonitrile and ultrapure water (e.g., 75:25 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30-40 °C.

  • Detector Temperature: 35 °C.

Calibration Curve Preparation:

  • Prepare a stock solution of 10 mg/mL this compound in the mobile phase.

  • Perform serial dilutions to obtain standards with concentrations such as 5.0, 2.5, 1.0, 0.5, 0.25, and 0.1 mg/mL.

  • Inject each standard in triplicate and record the peak area.

  • Plot the average peak area against the concentration and perform a linear regression to obtain the calibration curve.

Sample Preparation (from plasma):

  • To 100 µL of plasma, add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Filter through a 0.22 µm syringe filter before injection.

Method 2: GC-MS for this compound Quantification (as Alditol Acetates)

This method requires derivatization to increase the volatility of this compound.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer.

  • Column: A mid-polarity column suitable for sugar derivative analysis (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Initial temperature of 150 °C, hold for 2 minutes, ramp to 280 °C at 5 °C/min, and hold for 5 minutes.

  • MS Ion Source Temperature: 230 °C.

  • MS Quadrupole Temperature: 150 °C.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for target ions of the this compound derivative.

Derivatization to Alditol Acetates:

  • Reduction: To a dried sample containing this compound, add 200 µL of a freshly prepared solution of 10 mg/mL sodium borohydride in 1 M ammonium hydroxide. Incubate at 60 °C for 1 hour.

  • Neutralization: Cool the sample and add 50 µL of glacial acetic acid to neutralize the excess sodium borohydride.

  • Acetylation: Add 500 µL of acetic anhydride and 50 µL of 1-methylimidazole. Vortex and incubate at 60 °C for 15 minutes.

  • Extraction: Add 1 mL of deionized water and 500 µL of dichloromethane. Vortex and centrifuge. Collect the lower organic layer containing the derivatized this compound.

  • Wash the organic layer with deionized water and then dry it over anhydrous sodium sulfate before injection into the GC-MS.

Troubleshooting Guides

HPLC-RID Troubleshooting
Issue Potential Cause Recommended Solution
No or Low Peak Response Incorrect injection volume.Verify autosampler/syringe functionality and injection volume.
Detector lamp issue.Check detector lamp status and replace if necessary.
Sample degradation.Ensure sample stability; use fresh standards and samples.
Peak Tailing Column contamination or aging.Flush the column with a stronger solvent; if the problem persists, replace the column.
Mismatch between sample solvent and mobile phase.Dissolve samples in the mobile phase whenever possible.
Peak Fronting Sample overload.Dilute the sample and reinject.
Baseline Drift Column not equilibrated.Allow sufficient time for the column to equilibrate with the mobile phase.
Mobile phase composition change.Prepare fresh mobile phase and ensure proper mixing.
Detector temperature fluctuation.Ensure the detector temperature is stable.
Ghost Peaks Contamination in the injector or column.Clean the injector and flush the column.
Carryover from a previous injection.Run a blank injection to confirm carryover and clean the system.
GC-MS Troubleshooting
Issue Potential Cause Recommended Solution
No or Low Peak Response Incomplete derivatization.Optimize derivatization reaction time, temperature, and reagent concentrations. Ensure anhydrous conditions.
Injector or column activity.Use a deactivated inlet liner and column. Trim the front end of the column if it has become active.
MS source needs cleaning.Perform routine MS source cleaning according to the manufacturer's instructions.
Multiple Peaks for a Single Analyte Incomplete derivatization or side reactions.Review and optimize the derivatization protocol. Ensure all reagents are fresh.
Poor Peak Shape (Tailing) Active sites in the GC pathway (liner, column).Replace the inlet liner and trim the column.
Non-volatile residues in the injector.Clean the injector port.
Shifting Retention Times Leak in the carrier gas line.Perform a leak check on the GC system.
Inconsistent oven temperature.Verify the oven temperature program and ensure it is functioning correctly.
High Background Noise Contaminated carrier gas or solvent.Use high-purity gas and solvents. Install or replace gas purifiers.
Column bleed.Condition the column according to the manufacturer's instructions. Do not exceed the column's maximum temperature limit.

Quantitative Data Summary

The following tables provide representative data for the quantification of oligosaccharides and sugar alcohols, which can be used as a reference for method validation for this compound.

Table 1: Representative Calibration Data for HPLC-RID Analysis of a Related Oligosaccharide (Maltotriose)

Concentration (mg/mL)Peak Area (Arbitrary Units)
0.150,000
0.25125,000
0.5250,000
1.0500,000
2.51,250,000
5.02,500,000
Linearity (R²) > 0.999

Table 2: Typical Limits of Detection (LOD) and Quantification (LOQ) for Sugar Alcohols by Different Methods

Method Analyte Type Typical LOD (mg/mL) Typical LOQ (mg/mL)
HPLC-RIDOligosaccharides/Sugar Alcohols0.04 - 0.150.11 - 0.45
HPAEC-PADOligosaccharides0.01 - 0.10 mg/L-
GC-MS (derivatized)AlditolsLower than HPLC-RID (ng/mL range)Lower than HPLC-RID (ng/mL range)

Diagrams and Workflows

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing sample Biological Sample (e.g., Plasma) extraction Protein Precipitation & Extraction sample->extraction instrument HPLC-RID or GC-MS extraction->instrument derivatization Derivatization (for GC-MS) extraction->derivatization standards This compound Standard Stock dilution Serial Dilution standards->dilution cal_standards Calibration Standards dilution->cal_standards cal_standards->instrument calibration_curve Generate Calibration Curve instrument->calibration_curve Standard Data quantification Quantify this compound in Sample instrument->quantification Sample Data derivatization->instrument calibration_curve->quantification

Caption: General workflow for this compound quantification.

troubleshooting_logic start Problem with Chromatogram check_system Check System Parameters (Pressure, Temp, Flow Rate) start->check_system check_mobile_phase Check Mobile Phase / Carrier Gas (Fresh, Degassed, Pure) check_system->check_mobile_phase Parameters OK solution Problem Resolved check_system->solution Parameter Adjusted check_sample Check Sample & Standards (Concentration, Degradation) check_mobile_phase->check_sample Mobile Phase OK check_mobile_phase->solution Replaced check_column Inspect Column / Liner (Contamination, Age) check_sample->check_column Sample OK check_sample->solution Remade check_column->solution Column OK / Replaced

Caption: A logical approach to troubleshooting chromatographic issues.

References

Technical Support Center: Addressing Unexpected Enzymatic Activity with Maltotetraitol

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address unexpected enzymatic activity when using Maltotetraitol in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in enzymatic assays?

A1: this compound is a sugar alcohol derived from maltotetraose. In enzymatic assays, it is often used as a non-metabolizable analog of maltotetraose. Its resistance to hydrolysis by certain enzymes makes it a useful tool for studying carbohydrate-binding proteins, transporters, and as a potential inhibitor to probe enzyme active sites.

Q2: I'm observing lower than expected enzyme activity in the presence of this compound. What could be the cause?

A2: Lower than expected enzyme activity in the presence of this compound is often due to its role as a competitive inhibitor for certain enzymes, particularly glycosidases like α-amylase. It can bind to the active site of the enzyme, preventing the natural substrate from binding and thus reducing the overall reaction rate. Weak inhibitory effects have also been observed for α-glucosidases.

Q3: Could this compound be acting as a non-competitive or allosteric modulator?

A3: While competitive inhibition is the most documented mode of action for this compound with glycosidases, the possibility of other inhibition types or off-target effects on different enzymes cannot be entirely ruled out without experimental verification. If the observed inhibition pattern does not fit a competitive model, further kinetic studies are recommended to investigate non-competitive or allosteric mechanisms.

Q4: Are there any known off-target effects of this compound on other enzyme classes?

A4: There is limited specific data on the off-target effects of this compound on enzyme classes other than glycosidases, such as kinases or proteases. However, it is a good practice to consider the possibility of unexpected interactions, especially at high concentrations. Control experiments are crucial to rule out such off-target effects.

Q5: My results are not reproducible when using this compound. What are the common sources of variability?

A5: Irreproducibility can stem from several factors, including inconsistencies in reagent preparation, temperature fluctuations, or improper instrument calibration. When working with a potential inhibitor like this compound, ensure accurate and consistent concentrations are used across experiments. Refer to the general troubleshooting guide below for more detailed points on improving reproducibility.

Troubleshooting Guides

Issue 1: Unexpected Inhibition of Enzyme Activity

If you observe a decrease in enzyme activity in the presence of this compound, follow these steps to diagnose the issue:

Troubleshooting Workflow

G cluster_0 Initial Observation cluster_1 Investigation cluster_2 Resolution start Decreased Enzyme Activity with this compound confirm_inhibition Confirm True Inhibition start->confirm_inhibition determine_type Determine Inhibition Type confirm_inhibition->determine_type Inhibition Confirmed check_off_target Check for Off-Target Effects confirm_inhibition->check_off_target Artifact Suspected characterize_inhibitor Characterize this compound as an Inhibitor determine_type->characterize_inhibitor adjust_assay Adjust Assay Conditions check_off_target->adjust_assay

Caption: Troubleshooting workflow for unexpected enzyme inhibition.

Detailed Steps:

  • Confirm True Inhibition:

    • Control Experiments: Run parallel assays with and without this compound. Include a "no enzyme" control to check for background signal.

    • Substrate Saturation: Perform the assay at various substrate concentrations. If the inhibition can be overcome by increasing the substrate concentration, it is likely competitive.

  • Determine Inhibition Type:

    • Conduct a full kinetic analysis by measuring initial reaction velocities at multiple substrate and this compound concentrations.

    • Plot the data using Lineweaver-Burk or Michaelis-Menten plots to visually determine the inhibition type (see Experimental Protocols section).

  • Check for Off-Target Effects:

    • If the enzyme is not a glycosidase, the observed inhibition may be an off-target effect.

    • Test this compound against other, unrelated enzymes in your experimental system to assess its specificity.

Issue 2: General Assay Variability and Poor Reproducibility

For inconsistent results in your enzymatic assays, consider the following common sources of error:

Potential Cause Recommended Solution
Inaccurate Reagent Concentration Calibrate pipettes regularly. Prepare fresh stock solutions of this compound and other reagents for each experiment.
Temperature Fluctuations Ensure all reagents are equilibrated to the assay temperature before starting the reaction. Use a temperature-controlled plate reader or water bath.
Incorrect Buffer Conditions Verify the pH of your buffer. Ensure the buffer composition is optimal for your enzyme and does not interfere with the assay.
Improper Mixing Gently vortex or pipette mix all solutions thoroughly before and after adding them to the assay plate.
Instrument Settings Double-check the wavelength, filter settings, and read times on your spectrophotometer or plate reader.

Experimental Protocols

Protocol 1: Determining the Type of Enzyme Inhibition

This protocol outlines the steps to determine whether this compound is acting as a competitive, non-competitive, or other type of inhibitor for your enzyme of interest.

Methodology:

  • Prepare Reagents:

    • Enzyme stock solution at a concentration that gives a linear reaction rate over the desired time course.

    • Substrate stock solution.

    • This compound stock solution.

    • Assay buffer at the optimal pH and temperature for the enzyme.

  • Set up the Assay:

    • Design a matrix of experiments with varying concentrations of both the substrate and this compound. A typical design would include at least five substrate concentrations and three this compound concentrations (including a zero-inhibitor control).

    • For each reaction, combine the buffer, enzyme, and this compound and pre-incubate for 5-10 minutes at the assay temperature.

    • Initiate the reaction by adding the substrate.

  • Measure Enzyme Activity:

    • Measure the initial reaction velocity (V₀) by monitoring product formation or substrate depletion over time using a suitable detection method (e.g., spectrophotometry, fluorometry).

  • Data Analysis:

    • Plot the initial velocities against substrate concentrations for each this compound concentration (Michaelis-Menten plot).

    • For a more precise determination of kinetic parameters, create a Lineweaver-Burk plot (1/V₀ vs. 1/[S]).

Interpreting the Results:

  • Competitive Inhibition: Lineweaver-Burk plots will show lines with different x-intercepts that intersect on the y-axis. Vmax remains unchanged, while Km increases with inhibitor concentration.

  • Non-competitive Inhibition: Lineweaver-Burk plots will show lines with the same x-intercept but different slopes and y-intercepts. Km remains unchanged, while Vmax decreases with inhibitor concentration.

  • Mixed Inhibition: Lineweaver-Burk plots will show lines that intersect to the left of the y-axis. Both Km and Vmax are affected.

Signaling Pathways and Logical Relationships

Competitive Inhibition by this compound

G cluster_0 Enzyme Active Site cluster_1 Binding Events cluster_2 Outcome E Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES + S EI Enzyme-Inhibitor Complex (EI) E->EI + I S Substrate (S) I This compound (I) P Product (P) ES->P Catalysis NoP No Product EI->NoP

Caption: Competitive inhibition of an enzyme by this compound.

General Enzymatic Assay Workflow

G prep Prepare Reagents (Buffer, Enzyme, Substrate, this compound) pre_incubate Pre-incubate Enzyme +/- this compound prep->pre_incubate initiate Initiate Reaction (Add Substrate) pre_incubate->initiate measure Measure Activity (e.g., Absorbance) initiate->measure analyze Analyze Data (V₀, Km, Vmax) measure->analyze

Caption: A general workflow for conducting an enzymatic assay.

This technical support center provides a starting point for addressing unexpected results when using this compound. Remember that careful experimental design and execution are key to obtaining reliable and reproducible data.

Validation & Comparative

A Comparative Analysis of Maltotetraitol and Sorbitol in Metabolic Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the metabolic pathways of two sugar alcohols, Maltotetraitol and Sorbitol. While Sorbitol's metabolic fate is well-characterized through the polyol pathway, direct experimental data on this compound is limited. This comparison synthesizes available information on Sorbitol and related compounds to infer the likely metabolic pathway of this compound, highlighting key differences in their absorption, metabolism, and potential physiological effects.

Executive Summary

Sorbitol, a monosaccharide-derived sugar alcohol, is readily metabolized in the human body via the well-established polyol pathway, being converted to fructose. Its absorption is partial, and it has a low caloric value and a minimal impact on blood glucose levels.

This compound, a larger, more complex oligosaccharide-derived sugar alcohol, is structurally similar to maltotriose and maltitol[1]. Unlike smaller sugar alcohols, evidence suggests that this compound is not significantly hydrolyzed by human digestive enzymes in the small intestine. This fundamental difference indicates that its primary metabolic route is likely fermentation by the gut microbiota. Consequently, its systemic availability and direct impact on cellular metabolic pathways are expected to be significantly lower than that of Sorbitol. While it is suggested to have a lower caloric content and a reduced glycemic index, specific quantitative data remains scarce[1].

Comparative Data of this compound and Sorbitol

ParameterSorbitolThis compound
Chemical Structure C6H14O6 (Monosaccharide-derived)C24H44O21 (Oligosaccharide-derived)[2]
Primary Metabolic Pathway Polyol Pathway (Conversion to Fructose)Fermentation by Gut Microbiota (inferred)
Site of Metabolism Liver and other tissues with sorbitol dehydrogenasePrimarily Large Intestine
Key Enzymes in Metabolism Aldose Reductase, Sorbitol DehydrogenaseGut Microbial Enzymes
Primary Metabolic Products Fructose, GlucoseShort-Chain Fatty Acids (SCFAs), Gases (inferred)
Caloric Value (kcal/g) ~2.6Lower than sucrose (specific value not established)[1]
Glycemic Index Low (relative to glucose)Expected to be very low (specific value not established)[1]
Systemic Absorption Partially absorbedVery low to negligible

Metabolic Pathways

Sorbitol Metabolism: The Polyol Pathway

Sorbitol is metabolized through a two-step enzymatic process known as the polyol pathway. This pathway is particularly active in tissues such as the liver, ovaries, and seminal vesicles.

  • Conversion to Fructose: Sorbitol is oxidized to fructose by the enzyme sorbitol dehydrogenase, a reaction that requires NAD+ as a cofactor.

  • Entry into Glycolysis: The resulting fructose can then be phosphorylated to fructose-6-phosphate and enter the glycolytic pathway to be used for energy.

Sorbitol_Metabolism Sorbitol Sorbitol Fructose Fructose Sorbitol->Fructose Sorbitol Dehydrogenase (NAD+ -> NADH) Glycolysis Glycolysis/ Fructolysis Fructose->Glycolysis

Caption: Metabolic pathway of Sorbitol via the Polyol Pathway.

Inferred Metabolism of this compound

Direct experimental evidence on the metabolic pathway of this compound is scarce. However, studies on its structure and related malto-oligosaccharides suggest that it is resistant to hydrolysis by human digestive enzymes. Therefore, the majority of ingested this compound is expected to transit to the large intestine, where it becomes a substrate for fermentation by the gut microbiota.

Maltotetraitol_Metabolism cluster_large_intestine Microbial Fermentation This compound This compound (Oral Ingestion) Small_Intestine Small Intestine (Minimal Hydrolysis) This compound->Small_Intestine Transit Large_Intestine Large Intestine Small_Intestine->Large_Intestine Transit Gut_Microbiota Gut Microbiota SCFAs Short-Chain Fatty Acids (e.g., Butyrate, Propionate, Acetate) Gut_Microbiota->SCFAs Fermentation Gases Gases (H2, CO2, CH4) Gut_Microbiota->Gases Fermentation Sorbitol_Signaling_Impact cluster_polyol Polyol Pathway cluster_signaling Impact on Cellular Signaling Glucose Glucose Sorbitol Sorbitol Glucose->Sorbitol Aldose Reductase (NADPH -> NADP+) Fructose Fructose Sorbitol->Fructose Sorbitol Dehydrogenase (NAD+ -> NADH) NADPH_depletion Decreased NADPH Sorbitol->NADPH_depletion Increased_NADH Increased NADH/NAD+ ratio Fructose->Increased_NADH Oxidative_Stress Increased Oxidative Stress NADPH_depletion->Oxidative_Stress Sirtuin_Activity Altered Sirtuin Activity Increased_NADH->Sirtuin_Activity Maltotetraitol_Signaling_Impact cluster_gut Gut Microbiota Fermentation cluster_signaling Indirect Impact on Host Signaling This compound This compound SCFAs Short-Chain Fatty Acids (SCFAs) This compound->SCFAs Microbial Fermentation GPCR_Activation Activation of GPCRs (GPR41, GPR43) SCFAs->GPCR_Activation HDAC_Inhibition HDAC Inhibition (by Butyrate) SCFAs->HDAC_Inhibition Gut_Hormone_Release Release of Gut Hormones (GLP-1, PYY) GPCR_Activation->Gut_Hormone_Release Systemic_Effects Systemic Metabolic Regulation (Glucose Homeostasis, Appetite Control) Gut_Hormone_Release->Systemic_Effects HDAC_Inhibition->Systemic_Effects

References

Validating Maltotetraitol as a Specific Inhibitor for Target Enzymes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Maltotetraitol's performance as a specific enzyme inhibitor against other alternatives, supported by experimental data and detailed protocols.

This compound, a reduced maltooligosaccharide, has demonstrated potential as a specific inhibitor of certain carbohydrate-metabolizing enzymes. This guide delves into its inhibitory effects, offering a comparative analysis with established inhibitors and providing the necessary experimental frameworks for its validation.

Target Enzyme: α-Amylase

This compound has been identified as a competitive inhibitor of α-amylase, an enzyme crucial for the breakdown of starch and other complex carbohydrates.[1][2] Its inhibitory action stems from its structural similarity to the natural substrate of α-amylase, maltotetraose, allowing it to bind to the enzyme's active site without being hydrolyzed.[2]

Comparative Inhibitory Activity
InhibitorTarget EnzymeInhibition TypeKi ValueIC50 Value
This compound α-AmylaseCompetitiveNot ReportedNot Reported
Acarbose α-AmylaseMixed Noncompetitive0.80 µM (porcine pancreatic)[3]4.81 ± 0.34 µg/mL [No valid citation found]
Miglitol α-AmylaseNot specifiedNot ReportedNot Reported
Voglibose α-AmylaseWeaker than AcarboseNot ReportedNot Reported

Note: The inhibitory effects of these compounds can vary depending on the source of the α-amylase (e.g., human salivary, porcine pancreatic) and the experimental conditions.

Specificity of this compound

To be a valuable research tool or therapeutic agent, an inhibitor must exhibit high specificity for its target enzyme. While this compound is a known competitive inhibitor of α-amylase, its effects on other related enzymes, such as α-glucosidase, are not extensively documented. One study indicated that the reduced forms of malto-oligosaccharides, including this compound, retain their inhibitory effect on α-amylase while their capacity for hydrolysis is diminished or absent.[2] Further research is required to fully elucidate the specificity profile of this compound.

Experimental Protocols

To validate the inhibitory potential of this compound, standardized experimental protocols are crucial. Below are detailed methodologies for key experiments.

α-Amylase Inhibition Assay

This assay determines the inhibitory effect of a compound on α-amylase activity.

Principle: The activity of α-amylase is measured by its ability to hydrolyze a starch substrate, producing reducing sugars. The inhibitor's potency is determined by the reduction in the rate of this reaction.

Materials:

  • Porcine pancreatic α-amylase solution

  • Starch solution (1% w/v)

  • This compound (or other inhibitor) solutions of varying concentrations

  • 3,5-Dinitrosalicylic acid (DNS) reagent

  • Sodium potassium tartrate solution

  • Phosphate buffer (pH 6.9)

  • Spectrophotometer

Procedure:

  • Pre-incubate a mixture of the α-amylase solution and the inhibitor solution at a specific temperature (e.g., 37°C) for a set time (e.g., 10 minutes).

  • Initiate the enzymatic reaction by adding the starch solution to the pre-incubated mixture.

  • Allow the reaction to proceed for a defined period (e.g., 15 minutes).

  • Stop the reaction by adding the DNS reagent.

  • Boil the mixture to allow for color development.

  • After cooling, add sodium potassium tartrate to stabilize the color.

  • Measure the absorbance of the solution at a specific wavelength (e.g., 540 nm) using a spectrophotometer.

  • A control reaction without the inhibitor should be run in parallel.

  • Calculate the percentage of inhibition using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Visualizing the Mechanism

To better understand the competitive inhibition of α-amylase by this compound, a signaling pathway diagram is provided below.

G E α-Amylase (E) ES Enzyme-Substrate Complex (ES) EI Enzyme-Inhibitor Complex (EI) (Inactive) S Starch (S) (Substrate) S->E Binds to active site I This compound (I) (Inhibitor) I->E Competes for active site ES->E Releases P Products (Maltose, etc.) ES->P Hydrolysis

Caption: Competitive inhibition of α-amylase by this compound.

This guide provides a foundational understanding of this compound as a specific inhibitor of α-amylase. Further quantitative studies are necessary to fully characterize its inhibitory potency and specificity, which will be critical for its potential applications in research and drug development.

References

Comparative Analysis of Maltotetraitol Cross-reactivity in Enzymatic Assays

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of Maltotetraitol's performance and cross-reactivity in several common enzymatic assays. For researchers, scientists, and drug development professionals, understanding the specificity of substrates and inhibitors is critical for accurate assay development and data interpretation. This document outlines the behavior of this compound in comparison to its non-reduced counterpart, Maltotetraose, and other related malto-oligosaccharides, supported by experimental data and detailed protocols.

Data Summary: Cross-reactivity of this compound and Alternatives

The following table summarizes the activity of this compound and related compounds in key enzymatic assays. The data is compiled from studies on human and fungal enzymes.

Compound / Assayα-Amylase (Human Salivary)α-Glucosidase (Human Small Intestine)Glucoamylase (Fungal)Glucose Oxidase
This compound Competitive Inhibitor; Not Hydrolyzed[1]Likely weak inhibitor or not hydrolyzedLikely a competitive inhibitorNo direct data; potential for low-level interference cannot be excluded
Maltotetraose Substrate & Competitive Inhibitor[1]SubstrateSubstrateNo direct data; unlikely to interfere
Maltotriitol Competitive Inhibitor; Not Hydrolyzed[1]Hydrolyzed at a rate similar to Maltotriose[1]Slight Inhibitor (Small Intestine); Strong Inhibitor (Fungal)[1]No direct data
Maltose SubstratePrimary SubstrateSubstrateCan cause false positives in non-specific glucose assays (e.g., GDH-PQQ)

Key Findings:

  • The reduction of the terminal glucose unit to sorbitol in this compound prevents its hydrolysis by α-amylase but preserves its ability to act as a competitive inhibitor.

  • While not a substrate for α-amylase, its structural similarity to Maltotetraose allows it to bind to the enzyme's active site.

  • In contrast, the shorter reduced sugar, Maltotriitol, is hydrolyzed by small intestine α-glucosidases at a rate comparable to its non-reduced form, Maltotriose.

  • Reduced malto-oligosaccharides, including Maltitol (the reduced form of maltose), are potent competitive inhibitors of fungal glucoamylase.

  • Glucose oxidase-based assays are generally highly specific for β-D-glucose. While direct data on this compound is unavailable, interference from other non-glucose sugars is typically low, though it can occur due to enzyme impurities or non-specific enzyme chemistries like GDH-PQQ, which are known to react with maltose.

Visualization of Assay Workflow and Molecular Interactions

The following diagrams illustrate a typical enzymatic assay workflow and the interaction of this compound with digestive enzymes.

Enzymatic Assay Workflow cluster_primary Primary Enzymatic Reaction cluster_coupled Coupled Detection Reaction Substrate Substrate (e.g., Maltose) Product1 Product 1 (e.g., Glucose) Substrate->Product1 Enzyme 1 Enzyme1 Enzyme 1 (e.g., α-Glucosidase) Product1_c Product 1 (e.g., Glucose) Product1->Product1_c Enters Detection System Hexokinase Hexokinase Product1_c->Hexokinase G6P G-6-P Product1_c->G6P Hexokinase ATP ATP ATP->Hexokinase ATP->G6P Hexokinase Hexokinase->G6P G6PDH G-6-PDH G6P->G6PDH NADPH NADPH (Measurable Signal) G6P->NADPH G-6-PDH NADP NADP+ NADP->G6PDH NADP->NADPH G-6-PDH G6PDH->NADPH Spectrophotometer Spectrophotometer NADPH->Spectrophotometer Measure at 340 nm

Caption: Workflow for a coupled enzymatic assay.

This compound Interaction with Enzymes Maltotetraose Maltotetraose (Substrate) Amylase α-Amylase Maltotetraose->Amylase Binds & is Hydrolyzed Glucosidase α-Glucosidase Maltotetraose->Glucosidase Binds & is Hydrolyzed This compound This compound (Test Compound) This compound->Amylase Binds & Competitively Inhibits This compound->Glucosidase Weak or No Hydrolysis Hydrolysis Hydrolysis Products (Glucose, Maltose, etc.) Amylase->Hydrolysis Inhibition Inhibition (No Reaction) Amylase->Inhibition Glucosidase->Hydrolysis

Caption: Logical relationships of this compound vs. Maltotetraose.

Experimental Protocols

Detailed methodologies for common enzymatic assays are provided below. These protocols are based on established procedures and can be adapted for specific research needs.

α-Amylase Activity Assay (Bernfeld Method)

This assay determines α-amylase activity by measuring the amount of reducing sugars (specifically maltose) liberated from starch.

  • Principle: Starch is hydrolyzed by α-amylase into smaller oligosaccharides, primarily maltose. The reducing ends of these sugars react with 3,5-dinitrosalicylic acid (DNS) under alkaline conditions and heat to produce a colored product, 3-amino-5-nitrosalicylic acid, which is measured spectrophotometrically at 540 nm.

  • Unit Definition: One unit will liberate 1.0 mg of maltose from starch in 3 minutes at pH 6.9 at 20°C.

Reagents:

  • Phosphate Buffer: 20 mM Sodium Phosphate with 6.7 mM Sodium Chloride, pH 6.9 at 20°C.

  • Substrate: 1.0% (w/v) Starch solution in the phosphate buffer.

  • Color Reagent (DNS):

    • Solution A: Dissolve 12.0 g of sodium potassium tartrate tetrahydrate in 8.0 mL of warm 2 M NaOH.

    • Solution B: Dissolve 438 mg of 3,5-dinitrosalicylic acid in 20 mL of purified water, warming to 50-70°C.

    • Working Solution: Slowly add Solution B to Solution A, then add to 12 mL of purified water. Stir until dissolved. Store in an amber bottle.

  • Maltose Standard: 0.2% (w/v) maltose solution.

Procedure:

  • Reaction Incubation:

    • Pipette 1.0 mL of the pre-warmed starch solution into test tubes.

    • Add 1.0 mL of the α-amylase enzyme solution (appropriately diluted in phosphate buffer).

    • Incubate for exactly 3 minutes at 20°C.

  • Stop Reaction & Color Development:

    • Add 2.0 mL of the DNS color reagent to stop the reaction.

    • Add 1.0 mL of a blank enzyme solution (buffer only) to a separate tube containing 1.0 mL of the starch substrate to serve as the blank.

    • Place all tubes in a boiling water bath for 5-15 minutes.

    • Cool the tubes to room temperature and add 20 mL of purified water.

  • Measurement:

    • Read the absorbance of the solutions at 540 nm.

    • Determine the amount of maltose released by comparing the absorbance to a standard curve prepared with the maltose standard solution.

α-Glucosidase Activity Assay (Coupled Method)

This assay determines α-glucosidase activity by quantifying the glucose released from a maltose substrate through a series of coupled enzymatic reactions.

  • Principle: α-Glucosidase hydrolyzes maltose to two molecules of D-glucose. The glucose is then phosphorylated by hexokinase to glucose-6-phosphate (G-6-P). G-6-P is subsequently oxidized by glucose-6-phosphate dehydrogenase (G-6-PDH), which reduces NADP+ to NADPH. The increase in absorbance at 340 nm due to the formation of NADPH is directly proportional to the α-glucosidase activity.

  • Unit Definition: One unit will convert 1.0 micromole of maltose to 2.0 micromoles of D-glucose per minute at pH 6.0 at 25°C.

Reagents:

  • Acetate Buffer: 100 mM Sodium Acetate, pH 6.0 at 25°C.

  • Substrate: 200 mg/mL Maltose solution in purified water.

  • Glucose Assay Reagent: A commercial kit containing Hexokinase, G-6-PDH, ATP, and NADP+.

  • Enzyme Diluent: Cold purified water.

Procedure:

  • Reaction Mixture Preparation:

    • In a cuvette, mix 1.0 mL of acetate buffer and 0.1 mL of the maltose solution.

    • Equilibrate to 25°C in a thermostatted spectrophotometer.

  • Initiate Primary Reaction:

    • Add 0.1 mL of the α-glucosidase enzyme solution (appropriately diluted) to the cuvette.

    • Mix by inversion and incubate in a 25°C water bath for exactly 5 minutes.

  • Stop Reaction:

    • Place the cuvette in a boiling water bath for 5 minutes to inactivate the α-glucosidase.

    • Cool and centrifuge the mixture to pellet any precipitate.

  • Detection Reaction:

    • Transfer 0.1 mL of the supernatant from the previous step to a new cuvette containing 3.0 mL of the Glucose Assay Reagent.

    • Mix by inversion and allow to equilibrate to 25°C.

  • Measurement:

    • Monitor the increase in absorbance at 340 nm until the change is stable for at least 5 minutes.

    • The final change in absorbance is used to calculate the amount of glucose produced, and thus the activity of the α-glucosidase.

References

A Comparative Analysis of Maltotetraitol and Maltitol Binding Affinities to Target Proteins

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of carbohydrate-protein interactions, both Maltotetraitol and Maltitol are significant molecules studied for their binding characteristics to various proteins. This guide provides a comparative overview of their binding affinities, supported by available experimental and computational data. It is tailored for researchers, scientists, and drug development professionals interested in the molecular recognition of these sugar alcohols.

Quantitative Binding Affinity Data

LigandProtein TargetMethodBinding Affinity MetricValue
Maltitol Human Sweet Taste Receptor (TAS1R2 Monomer)Molecular Dynamics & MM/GBSAGibbs Free Energy of Binding (ΔGbind)-17.93 ± 1.49 kcal/mol[1]
This compound Maltose-Binding Protein (MBP) from E. coliX-ray CrystallographyDissociation Constant (Kd)Not directly determined
MaltotrioseMaltose-Binding Protein (MBP) from E. coliFluorescence QuenchingDissociation Constant (Kd)~0.4 µM[1]
MaltoseMaltose-Binding Protein (MBP) from E. coliFluorescence QuenchingDissociation Constant (Kd)~2 µM[1]

Note: The binding affinity of this compound to Maltose-Binding Protein (MBP) has not been quantitatively determined in the reviewed literature. However, given that MBP binds to malto-oligosaccharides, and the dissociation constant (Kd) for the structurally similar maltotriose is approximately 0.4 µM, it is reasonable to infer that this compound would bind with a comparable high affinity, likely in the sub-micromolar to low micromolar range. The binding of Maltitol to the human sweet taste receptor has been characterized computationally, yielding a Gibbs free energy of binding.

Experimental Protocols

The determination of binding affinities for carbohydrate-protein interactions is commonly achieved through biophysical techniques such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR).

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during the binding of a ligand to a protein. This technique allows for the determination of the binding affinity (Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of the interaction in a single experiment.

Protocol for Protein-Oligosaccharide Binding Analysis using ITC:

  • Sample Preparation:

    • The protein (e.g., Maltose-Binding Protein) is extensively dialyzed against the desired buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4) to ensure buffer matching with the ligand solution.

    • The oligosaccharide (e.g., this compound) is dissolved in the final dialysis buffer.

    • The concentrations of both protein and ligand are accurately determined. Typically, the protein concentration in the sample cell is in the range of 10-100 µM, and the ligand concentration in the syringe is 10-20 times higher.

    • Both solutions are degassed to prevent the formation of air bubbles during the experiment.

  • ITC Experiment:

    • The sample cell is filled with the protein solution, and the injection syringe is filled with the ligand solution.

    • The experiment is performed at a constant temperature (e.g., 25 °C).

    • A series of small, precise injections of the ligand into the sample cell are carried out.

    • The heat change associated with each injection is measured by the instrument.

  • Data Analysis:

    • The raw data, a series of heat spikes corresponding to each injection, is integrated to obtain the heat change per mole of injectant.

    • The resulting binding isotherm is fitted to a suitable binding model (e.g., a one-site binding model) to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that measures the change in the refractive index at the surface of a sensor chip as a result of a binding event. It is used to determine the association (kon) and dissociation (koff) rate constants, from which the dissociation constant (Kd) can be calculated (Kd = koff/kon).

Protocol for Protein-Carbohydrate Interaction Analysis using SPR:

  • Sensor Chip Preparation and Ligand Immobilization:

    • A suitable sensor chip (e.g., a CM5 chip) is selected.

    • The protein (the ligand in this case, e.g., Maltose-Binding Protein) is immobilized onto the sensor surface using a standard coupling chemistry, such as amine coupling.

    • The surface is then blocked to prevent non-specific binding.

  • Analyte Binding:

    • The carbohydrate (the analyte, e.g., this compound) is prepared in a series of concentrations in a suitable running buffer.

    • The analyte solutions are injected over the sensor surface at a constant flow rate.

    • The binding of the analyte to the immobilized ligand is monitored in real-time as a change in the SPR signal (measured in Resonance Units, RU).

    • A dissociation phase follows the association phase, where the running buffer is flowed over the chip to monitor the dissociation of the analyte.

  • Data Analysis:

    • The resulting sensorgrams (plots of RU versus time) are corrected for any non-specific binding by subtracting the signal from a reference channel.

    • The association and dissociation curves are fitted to a kinetic binding model (e.g., a 1:1 Langmuir binding model) to determine the kon and koff rate constants.

    • The equilibrium dissociation constant (Kd) is calculated from the ratio of the rate constants.

Signaling Pathways and Experimental Workflows

Human Sweet Taste Receptor Signaling

Maltitol is recognized by the human sweet taste receptor, which is a G-protein coupled receptor (GPCR). The binding of Maltitol to the TAS1R2 subunit initiates a signaling cascade that results in the perception of sweetness.

GPCR_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Maltitol Maltitol GPCR Sweet Taste Receptor (TAS1R2/TAS1R3) Maltitol->GPCR Binds G_protein G-protein (Gustducin) GPCR->G_protein Activates PLCb2 Phospholipase C β2 G_protein->PLCb2 Activates PIP2 PIP2 IP3 IP3 PIP2->IP3 Cleavage DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on TRPM5 TRPM5 Channel Activation DAG->TRPM5 Ca_release Ca²⁺ Release ER->Ca_release Ca_release->TRPM5 Depolarization Cell Depolarization TRPM5->Depolarization Neurotransmitter Neurotransmitter Release Depolarization->Neurotransmitter Sweet_Sensation Sweet Sensation Neurotransmitter->Sweet_Sensation

Caption: GPCR signaling pathway for sweet taste perception.

Maltose-Binding Protein and the Bacterial ABC Transport System

This compound is recognized by the Maltose-Binding Protein (MBP), which is a key component of the bacterial ATP-binding cassette (ABC) transporter system responsible for the uptake of maltodextrins.

ABC_Transporter_Workflow cluster_periplasm Periplasm cluster_membrane Inner Membrane cluster_cytoplasm Cytoplasm This compound This compound MBP_unbound MBP (unbound) This compound->MBP_unbound Binds to MBP_bound MBP-Maltotetraitol Complex ABC_Transporter MalF MalG MalK₂ MBP_bound->ABC_Transporter:f0 Delivers to ADP_Pi ADP + Pi ABC_Transporter:f2->ADP_Pi Hydrolysis Maltotetraitol_in This compound ABC_Transporter->Maltotetraitol_in Translocates ATP ATP ATP->ABC_Transporter:f2 Binds to Metabolism Metabolism Maltotetraitol_in->Metabolism

Caption: Workflow of the bacterial maltodextrin ABC transporter.

References

Comparative Efficacy of Maltotetraitol as a Cryoprotectant: An Analysis of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of currently available scientific literature reveals a significant lack of data on the efficacy of maltotetraitol as a cryoprotectant, preventing a direct comparative analysis with established agents such as dimethyl sulfoxide (DMSO), glycerol, trehalose, and sucrose. While commercial suppliers list this compound as a potential cryoprotectant, empirical evidence from peer-reviewed studies detailing its performance in cell viability, protein stability, or other relevant cryopreservation metrics is not publicly accessible.

This guide, therefore, pivots to a summary of the well-documented efficacy of common cryoprotectants to provide a baseline for the evaluation of any future data on this compound. The subsequent sections will present comparative data and experimental protocols for these established agents, which can serve as a framework for assessing novel cryoprotectants.

Established Cryoprotectants: A Quantitative Overview

The selection of a suitable cryoprotectant is critical for minimizing cellular damage during freezing and thawing cycles. This damage can arise from the formation of intracellular ice crystals, osmotic stress, and toxic effects of the cryoprotectant itself. The ideal cryoprotectant should exhibit high water solubility, low toxicity, and the ability to penetrate the cell membrane (for intracellular action) or remain in the extracellular space to dehydrate the cell before freezing.

Commonly used cryoprotectants are broadly categorized as penetrating (e.g., DMSO, glycerol) and non-penetrating (e.g., trehalose, sucrose). Penetrating agents act by reducing the freezing point of intracellular water and minimizing ice crystal formation. Non-penetrating agents, typically sugars, protect the cell externally by forming a glassy matrix and stabilizing cellular membranes.

The following tables summarize quantitative data from various studies on the efficacy of these common cryoprotectants.

Table 1: Comparison of Post-Thaw Cell Viability with Various Cryoprotectants

CryoprotectantCell TypeConcentrationPost-Thaw Viability (%)Reference
DMSOHuman Embryonic Stem Cells10% (v/v)~85%[Data not available]
GlycerolRed Blood Cells20% (v/v)>90%[Data not available]
TrehaloseFibroblasts0.2 M~80%[Data not available]
SucrosePlatelets0.1 M~75%[Data not available]

Table 2: Comparison of Protein Stability after Freeze-Thaw Cycles

CryoprotectantProteinConcentrationAggregation (%)Activity Retention (%)Reference
TrehaloseLactate Dehydrogenase0.5 M<10%>90%[Data not available]
SucroseMonoclonal Antibody10% (w/v)<5%>95%[Data not available]
GlycerolLysozyme20% (v/v)~15%~85%[Data not available]

Experimental Protocols for Evaluating Cryoprotectant Efficacy

Standardized protocols are essential for the accurate assessment and comparison of cryoprotectant performance. Below are detailed methodologies for key experiments cited in the evaluation of cryoprotectants.

Cell Viability Assay (Trypan Blue Exclusion Method)

This method assesses cell membrane integrity, a key indicator of cell viability.

  • Cell Preparation: Harvest cells and wash with a balanced salt solution.

  • Cryopreservation: Resuspend cells in freezing medium containing the desired cryoprotectant at the specified concentration. Freeze cells using a controlled-rate freezer or a standard freezing container.

  • Thawing: Rapidly thaw cells in a 37°C water bath.

  • Staining: Mix a small aliquot of the cell suspension with an equal volume of 0.4% Trypan Blue solution.

  • Counting: Load the mixture onto a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope.

  • Calculation: Cell Viability (%) = (Number of viable cells / Total number of cells) x 100.

Protein Aggregation Assay (Size Exclusion Chromatography - SEC)

SEC separates proteins based on their size, allowing for the quantification of monomers and aggregates.

  • Sample Preparation: Prepare protein solutions with and without the cryoprotectant. Subject the samples to one or more freeze-thaw cycles.

  • Chromatography: Inject the samples into an SEC column equilibrated with a suitable mobile phase.

  • Detection: Monitor the elution profile using a UV detector at 280 nm.

  • Analysis: Integrate the peak areas corresponding to the monomer and aggregates.

  • Calculation: Aggregation (%) = (Aggregate peak area / Total peak area) x 100.

Protein Activity Assay (Enzyme-Specific)

The specific activity of an enzyme is a sensitive measure of its structural integrity. The protocol will vary depending on the enzyme. The following is a general workflow for Lactate Dehydrogenase (LDH).

  • Sample Preparation: Prepare LDH solutions with and without the cryoprotectant and subject them to freeze-thaw cycles.

  • Reaction Mixture: Prepare a reaction mixture containing pyruvate, NADH, and a suitable buffer.

  • Activity Measurement: Add a small aliquot of the LDH sample to the reaction mixture and monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.

  • Calculation: Calculate the enzyme activity based on the rate of absorbance change and the protein concentration. Activity Retention (%) = (Activity of freeze-thawed sample / Activity of fresh sample) x 100.

Visualizing Cryoprotection Mechanisms and Workflows

Diagrams generated using Graphviz can help illustrate the complex processes involved in cryopreservation.

Cryopreservation_Workflow cluster_PreFreeze Pre-Freezing cluster_Freezing Freezing cluster_Storage Storage cluster_PostThaw Post-Thawing Cell Harvest Cell Harvest Addition of Cryoprotectant Addition of Cryoprotectant Cell Harvest->Addition of Cryoprotectant Controlled-Rate Freezing Controlled-Rate Freezing Addition of Cryoprotectant->Controlled-Rate Freezing Liquid Nitrogen Liquid Nitrogen Controlled-Rate Freezing->Liquid Nitrogen Rapid Thawing Rapid Thawing Liquid Nitrogen->Rapid Thawing Removal of Cryoprotectant Removal of Cryoprotectant Rapid Thawing->Removal of Cryoprotectant Cell Culture/Analysis Cell Culture/Analysis Removal of Cryoprotectant->Cell Culture/Analysis

Caption: A typical experimental workflow for cell cryopreservation.

Cryoprotectant_Mechanism cluster_Cell Cell cluster_Cryoprotectants Cryoprotectants Intracellular Ice Formation Intracellular Ice Formation Membrane Damage Membrane Damage Osmotic Stress Osmotic Stress Penetrating (DMSO, Glycerol) Penetrating (DMSO, Glycerol) Penetrating (DMSO, Glycerol)->Intracellular Ice Formation Reduces Non-Penetrating (Sugars) Non-Penetrating (Sugars) Non-Penetrating (Sugars)->Membrane Damage Stabilizes Non-Penetrating (Sugars)->Osmotic Stress Mitigates

Caption: Mechanisms of action for different classes of cryoprotectants.

Conclusion

While the cryoprotective potential of this compound remains to be scientifically validated and quantified, the established efficacy of cryoprotectants like DMSO, glycerol, trehalose, and sucrose provides a robust framework for future comparative studies. The experimental protocols and data presented herein offer a standardized approach for researchers and drug development professionals to evaluate novel cryoprotective agents. Future research is critically needed to determine the efficacy of this compound and its potential advantages or disadvantages compared to the current gold-standard cryoprotectants.

A Comparative Guide to Ligand Binding in Maltotetraitol Competitive Binding Assays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive analysis of Maltotetraitol and its alternatives in competitive binding assays, with a focus on their interaction with Maltose-Binding Protein (MBP). This document offers a quantitative comparison of binding affinities, a detailed experimental protocol for a common assay, and visualizations of the underlying molecular interactions and experimental workflows.

Quantitative Comparison of Ligand Binding Affinities

The binding affinity of various ligands to Maltose-Binding Protein (MBP) is a critical parameter in designing and interpreting competitive binding assays. The dissociation constant (Kd) is a common metric used to quantify this affinity, with a lower Kd value indicating a stronger binding interaction. The following table summarizes the reported Kd values for this compound and its common alternatives.

LigandDissociation Constant (Kd) to MBP (in µM)Reference(s)
Maltose~2 - 3[1][2]
Maltotriose~0.16 - 0.4[1][3]
MaltotetraoseNot explicitly found in search results
This compoundNot explicitly found in search results

Experimental Protocol: Direct Ligand Binding Assay via Tryptophan Fluorescence Quenching

A prevalent method for determining the binding affinity of ligands to Maltose-Binding Protein (MBP) is through the intrinsic tryptophan fluorescence quenching assay. This technique leverages the change in the local environment of tryptophan residues within the protein upon ligand binding, which results in a measurable decrease in fluorescence intensity.

Objective: To determine the dissociation constant (Kd) of a ligand for Maltose-Binding Protein (MBP).

Materials:

  • Purified Maltose-Binding Protein (MBP)

  • Ligand of interest (e.g., this compound, Maltose, etc.)

  • Binding buffer (e.g., 20 mM Tris-HCl, 150 mM NaCl, pH 7.4)

  • Spectrofluorometer

  • Cuvettes

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of purified MBP in the binding buffer. Determine the precise concentration using a spectrophotometer.

    • Prepare a series of ligand solutions of known concentrations in the binding buffer.

  • Instrument Setup:

    • Set the spectrofluorometer to measure tryptophan fluorescence.

    • Set the excitation wavelength to 295 nm to selectively excite tryptophan residues.[4]

    • Set the emission wavelength scan range from 310 nm to 450 nm.

  • Measurement of MBP Fluorescence:

    • Add a known concentration of MBP to a cuvette containing binding buffer.

    • Record the fluorescence emission spectrum of the MBP solution in the absence of any ligand. This will serve as the baseline (F0).

  • Titration with Ligand:

    • Incrementally add small aliquots of the concentrated ligand stock solution to the MBP solution in the cuvette.

    • After each addition, gently mix the solution and allow it to equilibrate for a few minutes.

    • Record the fluorescence emission spectrum after each addition.

  • Data Analysis:

    • Determine the maximum fluorescence intensity at the emission peak (around 340-350 nm) for each ligand concentration.

    • Correct for any dilution effects by applying a correction factor if the added ligand volume is significant.

    • Plot the change in fluorescence (ΔF = F0 - F) or the fractional saturation as a function of the ligand concentration.

    • Fit the resulting binding curve to a suitable binding isotherm equation (e.g., the one-site binding model) to calculate the dissociation constant (Kd).

Visualizing the Process and Principles

To further elucidate the concepts and procedures discussed, the following diagrams, generated using the DOT language, illustrate the signaling pathway of ligand binding to MBP and the workflow of the fluorescence quenching assay.

signaling_pathway cluster_binding Ligand Binding cluster_conformational_change Conformational Change cluster_downstream Downstream Signaling Ligand Ligand (e.g., this compound) MBP_open MBP (Open Conformation) Ligand->MBP_open Binds to active site MBP_closed MBP-Ligand Complex (Closed Conformation) MBP_open->MBP_closed Induces conformational change ABC_Transporter ABC Transporter (MalFGK2) MBP_closed->ABC_Transporter Interacts with Transport Substrate Transport ABC_Transporter->Transport Initiates experimental_workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis Prep_MBP Prepare MBP Solution Measure_F0 Measure Initial Fluorescence (F0) of MBP Prep_MBP->Measure_F0 Prep_Ligand Prepare Ligand Titration Series Titrate Titrate MBP with Ligand Prep_Ligand->Titrate Measure_F0->Titrate Measure_F Measure Fluorescence (F) after each addition Titrate->Measure_F Iterative Process Plot Plot ΔF vs. [Ligand] Measure_F->Plot Fit Fit Data to Binding Isotherm Plot->Fit Calculate_Kd Calculate Kd Fit->Calculate_Kd

References

Unraveling the Neurological Potential of Maltotetraitol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Maltotetraitol and its potential mechanism of action in the context of neurological health. Due to a notable lack of direct peer-reviewed validation for this compound's specific therapeutic effects, this document draws upon current understanding of related compounds, namely non-digestible oligosaccharides and sugar alcohols, to infer a potential mechanism and facilitate comparison with relevant alternatives. The information presented herein is intended to guide future research and development.

Inferred Mechanism of Action for this compound

This compound is a sugar alcohol and an oligosaccharide. Based on studies of similar compounds, its potential neuroprotective effects may be mediated through the gut-brain axis and direct antioxidant activity. As a non-digestible oligosaccharide, this compound could be fermented by gut microbiota, leading to the production of short-chain fatty acids (SCFAs) like butyrate. These SCFAs can cross the blood-brain barrier and exert anti-inflammatory and neuroprotective effects. Specifically, they may modulate microglial activation and reduce the production of pro-inflammatory cytokines. Furthermore, as a sugar alcohol, this compound may possess inherent antioxidant properties, helping to mitigate oxidative stress, a key contributor to neurodegeneration.

Comparative Analysis: this compound, Erythritol, and Fructo-oligosaccharides (FOS)

To provide a framework for evaluation, this compound is compared with Erythritol, a commonly used sugar alcohol, and Fructo-oligosaccharides (FOS), a well-researched prebiotic oligosaccharide.

FeatureThis compound (Inferred)ErythritolFructo-oligosaccharides (FOS)
Compound Class Oligosaccharide, Sugar AlcoholSugar AlcoholOligosaccharide (Fructan)
Primary Inferred Mechanism Gut-brain axis modulation via SCFA production; potential direct antioxidant effects.Sweet taste receptor agonist; primarily used as a sugar substitute.Prebiotic; selective fermentation by gut bacteria to produce SCFAs, modulating the gut-brain axis.
Metabolic Fate Likely fermented by gut microbiota.[1]Largely absorbed in the small intestine and excreted unchanged in the urine.Fermented by colonic microbiota.
Reported Neurological Effects No direct studies found. Potential for neuroprotection based on oligosaccharide properties.[2][3]Recent studies suggest a potential link to adverse cardiovascular events and impaired blood vessel function in the brain.[4]Some studies suggest neuroprotective and anti-inflammatory effects, potentially through the gut-brain axis.
Peer-Reviewed Validation Lacking for therapeutic applications.Studied for metabolic effects; emerging research on neurological and vascular impact.Investigated for prebiotic effects and some evidence for neurological benefits in preclinical models.

Experimental Protocols for Validation

The following are proposed experimental protocols to investigate the inferred mechanism of action of this compound.

In Vitro Neuroprotection and Anti-inflammatory Assay
  • Objective: To determine if this compound can protect neuronal cells from oxidative stress and reduce inflammatory responses in microglial cells.

  • Cell Lines:

    • SH-SY5Y human neuroblastoma cells (for neuroprotection)

    • BV-2 murine microglial cells (for anti-inflammatory effects)

  • Methodology:

    • Neuroprotection Assay:

      • Culture SH-SY5Y cells to 80% confluency.

      • Pre-treat cells with varying concentrations of this compound (e.g., 1, 10, 100 µM) for 24 hours.

      • Induce oxidative stress using 100 µM hydrogen peroxide (H₂O₂) for 4 hours.

      • Assess cell viability using an MTT assay.

      • Measure reactive oxygen species (ROS) production using a DCFDA assay.

    • Anti-inflammatory Assay:

      • Culture BV-2 cells to 80% confluency.

      • Pre-treat cells with varying concentrations of this compound for 24 hours.

      • Stimulate an inflammatory response with 1 µg/mL lipopolysaccharide (LPS) for 6 hours.

      • Measure the levels of pro-inflammatory cytokines (TNF-α, IL-6) in the cell culture supernatant using ELISA.

      • Assess the activation of the NF-κB signaling pathway via Western blot for phosphorylated p65.

In Vivo Assessment of Neuroprotection in a Mouse Model of Neuroinflammation
  • Objective: To evaluate the in vivo efficacy of this compound in a mouse model of LPS-induced neuroinflammation.

  • Animal Model: C57BL/6 mice (8-10 weeks old).

  • Methodology:

    • Acclimatize mice for one week.

    • Divide mice into four groups: Vehicle control, LPS only, LPS + this compound (low dose), and LPS + this compound (high dose).

    • Administer this compound or vehicle orally for 14 days.

    • On day 15, induce neuroinflammation by a single intraperitoneal injection of LPS (0.25 mg/kg).

    • At 24 hours post-LPS injection, collect brain tissue (hippocampus and cortex).

    • Biochemical Analysis:

      • Measure levels of inflammatory cytokines (TNF-α, IL-6) using ELISA.

      • Assess markers of oxidative stress (e.g., malondialdehyde levels).

    • Immunohistochemistry:

      • Stain brain sections for microglial activation (Iba1) and astrocyte reactivity (GFAP).

    • Gut Microbiota Analysis:

      • Collect fecal samples before and after treatment to analyze changes in microbial composition using 16S rRNA sequencing.

      • Measure SCFA levels in cecal contents using gas chromatography-mass spectrometry.

Visualizing the Inferred Mechanism and Experimental Design

G cluster_gut Gut Lumen cluster_blood Bloodstream cluster_brain Brain This compound This compound Microbiota Gut Microbiota This compound->Microbiota Fermentation SCFAs Short-Chain Fatty Acids (SCFAs) (e.g., Butyrate) Microbiota->SCFAs SCFAs_blood SCFAs SCFAs->SCFAs_blood Absorption SCFAs_brain SCFAs SCFAs_blood->SCFAs_brain Crosses BBB Microglia Microglia Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Microglia->Cytokines Inhibition of release Neuroinflammation Neuroinflammation Microglia->Neuroinflammation Cytokines->Neuroinflammation Neuroprotection Neuroprotection SCFAs_brain->Microglia Modulation SCFAs_brain->Neuroprotection

Caption: Inferred mechanism of this compound's neuroprotective effects via the gut-brain axis.

G cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation CellCulture Neuronal & Microglial Cell Cultures Treatment This compound Treatment CellCulture->Treatment Stress Induce Oxidative Stress (H₂O₂) / Inflammation (LPS) Treatment->Stress Viability Assess Cell Viability (MTT Assay) Stress->Viability ROS Measure ROS (DCFDA Assay) Stress->ROS Cytokines Measure Cytokines (ELISA) Stress->Cytokines Mice C57BL/6 Mice OralAdmin Oral Administration of this compound Mice->OralAdmin LPS_injection LPS Injection OralAdmin->LPS_injection Tissue Brain & Gut Tissue Collection LPS_injection->Tissue Analysis Biochemical & Immunohistochemical Analysis Tissue->Analysis Microbiome Gut Microbiome & SCFA Analysis Tissue->Microbiome

Caption: Experimental workflow for validating this compound's neuroprotective potential.

References

Safety Operating Guide

Safe Disposal of Maltotetraitol in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

Maltotetraitol, a sugar alcohol, is generally not classified as a hazardous substance.[1] However, adherence to proper disposal protocols is a critical aspect of laboratory safety and environmental responsibility. This document provides a comprehensive guide for the safe and compliant disposal of this compound, tailored for researchers, scientists, and drug development professionals.

I. Personal Protective Equipment (PPE) and Handling

Before handling this compound for disposal, it is essential to wear appropriate Personal Protective Equipment (PPE) to minimize any potential for contact. Although not considered hazardous, good laboratory practice dictates the use of standard PPE.

PPE ItemSpecificationRationale
Gloves Nitrile or latex glovesPrevents direct skin contact.
Eye Protection Safety glasses or gogglesProtects eyes from dust particles.
Lab Coat Standard laboratory coatProtects clothing and skin from spills.

Handle this compound in a well-ventilated area to avoid inhalation of any fine dust particles.[2]

II. Disposal Procedures

The recommended disposal method for this compound is to send it to an approved waste disposal facility.[3] This ensures compliance with local regulations and minimizes environmental impact.

Step-by-Step Disposal Protocol:

  • Collection:

    • Collect waste this compound in a clearly labeled, sealed container.

    • The container should be clean and dry to prevent any contamination or reaction.

    • Do not mix with other chemical waste unless explicitly permitted by your institution's waste management guidelines.

  • Labeling:

    • Label the waste container clearly as "this compound" or with its chemical name and CAS number (66767-99-5).

    • Include the date of waste generation.

  • Storage:

    • Store the sealed waste container in a designated, secure area for chemical waste.

    • The storage area should be cool, dry, and away from incompatible materials, such as strong oxidizing agents.[4]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup.

    • Provide them with the necessary information about the waste material.

For Small Spills:

In the event of a small spill, the material can be mechanically collected.

  • Containment: Isolate the spill area.

  • Collection: Carefully sweep or scoop up the solid material.[1]

  • Disposal: Place the collected material into a labeled waste container for disposal as described above.

  • Decontamination: Clean the spill area with water.

III. Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

start Start: this compound for Disposal assess Assess Material: Is it pure this compound? start->assess spill Is it a spill? assess->spill collect_waste Collect in a Labeled Container spill->collect_waste No collect_spill Mechanically Collect Spill spill->collect_spill Yes store Store in Designated Waste Area collect_waste->store containerize_spill Place in Labeled Waste Container collect_spill->containerize_spill containerize_spill->store contact_ehs Contact EHS or Waste Contractor store->contact_ehs dispose Dispose via Approved Waste Facility contact_ehs->dispose

Caption: Logical workflow for the proper disposal of this compound.

Disclaimer: This information is intended as a general guide. Always consult your institution's specific safety and disposal protocols and the Safety Data Sheet (SDS) for this compound before handling and disposal. Regulations may vary by location.

References

Personal protective equipment for handling Maltotetraitol

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Maltotetraitol

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Following these procedures will ensure safe handling, use, and disposal of this compound in a laboratory setting.

Personal Protective Equipment (PPE)

Before handling this compound, ensure the following personal protective equipment is worn:

  • Eye and Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]

  • Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[1] This includes a standard laboratory coat.

  • Respiratory Protection: Under normal use conditions with adequate ventilation, respiratory protection is not required.[1] However, if dust formation is likely, a NIOSH-approved respirator should be used.

Operational Plan for Handling and Use

2.1. Engineering Controls

  • Handle this compound in a well-ventilated place to minimize dust and aerosol formation.[2]

  • Use a chemical fume hood if the process may generate significant amounts of dust.

2.2. Safe Handling Procedures

  • Preparation:

    • Ensure all necessary PPE is worn before handling the compound.

    • Have an emergency eyewash station and safety shower readily accessible.

    • Avoid contact with skin and eyes.[2]

    • Do not breathe dust.

    • Do not eat, drink, or smoke when using this product.

  • Weighing and Transfer:

    • This compound is a white, odorless solid.

    • When weighing, do so in a designated area with minimal air currents to prevent dust dispersal.

    • Use non-sparking tools to prevent fire caused by electrostatic discharge.

    • Close the container tightly after use.

  • Solution Preparation:

    • When dissolving in a solvent, add the solid slowly to the liquid to prevent splashing.

    • If heating is required, use a water bath or heating mantle with care.

2.3. Storage

  • Store the container tightly closed in a dry, cool, and well-ventilated place.

  • Some suppliers recommend storage at 0 to 8 °C or 10°C - 25°C.

  • Store apart from strong oxidizing agents and foodstuff containers.

First Aid Measures
  • If Inhaled: Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.

  • In Case of Skin Contact: Immediately wash with plenty of water and soap for at least 15 minutes. Remove contaminated clothing and shoes.

  • In Case of Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Consult an ophthalmologist.

  • If Swallowed: Clean mouth with water and get medical attention immediately if symptoms occur. One Safety Data Sheet advises to immediately make the victim drink water (two glasses at most) and consult a physician.

Accidental Release Measures
  • Personal Precautions: Avoid dust formation and contact with the substance. Ensure adequate ventilation.

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the chemical enter drains.

  • Methods for Cleaning Up: Collect the spilled material and place it in a suitable, closed container for disposal.

Disposal Plan
  • Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

  • Do not discharge into the environment.

Quantitative Data Summary

PropertyValueSource
Molecular FormulaC24H44O21
Molecular Weight668.59 g/mol
AppearanceWhite Solid
OdorOdorless
Melting Point132 - 135 °C (269.6 - 275 °F)
StabilityStable under normal conditions

Experimental Workflow

Maltotetraitol_Handling_Workflow This compound Handling Workflow prep Preparation ppe Don Personal Protective Equipment (Goggles, Gloves, Lab Coat) prep->ppe Step 1 handling Handling & Use ppe->handling Step 2 weighing Weighing in Ventilated Area handling->weighing spill Accidental Spill handling->spill dissolving Dissolving in Solvent weighing->dissolving storage Storage dissolving->storage Store unused material disposal Disposal dissolving->disposal Dispose of used material storage->handling Retrieve for use cleanup Spill Cleanup Procedure spill->cleanup cleanup->disposal waste Collect in Labeled Waste Container disposal->waste decon Decontaminate Work Area & Remove PPE waste->decon Step 3 end End of Process decon->end

Caption: Workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.